molecular formula C7H7ClO2S B1584886 Ethyl 5-chlorothiophene-2-carboxylate CAS No. 5751-82-6

Ethyl 5-chlorothiophene-2-carboxylate

Cat. No.: B1584886
CAS No.: 5751-82-6
M. Wt: 190.65 g/mol
InChI Key: BMOKMXXTOZFEIZ-UHFFFAOYSA-N
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Description

Ethyl 5-chlorothiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H7ClO2S and its molecular weight is 190.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-chlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOKMXXTOZFEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334738
Record name Ethyl 5-chlorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5751-82-6
Record name Ethyl 5-chlorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-chlorothiophene-2-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chlorothiophene-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functionalized molecules.[1][2] Its unique structure, featuring a thiophene ring substituted with a chlorine atom and an ethyl carboxylate group, imparts a distinct reactivity profile that is highly valued in medicinal chemistry and materials science.[1][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and analytical protocols, and a discussion of its significant applications, particularly in the development of novel therapeutic agents.[4][5]

Part 1: Core Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in research and development.

Structural and General Properties

The molecule consists of a five-membered aromatic thiophene ring, which is a bioisostere of the phenyl ring and is present in numerous FDA-approved drugs.[5] The presence of an electron-withdrawing chlorine atom at the 5-position and an ethyl ester group at the 2-position significantly influences its chemical reactivity and physical properties.[2]

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₇ClO₂S[1][6]
Molecular Weight 190.64 g/mol [1][6]
CAS Number 5751-82-6[1][6]
Appearance Colorless to light yellow clear liquid[1][2]
Boiling Point 62 °C at 0.02 mmHg[1]
Density 1.28 g/cm³[1]
Refractive Index (n20D) 1.54[1]
Solubility Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[2]
Stability Stable under normal conditions.[7]
Spectroscopic Data

Spectroscopic analysis is essential for the identification and purity assessment of this compound. While experimentally obtained spectra are the gold standard, predicted data provides a useful reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene ring, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the thiophene ring (with the carbon attached to the chlorine showing a characteristic shift), and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

  • C=O stretch (ester): A strong absorption band around 1700-1730 cm⁻¹.

  • C-Cl stretch: An absorption in the fingerprint region.

  • C-S stretch (thiophene): Characteristic absorptions in the fingerprint region.

  • C-H stretches (aromatic and aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.64 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.[8]

Part 2: Synthesis and Reactivity

This compound is typically synthesized via the esterification of 5-chlorothiophene-2-carboxylic acid.[9] The carboxylic acid precursor can be prepared through various methods, including the Friedel-Crafts acylation of 2-chlorothiophene followed by hydrolysis, or by the reaction of 2-chlorothiophene with n-butyllithium and subsequent carboxylation with carbon dioxide.[10][11][12]

Synthetic Workflow: Esterification of 5-Chlorothiophene-2-carboxylic Acid

G cluster_0 Synthesis of this compound start Start: 5-Chlorothiophene-2-carboxylic Acid step1 Dissolve in Ethanol start->step1 step2 Slowly add concentrated Sulfuric Acid (catalyst) step1->step2 step3 Stir at room temperature for 16 hours step2->step3 step4 Concentrate under reduced pressure step3->step4 step5 Dilute with Ethyl Acetate step4->step5 step6 Wash with water and saturated sodium bicarbonate solution step5->step6 step7 Dry organic layer over anhydrous sodium sulfate step6->step7 step8 Concentrate under reduced pressure step7->step8 end End Product: this compound step8->end

Caption: Esterification of 5-chlorothiophene-2-carboxylic acid.

Reactivity

The reactivity of this compound is characterized by the two primary functional groups:

  • Ethyl Ester: The ester group can undergo hydrolysis to the corresponding carboxylic acid, or can be converted to amides, hydrazones, and other derivatives through reactions with amines and hydrazines.[5]

  • 5-Chloro Position: The chlorine atom on the thiophene ring is amenable to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.[3]

Part 3: Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Pharmaceutical Applications

The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties.[3][5] this compound serves as a key starting material for the synthesis of more complex molecules with potential biological activity.[4]

A notable application is its use as an intermediate in the synthesis of Rivaroxaban , an oral anticoagulant that acts as a direct Factor Xa inhibitor.[3][11] The 5-chlorothiophene-2-carboxylic acid moiety, derived from the ethyl ester, is an essential component of the Rivaroxaban structure.[3]

Agrochemical Applications

This compound is also utilized in the formulation of agrochemicals, including herbicides and fungicides, contributing to improved crop yield and protection against pests.[1]

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: Hazard Information

HazardDescriptionReference(s)
Skin Corrosion/Irritation Causes skin irritation.[7][13]
Serious Eye Damage/Irritation Causes serious eye irritation.[7][13]
Acute Toxicity No data available for oral, dermal, or inhalation toxicity.[7]
Precautionary Measures
  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7][14]

  • Handling: Wash hands thoroughly after handling.[14] Use in a well-ventilated area or under a fume hood.[13]

  • Storage: Store at 2 - 8 °C in a tightly closed container.[1]

  • First Aid: In case of contact with skin, wash with plenty of soap and water.[7] If in eyes, rinse cautiously with water for several minutes.[13] If irritation persists, seek medical advice.[7]

Conclusion

This compound is a chemical intermediate with significant utility in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its well-defined physical properties, predictable reactivity, and established synthetic routes make it a valuable tool for researchers and scientists. A thorough understanding of its characteristics and adherence to proper safety protocols are essential for its successful and safe application in the laboratory and beyond.

References

An In-depth Technical Guide to Ethyl 5-Chlorothiophene-2-carboxylate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 5-chlorothiophene-2-carboxylate (CAS No. 5751-82-6) is a halogenated heterocyclic ester of paramount importance in modern synthetic chemistry. While its structure may appear unassuming, it serves as a highly versatile and critical building block, most notably in the pharmaceutical industry. Its strategic combination of a reactive thiophene core, a modifiable ester group, and a chlorine atom suitable for cross-coupling reactions makes it an indispensable precursor for complex molecular architectures. The predominant and most commercially significant application of this compound is its role as a key intermediate in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor and a widely prescribed oral anticoagulant. This guide provides an in-depth exploration of its synthesis, chemical behavior, analytical characterization, and core applications, designed for researchers, chemists, and professionals in drug development.

Chapter 1: Introduction to a Key Building Block

This compound is systematically named ethyl 5-chloro-2-thiophenecarboxylate. It belongs to the class of thiophenes, which are five-membered aromatic rings containing one sulfur atom. The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents due to its ability to engage in various biological interactions and its favorable metabolic profile. The presence of the chlorine atom at the 5-position and the ethyl ester at the 2-position provides two distinct points for chemical modification, unlocking a vast potential for derivatization.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 5751-82-6[1]
Molecular Formula C₇H₇ClO₂S[1]
Molecular Weight 190.64 g/mol [1]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 62 °C @ 0.02 mmHg[1]
Density ~1.28 g/cm³[1]
Refractive Index (n20D) ~1.54[1]
Purity ≥ 98% (GC)[1]
Chapter 2: Synthesis and Mechanistic Insights

The most common and industrially viable route to this compound involves a two-stage process: first, the synthesis of its precursor, 5-chlorothiophene-2-carboxylic acid (CAS No. 24065-33-6), followed by a standard esterification reaction.

Stage 1: Synthesis of 5-Chlorothiophene-2-carboxylic Acid

Several methods exist for the synthesis of the parent acid.[2] A highly efficient, one-pot method starts from 2-thiophenecarboxaldehyde, involving sequential chlorination and oxidation.[3]

Mechanism Causality: This one-pot process is advantageous as it avoids the isolation of the intermediate 5-chloro-2-thiophenecarboxaldehyde. The initial step is an electrophilic aromatic substitution where chlorine is introduced at the electron-rich 5-position of the thiophene ring. The subsequent oxidation of the aldehyde to a carboxylic acid under basic conditions with chlorine (acting as an oxidant in the form of hypochlorite) is a variation of the haloform reaction, which proceeds efficiently.

Stage 2: Fischer Esterification

The conversion of the carboxylic acid to the ethyl ester is a classic Fischer esterification.

Mechanism Causality: This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the ethanol. The subsequent elimination of a water molecule yields the stable ester. The use of a large excess of ethanol or the removal of water drives the equilibrium towards the product side, ensuring a high yield.

Detailed Laboratory Protocol: Two-Stage Synthesis

Part A: Synthesis of 5-Chlorothiophene-2-carboxylic Acid [3]

  • Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas inlet.

  • Chlorination: 2-thiophenecarboxaldehyde is charged into the flask. While maintaining a low temperature (-10 to 30°C), chlorine gas is introduced or a chlorinating agent is added. The reaction is monitored until completion (typically 1-20 hours). The intermediate, 5-chloro-2-thiophenecarboxaldehyde, is used directly without isolation.

  • Oxidation: The reaction mixture containing the intermediate is slowly added to a pre-cooled solution of sodium hydroxide, keeping the temperature below 30°C.

  • Chlorine gas is then slowly introduced into the basic mixture, maintaining the temperature between 10-60°C. This converts the aldehyde to the sodium salt of the carboxylic acid.

  • Work-up: Upon completion, the reaction is quenched with sodium sulfite. The aqueous phase is acidified with concentrated hydrochloric acid to a pH of 1-6, precipitating the 5-chlorothiophene-2-carboxylic acid as a solid.

  • Purification: The crude solid is collected by suction filtration, washed, and can be recrystallized to achieve high purity.

Part B: Fischer Esterification to this compound

  • Reaction Setup: To a round-bottom flask containing the dried 5-chlorothiophene-2-carboxylic acid, add a significant excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Reduce the volume of ethanol using a rotary evaporator.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The final product, this compound, can be purified by vacuum distillation to yield a clear liquid.[1]

Synthetic Workflow Diagram

SynthesisWorkflow TCA 2-Thiophenecarboxaldehyde C2TCA 5-Chloro-2-thiophenecarboxaldehyde (Intermediate) TCA->C2TCA  Cl₂, Temp. Control   Acid 5-Chlorothiophene-2-carboxylic Acid C2TCA->Acid  1. NaOH  2. Cl₂ (Oxidation)  3. HCl (Acidification)   Ester Ethyl 5-Chlorothiophene- 2-carboxylate Acid->Ester  Ethanol, H₂SO₄ (cat.)  Reflux  

Caption: A two-stage synthesis of the target ester via a one-pot precursor synthesis.

Chapter 3: Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its three principal reactive sites, which can be addressed with high selectivity.

  • The Ethyl Ester Group: This is the most readily reactive functional group. It can undergo:

    • Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification efficiently converts the ester back to the parent carboxylic acid.[4]

    • Amidation: The ester can be converted directly to an amide via aminolysis, though this often requires harsh conditions. A more common and efficient route is to first hydrolyze the ester to the carboxylic acid, activate it (e.g., with thionyl chloride or a coupling agent like CDI), and then react it with an amine. This is the core strategy used in the synthesis of Rivaroxaban.[5]

  • The C-Cl Bond: The chlorine atom on the thiophene ring is a handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions.

    • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with an arylboronic acid is a powerful method for creating biaryl or heteroaryl-aryl structures.[6][7] The electron-withdrawing nature of the ester group can facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, which is typically the rate-limiting step for less reactive aryl chlorides.[6] Careful selection of palladium catalysts (e.g., Pd(PPh₃)₄) and bulky, electron-rich phosphine ligands is crucial to minimize side reactions like homocoupling.[8][9]

  • The Thiophene Ring C-H Bonds: The remaining C-H bonds on the thiophene ring can undergo electrophilic aromatic substitution, although the ring is deactivated by the electron-withdrawing ester and chloro groups.

Reactivity Sites Diagram

Caption: Key reactive sites for derivatization of the target molecule.

Chapter 4: Applications in Drug Discovery & Materials Science

The primary application driving the demand for this compound is its role as a key fragment in the synthesis of Rivaroxaban.

Case Study: Rivaroxaban Synthesis

Rivaroxaban is an oral anticoagulant that directly inhibits Factor Xa, a critical enzyme in the coagulation cascade.[5][10] The 5-chlorothiophene-2-carboxamide moiety is essential for the drug's binding affinity and biological activity.

Workflow: Final Amide Coupling Step The synthesis of Rivaroxaban involves the coupling of the 5-chlorothiophene-2-carboxylic acid fragment with a complex amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.

  • Ester Hydrolysis: this compound is first hydrolyzed to 5-chlorothiophene-2-carboxylic acid as described in Chapter 2.

  • Acid Activation: The carboxylic acid is activated by converting it into a more reactive species, typically the acid chloride, by refluxing with thionyl chloride (SOCl₂).[5]

  • Amide Coupling: The resulting 5-chlorothiophene-2-carbonyl chloride is then reacted with the amine intermediate in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous solvent like dichloromethane at a controlled temperature (e.g., 0°C to room temperature) to form the final amide bond, yielding Rivaroxaban.[5]

Rivaroxaban Synthesis Pathway Diagram

Rivaroxaban_Synthesis cluster_0 Fragment Preparation Ester Ethyl 5-Chlorothiophene- 2-carboxylate Acid 5-Chlorothiophene- 2-carboxylic Acid Ester->Acid  NaOH, H₂O  then H⁺   AcidChloride 5-Chlorothiophene- 2-carbonyl Chloride Acid->AcidChloride  SOCl₂, Reflux   Riva Rivaroxaban AcidChloride->Riva  Pyridine or Et₃N  DCM   Amine Key Amine Intermediate ((S)-4-(4-(...))) Amine->Riva

Caption: Final coupling stages in the synthesis of Rivaroxaban.

Beyond Rivaroxaban

The thiophene scaffold is being actively investigated for other therapeutic uses. Derivatives of 5-chlorothiophene-2-carboxylic acid are being explored for:

  • Dual Thrombin and Factor Xa Inhibitors: As researchers aim to improve upon existing anticoagulants, the chlorothiophene moiety has been incorporated into novel dual-action inhibitors.[11]

  • Antimicrobial and Anticancer Agents: The structural motif is being used as a starting point for the synthesis of new compounds with potential antimicrobial and anticancer properties.[12][13]

  • Materials Science: Thiophene-based compounds possess unique electronic properties, making them attractive for applications in organic electronics, such as in the development of conducting polymers and organic photovoltaics.[13]

Chapter 5: Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is critical. Standard analytical techniques include NMR, IR, and mass spectrometry, with HPLC being the primary method for purity assessment.

Expected Spectroscopic Data

The following table summarizes the expected spectral data, inferred from the closely related methyl ester and parent carboxylic acid, and standard chemical shift tables.[14][15][16]

TechniqueExpected Data
¹H NMR δ ~7.6 ppm (d, 1H, thiophene H), δ ~7.0 ppm (d, 1H, thiophene H), δ ~4.3 ppm (q, 2H, -OCH₂-), δ ~1.3 ppm (t, 3H, -CH₃)
¹³C NMR δ ~161 ppm (C=O, ester), δ ~138 ppm (C-Cl), δ ~133 ppm (thiophene CH), δ ~132 ppm (C-CO), δ ~127 ppm (thiophene CH), δ ~62 ppm (-OCH₂-), δ ~14 ppm (-CH₃)
FT-IR (liquid film) ~1710-1730 cm⁻¹ (C=O stretch, ester), ~1250 cm⁻¹ (C-O stretch), ~3100 cm⁻¹ (Ar C-H stretch), ~700-800 cm⁻¹ (C-Cl stretch)
Mass Spec (EI) M⁺ peak at m/z 190 and 192 (due to ³⁵Cl/³⁷Cl isotopes, ~3:1 ratio). Key fragment: m/z 145 (loss of -OEt).
Protocol: HPLC Purity Assessment
  • System Preparation: Use a standard HPLC system with a UV detector. The column is typically a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A common mobile phase is a gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks).

  • Sample Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection & Detection: Inject a small volume (e.g., 10 µL) and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks.

Chapter 6: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The information is primarily based on the safety data for the closely related parent acid.

  • Hazard Identification: Causes skin, eye, and respiratory tract irritation. May cause an allergic skin reaction.[17]

  • Personal Protective Equipment (PPE):

    • Eyes: Wear chemical safety goggles.

    • Skin: Wear suitable protective gloves (e.g., nitrile).

    • Clothing: Wear a standard laboratory coat.

  • Handling:

    • Use only in a well-ventilated area or a chemical fume hood.

    • Avoid breathing vapors or mist.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, well-ventilated place.

    • Keep the container tightly closed. Recommended storage temperature is 2-8°C.[1]

Chapter 7: Conclusion and Future Outlook

This compound has solidified its position as a high-value intermediate in the pharmaceutical industry, primarily due to its indispensable role in the synthesis of Rivaroxaban. Its well-defined reactivity allows for selective modifications at the ester and chloro-substituted positions, making it an ideal scaffold for building complex molecules.

The future of this compound is bright. As synthetic methodologies continue to advance, particularly in the realm of cross-coupling, new applications will undoubtedly emerge. The exploration of its derivatives as novel therapeutic agents in oncology, infectious diseases, and inflammation is an active area of research.[13] Furthermore, its potential use in materials science highlights a promising, albeit less developed, avenue for innovation. For drug discovery professionals and synthetic chemists, a thorough understanding of this building block is not just beneficial—it is essential for leveraging its full potential in the creation of next-generation molecules.

References

Molecular structure of Ethyl 5-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of Ethyl 5-chlorothiophene-2-carboxylate

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern drug discovery and materials science, the utility of heterocyclic compounds is paramount.[1][2] Among these, thiophene derivatives stand out for their versatile synthetic applicability and the wide range of biological activities they can impart to larger molecules.[2][3][4] this compound (CAS No. 5751-82-6) is a prime exemplar of such a scaffold. This bifunctional molecule, featuring a stable, halogenated thiophene ring and a reactive ethyl ester moiety, serves as a crucial intermediate in the synthesis of a diverse array of complex organic compounds.[5][6] Its unique electronic and structural profile allows for strategic incorporation into potential therapeutic agents, including those with antimicrobial, anti-inflammatory, and anticancer properties, as well as agrochemicals and advanced materials.[4][5][7][8]

This guide provides an in-depth exploration of the molecular structure of this compound. As a Senior Application Scientist, the objective is not merely to present data but to provide a cohesive narrative that explains the causality behind experimental choices and analytical interpretations. We will delve into its synthesis, the spectroscopic techniques used for its definitive characterization, its chemical reactivity, and the necessary safety protocols for its handling. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently identify and utilize this compound in their synthetic endeavors.

Section 1: Physicochemical and Molecular Properties

The foundational step in understanding any chemical entity is to characterize its fundamental physical and chemical properties. These data points are critical for handling, reaction setup, and purification.

PropertyValueReference(s)
CAS Number 5751-82-6[5][9][10]
Molecular Formula C₇H₇ClO₂S[5][9][11]
Molecular Weight 190.64 g/mol [5][10][11]
Appearance Colorless to light yellow clear liquid[5][6]
Boiling Point 62 °C at 0.02 mmHg[5]
Density 1.28 g/cm³[5]
Refractive Index n20D 1.54[5]
Solubility Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[6]
Synonyms 5-Chlorothiophene-2-carboxylic acid ethyl ester[5][6][9]

Section 2: Synthesis and Purification

The most common and straightforward laboratory synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 5-chlorothiophene-2-carboxylic acid.[12]

Causality of Experimental Choice: This method is favored for its simplicity, use of readily available and inexpensive reagents (ethanol and a strong acid catalyst), and high yield.[12] The reaction mechanism involves the protonation of the carboxylic acid carbonyl group by the sulfuric acid catalyst, which enhances its electrophilicity. A subsequent nucleophilic attack by the ethanol hydroxyl group, followed by proton transfer and elimination of a water molecule, yields the desired ethyl ester. Driving the equilibrium towards the product is achieved by using an excess of the alcohol reactant (ethanol), which also conveniently serves as the solvent.

Experimental Protocol: Synthesis via Fischer Esterification[12]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chlorothiophene-2-carboxylic acid (15 g, 0.0925 mol) in ethanol (300 mL).

  • Catalyst Addition: While stirring the solution at room temperature, slowly and carefully add concentrated sulfuric acid (15 mL). An exothermic reaction will occur.

  • Reaction Execution: Heat the mixture to reflux and maintain it for 16 hours under anhydrous conditions (e.g., using a drying tube on the condenser). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume by approximately half using a rotary evaporator. Dilute the concentrated residue with ethyl acetate (300 mL). Transfer the mixture to a separatory funnel and wash sequentially with water (3 x 100 mL), saturated sodium bicarbonate solution (3 x 100 mL) to neutralize the acid catalyst, and finally with saturated brine solution (100 mL).

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, this compound, as a colorless liquid. The reported yield for this procedure is approximately 80%.[12]

Visualization: Synthesis Workflow

G cluster_reactants Reactants & Catalyst cluster_process Process Reactant1 5-Chlorothiophene- 2-carboxylic Acid Setup Dissolve in Ethanol Reactant1->Setup Reactant2 Ethanol (Excess) Reactant2->Setup Catalyst Conc. H₂SO₄ Catalyst->Setup Esterification Reflux Heat to Reflux (16h) Setup->Reflux Esterification Workup Quench, Extract & Wash Reflux->Workup Purify Dry & Concentrate Workup->Purify Product Ethyl 5-chlorothiophene- 2-carboxylate Purify->Product

Caption: Workflow for the Fischer Esterification synthesis of the target compound.

Section 3: Spectroscopic Elucidation of Molecular Structure

Confirming the molecular structure of the synthesized product is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence for the compound's identity and purity.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence. For this compound, we expect to see key absorptions corresponding to the ester group and the substituted thiophene ring.[13]

Expected Characteristics:

  • ~1710-1730 cm⁻¹: A strong, sharp peak characteristic of the C=O (carbonyl) stretch of the ester functional group.

  • ~1250 cm⁻¹: A strong C-O stretch associated with the ester linkage.

  • ~2980 cm⁻¹: C-H stretching vibrations from the ethyl group's CH₂ and CH₃.

  • ~1450-1550 cm⁻¹: C=C stretching vibrations within the aromatic thiophene ring.

  • ~700-800 cm⁻¹: A C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.[13] The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, allowing for a precise mapping of the molecular structure.

¹H NMR Spectroscopy:

  • Thiophene Protons: The two protons on the thiophene ring are in different electronic environments and will appear as two distinct signals. They are adjacent to each other and will exhibit coupling, appearing as doublets. Expected chemical shifts are in the aromatic region, typically between δ 7.0 - 7.8 ppm .

  • Ethyl Group Protons: The ethyl group (-OCH₂CH₃) gives two characteristic signals. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, making them deshielded, and will appear as a quartet around δ 4.2 - 4.5 ppm due to coupling with the three methyl protons. The methyl protons (-CH₃) are more shielded and will appear as a triplet around δ 1.2 - 1.5 ppm due to coupling with the two methylene protons.

¹³C NMR Spectroscopy:

  • Carbonyl Carbons: The ester carbonyl carbon (C=O) is highly deshielded and will appear at δ 160 - 170 ppm .

  • Thiophene Carbons: The four carbons of the thiophene ring will have distinct signals. The carbon attached to the chlorine (C-Cl) is expected around δ 135 - 145 ppm , while the carbon attached to the ester group (C-CO) is expected around δ 130 - 140 ppm . The two CH carbons of the ring will also have distinct signals in the aromatic region.

  • Ethyl Group Carbons: The methylene carbon (-OC H₂-) will appear around δ 60 - 65 ppm , and the terminal methyl carbon (-C H₃) will be found further upfield, around δ 14 ppm .

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It provides the exact molecular weight and offers structural clues based on the fragmentation patterns of the molecule.

Expected Characteristics:

  • Molecular Ion Peak (M⁺): The molecular weight is 190.64 g/mol . The mass spectrum will show a molecular ion peak at m/z ≈ 190 .[11]

  • Isotopic Pattern: A key confirmatory feature will be the presence of a significant peak at m/z ≈ 192 (the M+2 peak). This is due to the natural abundance of the chlorine isotope ³⁷Cl (approximately 24.2%) relative to ³⁵Cl (approximately 75.8%). The intensity ratio of the M⁺ to the M+2 peak will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.

Summary of Spectroscopic Data
TechniqueFeatureExpected Value/Observation
IR Ester C=O Stretch~1710-1730 cm⁻¹ (Strong)
Ester C-O Stretch~1250 cm⁻¹ (Strong)
¹H NMR Thiophene H'sδ 7.0 - 7.8 ppm (2H, Doublets)
Methylene H's (-OCH₂-)δ 4.2 - 4.5 ppm (2H, Quartet)
Methyl H's (-CH₃)δ 1.2 - 1.5 ppm (3H, Triplet)
¹³C NMR Ester Carbonyl Cδ 160 - 170 ppm
Thiophene C'sδ 125 - 145 ppm
Methylene C (-OCH₂-)δ 60 - 65 ppm
Methyl C (-CH₃)~δ 14 ppm
MS Molecular Ion (M⁺)m/z ≈ 190
Isotope Peak (M+2)m/z ≈ 192 (Ratio M⁺:M+2 ≈ 3:1)
Experimental Protocols: Spectroscopic Analysis[13][14]
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, use 16-32 scans. For ¹³C NMR, more scans will be necessary due to the low natural abundance of ¹³C.

    • Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

  • IR Spectroscopy:

    • Sample Preparation: As the compound is a liquid, place a small drop of the neat sample between two potassium bromide (KBr) salt plates to form a thin film.

    • Data Acquisition: Record a background spectrum of the empty sample compartment first. Then, place the sample in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

    • Ionization: Use an appropriate ionization technique, such as Electron Impact (EI), to generate ions.

    • Analysis: The ions are separated by a mass analyzer based on their m/z ratio, and a spectrum is generated.

Visualization: Analytical Workflow for Structural Elucidation

G cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Synthesized Product (this compound) IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR_Data Identify Functional Groups (Ester, C-Cl, Thiophene) IR->IR_Data NMR_Data Map C-H Framework (Connectivity, Environment) NMR->NMR_Data MS_Data Confirm Molecular Weight & Elemental Composition (Cl) MS->MS_Data Structure Confirmed Molecular Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the complete structural confirmation of the target compound.

Section 4: Chemical Reactivity and Applications in Development

The synthetic value of this compound lies in the distinct reactivity of its two primary functional regions.[6]

  • The 5-Chlorothiophene Ring: The chlorine atom at the 5-position is a reactive handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for the facile introduction of diverse carbon or heteroatom substituents, enabling the construction of complex molecular libraries essential for screening in drug discovery programs.[14]

  • The Ethyl Ester Moiety: The ester at the 2-position can be readily modified. It can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate itself. Alternatively, it can be converted into amides, hydrazones, or reduced to an alcohol, providing numerous pathways for derivatization.[15]

This dual reactivity makes it an exceptionally versatile building block for pharmaceuticals and agrochemicals.[5][6][16] The thiophene core is a known bioisostere for a phenyl ring and is present in numerous marketed drugs, often enhancing pharmacokinetic properties.[3][4]

Section 5: Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety. The information provided in the Safety Data Sheet (SDS) must always be followed.[17][18]

  • Hazards: Causes serious eye irritation and skin irritation.[17] May be harmful if swallowed or inhaled.[18]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[17][18] All handling should be performed in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing.[17] Do not ingest or inhale. Wash hands thoroughly after handling. Keep the container tightly closed in a dry, well-ventilated place.[17]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[17][18]

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[17][18]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and get medical attention.[17][18]

Conclusion

This compound is a foundational intermediate whose molecular structure is readily confirmed through a logical and systematic application of standard spectroscopic techniques. The presence of the ester and chloro-substituted thiophene functionalities, confirmed by IR, NMR, and MS data, endows the molecule with a rich and versatile chemical reactivity. This dual functionality makes it an invaluable tool for researchers and drug development professionals, enabling the efficient synthesis of novel compounds with significant potential in medicinal chemistry, agrochemicals, and materials science. Understanding its structure is the first and most critical step in harnessing its synthetic power.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of C₇H₇ClO₂S Isomers

For Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond a Formula - The Analytical Imperative for C₇H₇ClO₂S

The molecular formula C₇H₇ClO₂S represents a class of compounds pivotal to modern synthetic chemistry and drug development. While several structural isomers exist, the most prominent is 4-methylbenzenesulfonyl chloride , universally known as p-toluenesulfonyl chloride or tosyl chloride (TsCl) .[1][2] Its extensive use as a protecting group for alcohols and amines, and as a reactive intermediate in the synthesis of sulfonamide drugs, necessitates rigorous and unambiguous analytical characterization.[2][3] The inherent reactivity of the sulfonyl chloride functional group, while synthetically advantageous, presents unique challenges that demand a multi-faceted spectroscopic approach.[4]

This guide eschews a rigid, templated format. Instead, it provides a logical, in-depth narrative that mirrors the analytical workflow a research scientist would undertake. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible—not merely as data-generating tools, but as investigative methods. The causality behind experimental choices, from solvent selection to data interpretation, will be explained to provide a framework for robust, self-validating analytical protocols. While our primary focus is the archetypal TsCl, we will also explore how these spectroscopic principles allow for the clear differentiation of its key isomers, a critical task for ensuring isomeric purity in regulatory and research settings.

Part 1: The Archetype - Comprehensive Analysis of p-Toluenesulfonyl Chloride (TsCl)

Unambiguous structural elucidation of TsCl is foundational. The following sections detail the application and interpretation of primary spectroscopic techniques, grounding the data in established chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most definitive information regarding the precise atomic connectivity of a molecule. For a reactive species like TsCl, the choice of experimental conditions is paramount to prevent sample degradation and ensure data integrity.

Expertise in Practice: The Rationale for Aprotic Solvents

The sulfonyl chloride moiety is highly electrophilic and susceptible to nucleophilic attack by protic solvents (e.g., methanol, water). This would lead to the formation of sulfonate esters or sulfonic acids, respectively, corrupting the spectrum. Therefore, the use of dry, aprotic deuterated solvents such as Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆ is mandatory for accurate analysis.[4]

Experimental Protocol: ¹H and ¹³C NMR of TsCl
  • Sample Preparation: Dissolve approximately 10-20 mg of the TsCl sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 270 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required for a good signal-to-noise ratio.

Data Summary & Interpretation

The combination of ¹H and ¹³C NMR data provides a complete picture of the TsCl structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for p-Toluenesulfonyl Chloride in CDCl₃

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentReference(s)
¹H7.80Doublet (d)2H8.4 HzAromatic protons ortho to -SO₂Cl group (Ha)[3][5]
¹H7.35 (approx.)Doublet (d)2H8.4 Hz (inferred)Aromatic protons ortho to -CH₃ group (Hb)[3][5]
¹H2.43Singlet (s)3HN/AMethyl group protons (-CH₃)[3]
¹³C145.7 (approx.)SingletN/AN/AQuaternary aromatic carbon attached to -CH₃[6][7]
¹³C135.5 (approx.)SingletN/AN/AQuaternary aromatic carbon attached to -SO₂Cl[6][7]
¹³C130.1 (approx.)SingletN/AN/AAromatic CH carbons ortho to -CH₃ group[6][7]
¹³C127.8 (approx.)SingletN/AN/AAromatic CH carbons ortho to -SO₂Cl group[6][7]
¹³C21.7 (approx.)SingletN/AN/AMethyl group carbon (-CH₃)[6][7]

Interpretation Logic:

  • The ¹H NMR spectrum distinctly shows a para-substituted aromatic ring. The two signals at 7.80 and 7.35 ppm, each integrating to 2 protons and appearing as doublets, form a classic AA'BB' system characteristic of this substitution pattern. The downfield shift of the protons at 7.80 ppm is due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group.

  • The singlet at 2.43 ppm, integrating to 3 protons, is unequivocally assigned to the methyl group, which has no adjacent protons to couple with.

  • The ¹³C spectrum confirms the presence of six distinct carbon environments: four aromatic (two quaternary, two CH) and one aliphatic (the methyl group), consistent with the proposed structure.

Caption: Structure of p-Toluenesulfonyl Chloride with proton designations.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For TsCl, it provides direct evidence for the sulfonyl chloride moiety and the aromatic ring.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid TsCl powder directly onto the crystal of an ATR-FTIR spectrometer.

  • Background: Record a background spectrum of the clean, empty ATR crystal.

  • Acquisition: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

Data Summary & Interpretation

Table 2: Characteristic IR Absorption Bands for p-Toluenesulfonyl Chloride

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
3100 - 3000MediumAromatic C-H stretching[8][9]
3000 - 2850WeakAliphatic C-H stretching (from -CH₃)[8][9]
~1595, ~1495MediumAromatic C=C ring stretching vibrations[9][10]
~1375StrongAsymmetric S=O stretching (SO₂)[4]
~1175StrongSymmetric S=O stretching (SO₂)[4]
~570StrongS-Cl stretching[4]
~815StrongC-H out-of-plane bending (para-substitution)[9]

Interpretation Logic:

  • The most diagnostic signals are the two very strong absorptions around 1375 cm⁻¹ and 1175 cm⁻¹, which are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.[4] Their presence is compelling evidence for this functionality.

  • The presence of aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹ confirms the existence of both types of C-H bonds in the molecule.[8]

  • The strong band around 815 cm⁻¹ is indicative of C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring, corroborating the NMR data.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI) GC-MS
  • Sample Preparation: Prepare a dilute solution of TsCl in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation: Inject the sample onto a suitable capillary column (e.g., DB-5). A temperature program is used to elute the compound.

  • MS Acquisition: As the compound elutes from the GC, it enters the EI source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-300 amu).

Data Summary & Interpretation

Table 3: Key Mass Spectral Data for p-Toluenesulfonyl Chloride

m/z ValueRelative IntensityAssignmentReference(s)
192Moderate[M+2]⁺ Isotope peak of the molecular ion (containing ³⁷Cl)[1][11]
190Strong[M]⁺ Molecular ion (containing ³⁵Cl)[1][11]
155Strong[M - Cl]⁺ Loss of a chlorine radical[1][11]
91Very Strong (Base Peak)[C₇H₇]⁺ Tolyl cation or rearranged Tropylium cation[1][11]
65Moderate[C₅H₅]⁺ Cyclopentadienyl cation (from fragmentation of Tropylium)[1][11]

Interpretation Logic & Proposed Fragmentation Pathway:

  • The molecular ion peak [M]⁺ is observed at m/z 190, corresponding to the molecular weight of C₇H₇³⁵ClO₂S.[1] The presence of a significant [M+2]⁺ peak at m/z 192 with roughly one-third the intensity of the M⁺ peak is the classic isotopic signature of a molecule containing one chlorine atom.

  • The base peak at m/z 91 is highly characteristic of toluene-containing compounds. This stable cation can be represented as the tolyl cation or, more likely, the rearranged and highly stable tropylium cation. Its formation involves the cleavage of the C-S bond.

  • The peak at m/z 155 corresponds to the loss of the chlorine radical from the molecular ion, forming the p-toluenesulfonyl cation.[1][11]

TsCl_Fragmentation_Pathway M [C₇H₇SO₂Cl]⁺˙ m/z 190/192 M_minus_Cl [C₇H₇SO₂]⁺ m/z 155 M->M_minus_Cl - •Cl Tropylium [C₇H₇]⁺ m/z 91 (Base Peak) M->Tropylium - •SO₂Cl M_minus_Cl->Tropylium - SO₂ C5H5 [C₅H₅]⁺ m/z 65 Tropylium->C5H5 - C₂H₂

Caption: Proposed EI mass spectrometry fragmentation pathway for TsCl.

Part 2: Isomer Differentiation - A Comparative Spectroscopic Analysis

A key task for the analytical scientist is to confirm isomeric purity. The spectroscopic techniques discussed can readily distinguish p-TsCl from its ortho and alpha isomers, as well as from the constitutional isomer 4-chlorophenyl methanesulfonate.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Definitive Structure Elucidation cluster_2 Final Confirmation IR 1. FT-IR Spectroscopy MS 2. GC-MS Analysis IR->MS Functional Groups ID'd (e.g., SO₂ group) Confirm 5. Data Correlation & Structural Confirmation IR->Confirm H_NMR 3. ¹H NMR Spectroscopy MS->H_NMR Molecular Weight & Initial Fragmentation Clues MS->Confirm C_NMR 4. ¹³C NMR Spectroscopy H_NMR->C_NMR Proton Environment & Substitution Pattern ID'd H_NMR->Confirm C_NMR->Confirm Carbon Skeleton Confirmed

References

Unlocking the Synthetic Potential: A Guide to the Chemical Reactivity of the Thiophene Ring in Substituted Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a bioisostere for the phenyl ring.[1][2] The introduction of a carboxylate substituent fundamentally alters the ring's electronic landscape, presenting both challenges and opportunities for synthetic chemists. This guide provides an in-depth exploration of the chemical reactivity of thiophene carboxylates, moving beyond simple reaction lists to explain the causal mechanisms behind experimental choices. We will dissect the key reaction classes—electrophilic and nucleophilic substitutions, metal-catalyzed cross-couplings, and direct C-H functionalization—offering field-proven insights and detailed protocols to empower researchers in drug discovery and materials development.

The Electronic Architecture of Thiophene Carboxylates

Thiophene is an electron-rich aromatic heterocycle. The sulfur atom's lone pair participates in the π-system, creating a six-electron aromatic sextet distributed over a five-membered ring.[1][3] This electron richness makes thiophene significantly more reactive towards electrophiles than benzene.[1][2]

The introduction of a carboxylate group (-COOH or -COOR) has a profound impact. As an electron-withdrawing group (EWG), the carboxylate deactivates the thiophene ring towards electrophilic attack by pulling electron density away from the π-system. This deactivation, however, is key to enabling other transformations, such as nucleophilic substitution, and directs the regioselectivity of various reactions. Understanding this electronic interplay is fundamental to predicting reactivity and designing successful synthetic strategies.

A Map of Reactivity

The positions on the thiophene ring are not equivalent. The α-carbons (C2 and C5) are inherently more reactive towards electrophiles than the β-carbons (C3 and C4) due to the superior stabilization of the reaction intermediate (the σ-complex) by the adjacent sulfur atom.[4][5] The placement of the carboxylate group dictates which of these positions will be favored in subsequent reactions.

Caption: Regioselectivity map for common reactions on thiophene carboxylates.

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating effect of the carboxylate group, EAS remains a viable, if more challenging, pathway for functionalizing the thiophene ring. Reaction conditions must often be harsher than those used for unsubstituted thiophene.

Mechanistic Consideration

The reaction proceeds via the formation of a positively charged σ-complex. The stability of this intermediate determines the reaction rate and regioselectivity. Attack at the C5 position of a thiophene-2-carboxylate, for example, allows for resonance structures where the positive charge is delocalized onto the sulfur atom without being adjacent to the destabilizing carboxylate group.

G cluster_mech EAS Mechanism: Nitration of Thiophene-2-Carboxylate Th2COOH Thiophene-2-Carboxylate SigmaComplex σ-Complex Intermediate (Resonance Stabilized) Th2COOH->SigmaComplex + NO₂⁺ NO2_plus NO₂⁺ (Electrophile) Product 5-Nitrothiophene-2-Carboxylate SigmaComplex->Product Deprotonation H_plus -H⁺

Caption: General mechanism for electrophilic aromatic substitution.

Key EAS Reactions and Protocols
ReactionTypical ReagentsKey Considerations
Nitration HNO₃ / H₂SO₄The strongly acidic conditions can be problematic. For sensitive substrates, milder reagents like acetyl nitrate may be required.[6]
Bromination Br₂ in Acetic Acid, or NBSThiophene is highly reactive to bromination.[2] The carboxylate tames this, but care must be taken to control selectivity and avoid poly-bromination.
Acylation Acyl Chloride / AlCl₃Friedel-Crafts acylation is a common method. The choice of Lewis acid and solvent is critical to avoid decomposition.[2][7]

Protocol: Bromination of Methyl Thiophene-2-Carboxylate

  • Setup: In a flask equipped with a magnetic stirrer and protected from light, dissolve methyl thiophene-2-carboxylate (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or GC-MS.

  • Workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with sodium thiosulfate solution to quench excess bromine, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality: Acetic acid serves as a polar solvent that can solvate the ionic intermediates. Using a slight excess of bromine ensures full conversion of the starting material. The aqueous workup and sodium thiosulfate wash are critical for removing the acid catalyst and unreacted bromine, respectively, ensuring product stability.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is typically challenging on electron-rich rings like thiophene.[8] However, the presence of a strong electron-withdrawing group (like nitro) in addition to the carboxylate can sufficiently activate the ring for nucleophilic attack, especially if a good leaving group (e.g., a halogen) is present.

Mechanistic Principles

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The expulsion of the leaving group restores the aromaticity of the ring. The stability of the Meisenheimer complex is the key determinant of reactivity; it must be stabilized by EWGs at positions ortho or para to the site of attack.

G cluster_snar SNAr Workflow Start Activated Thiophene (e.g., 5-Nitro-3-chlorothiophene-2-carboxylate) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer + Nucleophile Nuc Nucleophile (e.g., R₂NH, RO⁻) Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Meisenheimer Stabilizes intermediate Heat Heat (50-120 °C) Heat->Meisenheimer Provides Eₐ Product Substituted Product Meisenheimer->Product - Leaving Group LG_minus Leaving Group Anion (e.g., Cl⁻)

Caption: Logical workflow for a typical SNAr experiment.

Field-Proven Insights
  • Activation is Key: A single carboxylate group is generally insufficient to promote SNAr. A second, stronger EWG, such as a nitro or cyano group, is almost always required.[9][10]

  • Leaving Group Ability: The reaction rate is sensitive to the nature of the leaving group, following the general trend F > Cl > Br > I for activated systems.

  • Solvent Choice: Polar aprotic solvents like DMSO or DMF are preferred as they effectively solvate the cation of the nucleophilic salt without solvating the anion, thus enhancing nucleophilicity.

Metal-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[11] Halogenated thiophene carboxylates are excellent substrates for these transformations.

The Suzuki-Miyaura Coupling

This is one of the most widely used C-C bond-forming reactions, coupling an organoboron species (boronic acid or ester) with an organic halide.[11] Its popularity stems from the mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing byproducts.

Protocol: Suzuki Coupling of Pentyl 5-bromothiophene-2-carboxylate [11]

  • Catalyst Pre-formation (Optional but Recommended): In a reaction vessel, under an inert atmosphere (e.g., Argon), mix the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the arylboronic acid (1.2 eq).

  • Reactant Addition: Add the pentyl 5-bromothiophene-2-carboxylate (1.0 eq) and a suitable solvent (e.g., a mixture of toluene and water).

  • Base Addition: Add an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 eq).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography.

Causality: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The biphasic solvent system (toluene/water) is often effective, though single solvents like DMF or dioxane can also be used. The inert atmosphere prevents the degradation of the phosphine ligands and the Pd(0) catalyst.

Other Important Coupling Reactions
ReactionCoupling PartnersTypical Catalyst SystemUtility
Stille Coupling Organohalide + OrganostannanePd(PPh₃)₄Tolerant of many functional groups but suffers from the toxicity of tin reagents.
Heck Coupling Organohalide + AlkenePd(OAc)₂, PPh₃, BaseForms C-C bonds by adding a vinyl group.
Buchwald-Hartwig Amination Organohalide + AminePd catalyst + specialized phosphine ligandA powerful method for forming C-N bonds, crucial for many drug scaffolds.

Direct C-H Functionalization and Carboxylation

A major goal in modern synthesis is to form bonds directly via C-H activation, avoiding the need for pre-functionalized substrates like halides. Thiophene's acidic C-H bonds make it a prime candidate for such reactions.

Metal-Catalyzed Direct Carboxylation

Recent advances have enabled the direct carboxylation of thiophene C-H bonds using CO₂ as a C1 source.[12] These methods offer a greener, more atom-economical route to thiophene carboxylic acids.

Ag(I)-Catalyzed Carboxylation: A notable system uses a silver catalyst with a phosphine ligand and a strong base to achieve direct carboxylation under mild conditions.[12][13]

Protocol: Ag-Catalyzed Carboxylation of 2-Substituted Thiophenes [13]

  • Setup: In an autoclave reactor under an inert atmosphere, combine the thiophene substrate (1.0 eq), Ag-catalyst, phosphine ligand, and a strong base like lithium tert-butoxide.

  • CO₂ Addition: Pressurize the reactor with CO₂ (typically 1-10 atm).

  • Reaction: Stir the mixture at a specified temperature (e.g., 60-100 °C) for the required time.

  • Workup: Carefully vent the reactor. Acidify the reaction mixture to protonate the carboxylate product.

  • Purification: Extract the product with an organic solvent and purify using standard techniques like chromatography.

Causality: The strong alkoxide base is believed to be critical for the deprotonation of the thiophene C-H bond, facilitating the formation of an aryl-silver intermediate which then reacts with CO₂.[12][13]

Lewis Acid-Mediated Carboxylation

Another approach involves using strong Lewis acids like EtAlCl₂ to activate the thiophene ring towards electrophilic attack by CO₂.[14] This method often shows high regioselectivity, favoring the thermodynamically preferred product.[14]

Conclusion

The thiophene carboxylate scaffold is a versatile platform for chemical synthesis. While the electron-withdrawing nature of the carboxylate group deactivates the ring towards classical electrophilic substitution, it simultaneously opens the door to a vast array of modern synthetic transformations. From metal-catalyzed cross-coupling reactions that build molecular complexity to direct C-H carboxylation that enhances synthetic efficiency, the reactivity of this core can be precisely controlled. For the medicinal chemist and materials scientist, a deep, mechanistic understanding of these pathways is not merely academic; it is the key to unlocking novel structures with enhanced function and purpose.

References

The Alchemist's Thiophene: A Technical Guide to Ethyl 5-chlorothiophene-2-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Heterocycle

In the intricate tapestry of organic synthesis, certain molecules distinguish themselves not by their complexity, but by their profound utility. Ethyl 5-chlorothiophene-2-carboxylate is one such cornerstone. To the uninitiated, it is a simple, functionalized thiophene. To the seasoned researcher, however, it is a versatile scaffold, a molecular linchpin poised for elaboration into a vast array of high-value compounds. Its strategic placement of a reactive chlorine atom and an adaptable ethyl ester on the robust thiophene ring provides two orthogonal handles for chemical modification. This guide moves beyond a mere recitation of facts to provide a field-proven perspective on why and how this building block is expertly wielded in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. We will explore not just the reactions it undergoes, but the chemical logic that makes it an indispensable tool for the modern synthetic chemist.

Core Attributes: Synthesis and Physicochemical Profile

The utility of any building block begins with its accessibility and fundamental properties. This compound is readily prepared and possesses a favorable profile for a synthetic intermediate.

Synthesis: A Classic Esterification

The most direct and industrially scalable synthesis involves the acid-catalyzed esterification of 5-chlorothiophene-2-carboxylic acid. The carboxylic acid precursor itself can be synthesized via several routes, including the Friedel-Crafts acylation of 2-chlorothiophene followed by hydrolysis, or the carboxylation of a Grignard reagent derived from 5-chloro-2-bromothiophene.

A typical laboratory-scale esterification proceeds as follows: 5-chlorothiophene-2-carboxylic acid is dissolved in an excess of ethanol, which serves as both reactant and solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it toward nucleophilic attack by ethanol. The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the product. Post-reaction, a standard aqueous workup neutralizes the acid and removes water-soluble impurities, yielding the target ester as a colorless to light yellow liquid.

Physicochemical Data

A thorough understanding of a reagent's physical properties is critical for safe handling and effective experimental design. The key attributes of this compound are summarized below.

PropertyValueReference(s)
CAS Number 5751-82-6
Molecular Formula C₇H₇ClO₂S
Molecular Weight 190.64 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 62 °C at 0.02 mmHg
Density ~1.28 g/cm³
Refractive Index n20/D ~1.54
Solubility Soluble in organic solvents (e.g., ethanol, DCM); limited solubility in water.

The Art of Reactivity: Mastering Key Transformations

The synthetic power of this compound lies in the distinct reactivity of its two functional groups: the C-Cl bond at the 5-position and the ester at the 2-position. The electron-deficient nature of the thiophene ring, enhanced by the electron-withdrawing ester, makes the C5 position a prime site for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond, while traditionally less reactive than C-Br or C-I bonds, can be effectively activated using modern palladium catalysis, offering a cost-effective advantage.

This reaction is a workhorse for constructing biaryl and heteroaryl-aryl scaffolds, which are prevalent in medicinal chemistry. The coupling of this compound with an arylboronic acid is facilitated by the electron-withdrawing ester group, which aids the rate-limiting oxidative addition step.[1]

Generalized Reaction Scheme: Suzuki Coupling Scheme

Causality in Protocol Design: The choice of catalyst, ligand, and base is paramount. A Pd(0) source, like Pd(PPh₃)₄, is often used. The bulky, electron-rich phosphine ligands stabilize the palladium center and promote the crucial reductive elimination step. A base, such as potassium phosphate, is required to activate the boronic acid for the transmetalation step. The solvent system, often a mixture like dioxane and water, ensures solubility for both the organic and inorganic reagents.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Field-Proven Experimental Protocol: Suzuki Coupling

  • Reaction Setup: To a dry reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).[1]

  • Inerting: Seal the vial with a septum and purge with argon or nitrogen for 15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (e.g., a 4:1 ratio) via syringe.[1]

  • Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

The Sonogashira reaction provides a powerful method for forming C(sp²)-C(sp) bonds, creating substituted alkynes that are valuable precursors for heterocycles and conjugated systems. The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. The electron-withdrawing nature of the ester group on the thiophene ring facilitates the oxidative addition step.

Generalized Reaction Scheme: Sonogashira Coupling Scheme

Field-Proven Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).

  • Reagent Addition: Add the terminal alkyne (1.2 equiv.), followed by anhydrous tetrahydrofuran (THF) and an amine base such as triethylamine (2.5 equiv.). The amine acts as both the base and a solvent.

  • Reaction: Heat the mixture to 60 °C and stir. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture, filter off the amine hydrohalide salt, and concentrate the filtrate. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

The Stille reaction offers broad functional group tolerance and utilizes air- and moisture-stable organostannane reagents.[2] It is particularly useful for creating complex architectures and has been widely applied in the synthesis of conjugated polymers.

Generalized Reaction Scheme: Stille Coupling Scheme

Field-Proven Experimental Protocol: Stille Coupling Polymerization

  • Reaction Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with this compound (1.0 equiv.) and a distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene, 1.0 equiv.) in anhydrous toluene.[3]

  • Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (1.5 mol%) and a phosphine ligand like P(o-tol)₃ (6 mol%) in anhydrous toluene.

  • Reaction: Add the catalyst solution to the monomer solution. Heat the mixture to 90-110 °C and stir for 24-48 hours under a nitrogen atmosphere.[3]

  • Workup: Cool the reaction mixture and precipitate the polymer by pouring it into a vigorously stirred non-solvent like methanol.

  • Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

This reaction is one of the most powerful methods for forming aryl-amine bonds. For an electron-deficient chloro-heterocycle like this compound, a catalyst system with a bulky, electron-rich phosphine ligand (e.g., XPhos) is essential to promote the reductive elimination of the C-N bond.

Generalized Reaction Scheme: Buchwald-Hartwig Amination Scheme

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a bulky phosphine ligand (e.g., XPhos, 3 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (2.0 equiv.).[3]

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv.) and the desired primary or secondary amine (1.5 equiv.).

  • Reaction: Seal the vial and heat to reflux (approx. 110 °C) for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and quench carefully with water. Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography.

Transformations of the Ethyl Ester

The ester group at the C2 position is a versatile handle for further derivatization, most notably through hydrolysis.

Saponification of the ethyl ester provides 5-chlorothiophene-2-carboxylic acid, a critical intermediate for pharmaceuticals.

Field-Proven Experimental Protocol: Ester Hydrolysis

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a mixture of ethanol and water.[4]

  • Saponification: Add an aqueous solution of a base like sodium hydroxide or lithium hydroxide (2-4 equiv.) and heat the mixture to reflux for 2-4 hours.[4][5]

  • Workup: Cool the mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid to acidify the solution to a pH of 1-2, causing the carboxylic acid to precipitate.[4]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Applications in High-Value Synthesis

The true measure of a building block is the impact of the molecules it helps create. This compound is a key player in several high-stakes arenas.

Pharmaceutical Synthesis: The Rivaroxaban Story

Perhaps the most prominent application is in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used as an anticoagulant. The 5-chlorothiophene-2-carboxamide moiety is the critical "warhead" that binds to the active site of the enzyme. The synthesis hinges on the amide coupling of 5-chlorothiophene-2-carboxylic acid (derived from the title compound via hydrolysis) with the complex amine core of the drug.

Rivaroxaban_Synthesis start Ethyl 5-chlorothiophene- 2-carboxylate step1 Hydrolysis (NaOH, EtOH/H2O) start->step1 intermediate 5-Chlorothiophene- 2-carboxylic acid step1->intermediate step2 Amide Coupling (e.g., SOCl2, then amine) intermediate->step2 end Rivaroxaban step2->end amine Rivaroxaban Amine Core amine->step2

Caption: Synthetic workflow from the title compound to Rivaroxaban.

Agrochemicals: A Scaffold for Fungicides

The thiophene ring is a well-established toxophore in agrochemicals. This compound serves as a starting point for fungicides. For instance, by converting the ester to an amide (via the carboxylic acid), it can be coupled with other heterocyclic fragments to produce analogues of known fungicides like Boscalid or Thiabendazole, aiming to create new compounds with improved efficacy or resistance profiles.[6]

Materials Science: Building Blocks for Conductive Polymers

Thiophene-based polymers are at the forefront of organic electronics research. Polythiophenes are known for their conductive properties, finding use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. This compound can be used as a monomer in polymerization reactions, such as Stille or Suzuki coupling, to create functional polythiophenes. The ester group can be used to tune the solubility and electronic properties of the resulting polymer.[3]

Safety and Handling

As a laboratory chemical, this compound requires careful handling. It is classified as a skin and eye irritant. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound has firmly established its value as a versatile and economically important building block. Its dual reactivity allows for sequential, controlled functionalization, making it a powerful tool for accessing complex molecular targets. While its role in palladium-catalyzed cross-coupling is well-documented, future research will likely focus on expanding its utility in more sustainable, base-metal-catalyzed transformations and exploring novel derivatizations of the ester group to impart new functions in materials science and medicinal chemistry. For the practicing chemist, a deep understanding of this reagent's potential is not just beneficial—it is essential for innovation.

References

5-Chlorothiophene-2-Carboxylic Acid: A Comprehensive Technical Guide to its Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Chlorothiophene-2-carboxylic acid (CAS No: 24065-33-6) is a pivotal heterocyclic building block in modern organic synthesis, most notably for its role as a key intermediate in the manufacture of the blockbuster anticoagulant, Rivaroxaban.[1] Its unique electronic and structural properties, conferred by the thiophene ring, chlorine atom, and carboxylic acid moiety, make it a versatile substrate for a variety of chemical transformations. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and critical applications, designed to equip researchers and development professionals with the expert insights and practical methodologies required for its effective utilization.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 5-chlorothiophene-2-carboxylic acid is essential for its handling, reaction design, and characterization. This compound typically appears as a white to off-white or cream-yellow crystalline powder.[1][2]

Key Properties

A compilation of its essential physicochemical data is presented below.

PropertyValueSource(s)
CAS Number 24065-33-6[2][3]
Molecular Formula C₅H₃ClO₂S[1][3]
Molecular Weight 162.59 g/mol [1][4]
Appearance White to off-white powder[1][3]
Melting Point 154-158 °C (lit.)[2][4]
Boiling Point 287.0 ± 20.0 °C (Predicted)[2]
pKa 3.32 ± 0.10 (Predicted)[2]
Purity ≥98% (HPLC)[3][5]
Solubility DMSO (Slightly), Methanol (Slightly)[2]
Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of 5-chlorothiophene-2-carboxylic acid.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the two aromatic protons on the thiophene ring.[6]

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the carbons of the thiophene ring and the carboxyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong carbonyl (C=O) stretch from the carboxylic acid, typically around 1700 cm⁻¹, and a broad O-H stretch.[7][8]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to confirm the molecular weight and fragmentation pattern.[9]

Synthesis of 5-Chlorothiophene-2-Carboxylic Acid: A Strategic Analysis

The synthesis of this key intermediate has been extensively researched, leading to several viable routes, each with distinct advantages and challenges. The choice of a specific pathway often depends on the availability of starting materials, scalability, cost-effectiveness, and environmental considerations.

Route A: Directed Ortho-Metalation (DoM) of 2-Chlorothiophene

This is an elegant and highly regioselective method that leverages the acidity of the proton at the C5 position, which is adjacent to the sulfur atom and activated by the chloro group.

Causality: The reaction proceeds via deprotonation of 2-chlorothiophene at the C5 position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures to prevent side reactions.[10] The resulting lithiated intermediate is a potent nucleophile that readily attacks electrophilic carbon dioxide (introduced as a gas or solid dry ice) to form the carboxylate salt. A final acidic workup protonates the salt to yield the desired product. The low temperature (≤ -30 °C) is critical to ensure kinetic control and prevent halogen-metal exchange or decomposition.[10]

start 2-Chlorothiophene intermediate 5-Lithio-2-chlorothiophene start->intermediate 1. n-BuLi, THF ≤ -30°C product 5-Chlorothiophene-2-carboxylic acid intermediate->product 2. CO₂ 3. H₃O⁺ workup

Caption: Route A - Synthesis via Directed Ortho-Metalation.

Experimental Protocol (Route A):

  • Dissolve 2-chlorothiophene in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a temperature of -30 °C or lower using a suitable cooling bath.

  • Slowly add a solution of n-butyllithium (typically 1.05-1.5 molar equivalents) dropwise, maintaining the low temperature.[10]

  • Stir the reaction mixture for at least 30-60 minutes after the addition is complete to ensure full lithiation.[10]

  • Introduce an excess of carbon dioxide by bubbling CO₂ gas through the solution or by carefully adding crushed dry ice.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding water, followed by acidification with a strong acid (e.g., HCl) to a pH of 1-2.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain the crude product.

Route B: Grignard Reaction from 5-Chloro-2-bromothiophene

This classic organometallic approach involves the formation of a Grignard reagent, which is then carboxylated.

Causality: This method utilizes the differential reactivity of halogens on the thiophene ring. The bromine at the C2 position is more susceptible to magnesium insertion than the chlorine at C5, allowing for the selective formation of the Grignard reagent at the desired position.[11][12] This organomagnesium intermediate then undergoes nucleophilic addition to carbon dioxide, followed by acidic workup to yield the final product.

start 5-Chloro-2-bromothiophene intermediate Grignard Reagent start->intermediate 1. Mg, THF or Ether product 5-Chlorothiophene-2-carboxylic acid intermediate->product 2. CO₂ 3. H₃O⁺ workup

Caption: Route B - Synthesis via Grignard Reaction.

Experimental Protocol (Route B):

  • Activate magnesium turnings in a dry flask under an inert atmosphere.

  • Add a solution of 5-chloro-2-bromothiophene in an ethereal solvent (like THF or diethyl ether) to the activated magnesium. A small crystal of iodine may be needed to initiate the reaction.

  • Maintain the reaction under reflux until the magnesium is consumed.

  • Cool the resulting Grignard solution and carboxylate it by pouring it over crushed dry ice or by bubbling CO₂ gas through it.

  • Perform an acidic workup with aqueous HCl to protonate the carboxylate and dissolve any remaining magnesium salts.

  • Isolate the product by extraction with an organic solvent, followed by drying and evaporation.

Route C: Oxidation of 5-Chloro-2-acetylthiophene or 5-Chloro-2-thiophenecarboxaldehyde

This route relies on the oxidation of a pre-existing functional group at the C2 position.

Causality: This method is advantageous if the starting acetyl or aldehyde precursors are readily available. The oxidation of 5-chloro-2-acetylthiophene can be achieved using oxidizing agents like sodium chlorite (NaClO₂) buffered with a mild acid such as potassium dihydrogen phosphate (KH₂PO₄).[12][13] This system selectively oxidizes the acetyl group to a carboxylic acid.[13] Alternatively, the haloform reaction (using sodium hypochlorite or hypobromite) can be employed. The oxidation of 5-chloro-2-thiophenecarboxaldehyde can be achieved through various means, including a Cannizzaro-type reaction under strong basic conditions followed by chlorination.[14]

start 5-Chloro-2-acetylthiophene product 5-Chlorothiophene-2-carboxylic acid start->product NaClO₂, KH₂PO₄ Aqueous Acetone, 20-30°C

Caption: Route C - Synthesis via Oxidation of an Acetyl Group.

Experimental Protocol (Route C - from Acetyl):

  • Dissolve 5-chloro-2-acetylthiophene in a suitable solvent such as acetone.[13]

  • Add an aqueous solution of potassium dihydrogen phosphate as a buffer.[13]

  • Cool the mixture (e.g., 0-10 °C) and slowly add an aqueous solution of sodium chlorite, controlling the temperature.[13]

  • Allow the reaction to warm to 20-30 °C and stir until completion (monitored by TLC or HPLC).[13]

  • Quench any excess oxidant with a reducing agent like sodium sulfite.

  • Acidify the mixture and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase to yield the crude acid.

Purification and Characterization

High purity is paramount, especially for pharmaceutical applications. The primary method for purifying crude 5-chlorothiophene-2-carboxylic acid is recrystallization.

Protocol: Recrystallization

  • Transfer the crude solid product into a suitable flask.

  • Add a minimal amount of a hot solvent system, such as an ethanol/water mixture (e.g., 3:1 ratio), until the solid is fully dissolved.[11][14]

  • Allow the solution to cool down slowly and undisturbed to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize precipitation.

  • Collect the purified crystals by suction filtration and wash the filter cake with a small amount of the cold recrystallization solvent.

  • Dry the crystals under reduced pressure to a constant weight. A purity of >99% is often achievable.[13]

Characterization: Purity and identity are confirmed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.[11]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopy (NMR, IR): Confirms the chemical structure, as detailed in Section 1.2.

Key Applications in Research and Drug Development

The principal application of 5-chlorothiophene-2-carboxylic acid is as a cornerstone intermediate in the synthesis of Rivaroxaban, a direct factor Xa inhibitor used to prevent and treat thromboembolic disorders.[1][2]

cluster_rivaroxaban Rivaroxaban Synthesis start 5-Chlorothiophene- 2-carboxylic acid intermediate Activated Acid (e.g., Acyl Chloride) start->intermediate Activation (e.g., SOCl₂) product Rivaroxaban Core Structure intermediate->product Amide Coupling

Caption: Role as a Key Intermediate in Rivaroxaban Synthesis.

Beyond Rivaroxaban, its unique structure makes it a valuable building block in other areas:[15]

  • Other Pharmaceuticals: The thiophene scaffold is present in numerous biologically active compounds. This acid serves as a starting point for derivatives with potential anti-inflammatory, antimicrobial, and anti-cancer properties.[3][15][16]

  • Agrochemicals: It is used in the development of novel herbicides and fungicides.[3]

  • Materials Science: Researchers are exploring its use in creating conductive polymers and advanced dyes, leveraging the electronic properties of the thiophene ring.[3]

Safety and Handling

5-Chlorothiophene-2-carboxylic acid is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

  • Hazard Statements: Causes serious eye irritation (H319), may cause an allergic skin reaction (H317), and may cause skin irritation (H315).[17][18]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18] Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Keep in a tightly sealed container in a cool, dry, and dark place.[2]

Conclusion and Future Outlook

5-Chlorothiophene-2-carboxylic acid is more than just a chemical intermediate; it is an enabling tool for innovation in medicine and materials science. While its role in the synthesis of Rivaroxaban is well-established, the future holds significant potential for this versatile molecule. Advances in green chemistry and continuous flow synthesis are poised to deliver more efficient and sustainable production methods.[15] Furthermore, its utility as a scaffold for new therapeutic agents ensures that it will remain a compound of high interest to the scientific community for years to come.

References

The Synthesis of 2-Chlorothiophene's Carboxylated Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Commodity Chemical to Critical Precursor

2-Chlorothiophene, a halogenated heterocyclic compound, serves as a fundamental building block in the synthesis of a wide array of functionalized molecules.[1][2] Its reactivity, characterized by the interplay between the electron-rich thiophene ring and the inductively withdrawing chlorine atom, allows for selective functionalization. This guide focuses on the pivotal transformation of 2-chlorothiophene into its carboxylated derivatives, most notably 5-chlorothiophene-2-carboxylic acid. This derivative is not merely an academic curiosity; it is a critical intermediate in the industrial synthesis of high-value pharmaceuticals, including the widely used anticoagulant, Rivaroxaban.[3][4]

This document provides an in-depth exploration of the primary synthetic pathways for this carboxylation, grounded in mechanistic understanding and practical, field-proven insights. We will dissect the causality behind methodological choices, offering a strategic perspective for researchers in both academic and industrial settings.

The Strategic Importance of Carboxylated 2-Chlorothiophenes

The introduction of a carboxylic acid group onto the 2-chlorothiophene scaffold dramatically enhances its synthetic utility. 5-Chloro-2-thiophenecarboxylic acid (CAS 24065-33-6) is a stable, crystalline solid that serves as a versatile precursor.[4] Its primary industrial application is in the synthesis of Rivaroxaban, where it is converted to the corresponding acyl chloride and coupled with a complex amine intermediate.[5][6] Beyond this, thiophenecarboxylic acids are integral to the development of novel anti-inflammatory agents, conductive polymers, and agrochemicals.[4]

PropertyValueSource
Molecular Formula C₅H₃ClO₂S[4]
Molecular Weight 162.59 g/mol [4]
Appearance White to light yellow crystalline powder[4]
Melting Point 154-158 °C[4]
Boiling Point ~287 °C[4]

Synthetic Pathways to Carboxylation: A Comparative Analysis

The carboxylation of 2-chlorothiophene can be achieved through several distinct methodologies. The choice of pathway is often dictated by factors such as scale, available starting materials, cost, and desired purity. Here, we explore the most scientifically robust and industrially relevant methods.

Directed ortho-Metalation (DoM): The Lithiation Route

Directed ortho-metalation is a powerful strategy that leverages the inherent acidity of the protons on the thiophene ring, which is enhanced by the sulfur heteroatom. The C5 proton is preferentially abstracted due to its higher kinetic acidity.

Causality of Experimental Choices: This method offers exceptional regioselectivity, directly yielding the 5-carboxylated product without the need for pre-functionalized starting materials like bromo-derivatives.[7] The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is critical. The reaction is conducted at very low temperatures (≤ -30 °C) to prevent side reactions, such as "halogen dance" (migration of the chloro substituent) or reaction of the highly basic organolithium with the solvent.[7][8]

Mechanism: The reaction proceeds via a two-step sequence. First, n-BuLi deprotonates 2-chlorothiophene at the C5 position, forming the highly reactive 5-chloro-2-thienyllithium intermediate. This is followed by nucleophilic attack of the carbanion on the electrophilic carbon of carbon dioxide (typically introduced as dry ice or CO₂ gas). A final acidic workup protonates the resulting lithium carboxylate salt to yield the desired carboxylic acid.[7]

Experimental Protocol: Lithiation-Carboxylation of 2-Chlorothiophene [7]

  • Reaction Setup: A dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with tetrahydrofuran (THF) (24.5 L).

  • Initial Charge: 2-Chlorothiophene (3.5 kg) is added to the THF at room temperature.

  • Cooling: The solution is cooled to below -30 °C.

  • Lithiation: A solution of n-butyllithium in hexane (2.5 M, 13.0 L) is added dropwise over approximately one hour, maintaining the temperature below -30 °C. The mixture is then stirred for an additional hour.

  • Carboxylation: Carbon dioxide gas is bubbled through the reaction mixture.

  • Workup: The reaction is quenched with water (15 L). The pH is adjusted to ~12 with a 15% sodium hydroxide solution to dissolve the product. The aqueous layer is then acidified to a pH of ~2 with concentrated hydrochloric acid, precipitating the product.

  • Isolation: The solid is collected by centrifugation, washed, and dried to yield 5-chlorothiophene-2-carboxylic acid.

Reported Yield: ~70.8% with >99% purity.[7]

lithiation_carboxylation sub 2-Chlorothiophene intermediate 5-Chloro-2-thienyllithium sub->intermediate 1. Lithiation (THF, < -30°C) nBuLi n-BuLi nBuLi->intermediate co2 CO₂ carboxylate Lithium 5-chloro-2-thiophenecarboxylate co2->carboxylate h3o H₃O⁺ product 5-Chlorothiophene- 2-carboxylic acid h3o->product intermediate->carboxylate 2. Carboxylation carboxylate->product 3. Acidic Workup grignard_carboxylation sub 5-Chloro-2-bromothiophene grignard 5-Chloro-2-thienyl- magnesium bromide sub->grignard 1. Grignard Formation (THF) mg Mg mg->grignard co2 CO₂ (dry ice) mg_salt Magnesium carboxylate salt co2->mg_salt h3o H₃O⁺ product 5-Chlorothiophene- 2-carboxylic acid h3o->product grignard->mg_salt 2. Carboxylation mg_salt->product 3. Acidic Workup

References

Stability and storage conditions for Ethyl 5-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Ethyl 5-chlorothiophene-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This guide provides a comprehensive technical overview of the stability profile and optimal storage conditions for this compound (CAS No. 5751-82-6). As a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its chemical behavior is paramount to ensuring experimental integrity, safety, and the longevity of the material.[1] This document synthesizes data from safety data sheets and chemical literature to provide actionable protocols and explain the causality behind them.

Compound Overview and Significance

This compound is a substituted thiophene derivative widely utilized as a versatile building block in organic synthesis.[1] Its structure, featuring a chlorinated thiophene ring and an ethyl ester functional group, offers unique reactivity for creating more complex molecules. This has made it an essential tool for chemists, particularly in the development of therapeutic agents targeting infectious diseases and cancer, as well as in the formulation of modern agrochemicals.[1] Given its role as a key starting material, maintaining its purity and stability is critical for the success of multi-step syntheses and the quality of the final products.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and storage. The following table summarizes these key characteristics.

PropertyValue
CAS Number 5751-82-6[1][2]
Molecular Formula C₇H₇ClO₂S[1][2]
Molecular Weight 190.64 g/mol [1]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 62 °C @ 0.02 mmHg[1]
Density 1.28 g/cm³[1]
Purity ≥ 98% (GC)[1]

Chemical Stability Profile

General Stability

Under recommended storage conditions, this compound is a stable compound.[3] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

Factors Influencing Degradation

The primary threats to the integrity of this compound are elevated temperatures, contact with strong oxidizing agents, and potentially, moisture.

  • Thermal Stress: While stable under normal conditions, excessive heat should be avoided as it can accelerate degradation.[3]

  • Incompatible Materials: Strong oxidizing agents are known to be incompatible and can likely initiate vigorous or uncontrolled reactions.[4]

  • Hazardous Decomposition: In the event of a fire, thermal decomposition can generate toxic and corrosive gases, including carbon oxides (CO, CO₂), sulfur oxides, and hydrogen chloride gas.[5][6] Under normal use and storage, hazardous decomposition is not expected.[3]

  • Hazardous Reactions & Polymerization: No hazardous reactions or polymerization have been reported under normal processing and storage conditions.[3][4]

cluster_main Potential Degradation Pathways cluster_factors Instability Factors cluster_products Degradation Products Compound This compound (Stable State) Decomp Carbon Oxides (CO, CO₂) Sulfur Oxides Hydrogen Chloride Gas Reaction Uncontrolled Reaction Heat Excess Heat Oxidizers Strong Oxidizing Agents Oxidizers->Reaction Causes Fire Fire Conditions Fire->Decomp Leads to

Caption: Factors leading to the degradation of this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective way to preserve the chemical's integrity and ensure user safety.

Storage Conditions

The following conditions are synthesized from manufacturer guidelines to provide a robust storage protocol.

ParameterRecommendationRationale
Temperature 2 - 8 °C (Refrigerated)[1]Low temperatures slow down potential degradation pathways, ensuring long-term stability.
Container Tightly closed, original container.Prevents contamination and exposure to atmospheric moisture and air.[4][7][8]
Atmosphere Store in a dry, well-ventilated place.[4][6][8]Good ventilation prevents the accumulation of any potential vapors and mitigates exposure risks.
Light Exposure Store in a dark place.[9]Although not always specified for the ester, protecting from light is a best practice for complex organic molecules to prevent photochemical degradation.
Experimental Handling Workflow

This step-by-step protocol is designed as a self-validating system to minimize risk and prevent contamination during experimental use.

1. Preparation & PPE:

  • Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Ensure an eyewash station and safety shower are readily accessible.[10]

  • Don appropriate Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield.[3]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[4]

    • Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[4]

2. Sample Retrieval:

  • Remove the sealed container from its refrigerated storage (2-8 °C).

  • Allow the container to warm to ambient laboratory temperature before opening. This critical step prevents atmospheric moisture from condensing inside the container, which could hydrolyze the ester over time.

3. Aliquoting and Use:

  • Once at room temperature, open the container inside the fume hood.

  • Use clean, dry glassware and equipment for handling.

  • Avoid breathing any mists or vapors.[7]

  • Dispense the required amount and securely reseal the container immediately.

4. Post-Handling & Cleanup:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[4][7]

  • Clean any spills immediately by soaking them up with an inert absorbent material and placing it in a suitable, closed container for disposal.[11]

  • Contaminated clothing should be removed and washed before reuse.[7]

5. Disposal:

  • Dispose of unused material and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[4][7]

cluster_workflow Safe Handling Workflow start Start: Retrieve from 2-8°C Storage ppe 1. Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe equilibrate 2. Equilibrate Container to Room Temperature ppe->equilibrate fume_hood 3. Open and Handle in Chemical Fume Hood equilibrate->fume_hood aliquot 4. Use Dry Equipment for Aliquoting fume_hood->aliquot reseal 5. Tightly Reseal Container aliquot->reseal store 6. Return to 2-8°C Storage reseal->store cleanup 7. Clean Work Area & Wash Hands Thoroughly store->cleanup disposal 8. Dispose of Waste per Regulations cleanup->disposal end End disposal->end

Caption: Step-by-step workflow for the safe handling of this compound.

Summary of Key Recommendations

  • Storage: Always store this compound at 2-8 °C in a tightly sealed container, protected from light in a well-ventilated area.

  • Handling: Use a chemical fume hood and appropriate PPE. Allow the container to reach room temperature before opening to prevent moisture contamination.

  • Avoid: Keep away from excessive heat and strong oxidizing agents.

  • Safety: This compound is classified as a skin and serious eye irritant.[3] Follow all safety precautions outlined in the Safety Data Sheet (SDS) and this guide.

By implementing these scientifically grounded protocols, researchers can ensure the stability and purity of this compound, leading to more reliable and reproducible experimental outcomes while maintaining the highest standards of laboratory safety.

References

An In-depth Technical Guide on Identifying Impurities in 5-Chlorothiophene-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorothiophene-2-carboxylic acid is a pivotal intermediate in the pharmaceutical industry, most notably as a key starting material for the antiplatelet drug Clopidogrel and the anticoagulant Rivaroxaban.[1][2][3] The purity of this building block is of utmost importance, as any impurities can be carried through subsequent synthetic steps, potentially compromising the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the common synthetic routes for 5-chlorothiophene-2-carboxylic acid, with a detailed focus on the formation, identification, and control of process-related impurities. By integrating established chemical principles with modern analytical techniques, this document serves as a critical resource for scientists dedicated to ensuring the quality of pharmaceutical products.

The Imperative of Purity in Pharmaceutical Intermediates

In the highly regulated landscape of pharmaceutical manufacturing, the control of impurities is a non-negotiable aspect of quality assurance. Process-related impurities in a starting material like 5-chlorothiophene-2-carboxylic acid can lead to the formation of difficult-to-remove, structurally similar byproducts in the final API.[] These impurities can potentially alter the pharmacological and toxicological profile of the drug. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) that necessitate the identification and quantification of impurities in new drug substances. A proactive approach to understanding and controlling impurities at the intermediate stage is therefore a cornerstone of robust and compliant drug development.

Synthetic Pathways and Associated Impurity Profiles

The industrial synthesis of 5-chlorothiophene-2-carboxylic acid is approached through several distinct chemical routes. Each pathway, while possessing unique advantages, also presents a characteristic set of potential impurities. A mechanistic understanding of these routes is fundamental to predicting and mitigating the formation of undesired substances.

2.1. Route 1: Friedel-Crafts Acylation of 2-Chlorothiophene

A prevalent method for synthesizing 5-chlorothiophene-2-carboxylic acid involves the Friedel-Crafts acylation of 2-chlorothiophene.[5] This is often carried out using trichloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride, followed by hydrolysis of the resulting trichloroacetyl intermediate.[1][5]

Potential Impurities and Their Origins:

  • Unreacted 2-Chlorothiophene: Incomplete reaction can lead to the carryover of the starting material.

  • Isomeric Impurities: While the 5-position is the preferred site of acylation, minor amounts of other isomers can be formed.

  • Diacylated Byproducts: Over-reaction or harsh reaction conditions can result in the formation of diacylated thiophene species.

  • Hydrolysis-Related Impurities: Incomplete hydrolysis of the trichloroacetyl intermediate can leave trace amounts of this species in the final product.

cluster_synthesis Friedel-Crafts Acylation Route cluster_impurities Potential Impurities 2-Chlorothiophene 2-Chlorothiophene Acylation Acylation 2-Chlorothiophene->Acylation Trichloroacetyl_chloride Trichloroacetyl_chloride Trichloroacetyl_chloride->Acylation Intermediate Intermediate Acylation->Intermediate Unreacted_SM Unreacted_SM Acylation->Unreacted_SM Isomers Isomers Acylation->Isomers Diacylated Diacylated Acylation->Diacylated Hydrolysis Hydrolysis Intermediate->Hydrolysis Final_Product Final_Product Hydrolysis->Final_Product

Caption: Impurity Formation in the Friedel-Crafts Acylation Route.

2.2. Route 2: Carboxylation of a Grignard Reagent

Another established synthetic approach utilizes the reaction of 5-chloro-2-bromothiophene with magnesium to form a Grignard reagent, which is subsequently carboxylated by the addition of carbon dioxide.[1][5]

Potential Impurities and Their Origins:

  • Unreacted 5-Chloro-2-bromothiophene: Incomplete formation of the Grignard reagent.

  • Protonated Intermediate (2-Chlorothiophene): The highly reactive Grignard reagent can be quenched by trace amounts of water or other protic sources in the reaction medium, leading to the formation of 2-chlorothiophene.

  • Wurtz-Fittig Coupling Products: The Grignard reagent can couple with the starting halide to form dimeric thiophene byproducts.

  • Dicarboxylic Acid Impurity: Formation of a di-Grignard reagent, though less common, can lead to a dicarboxylic acid upon carboxylation.

2.3. Route 3: Oxidation of 5-Chloro-2-acetylthiophene

This method involves the oxidation of 5-chloro-2-acetylthiophene to the corresponding carboxylic acid, often using oxidizing agents like sodium chlorite.[1][6]

Potential Impurities and Their Origins:

  • Unreacted 5-Chloro-2-acetylthiophene: Incomplete oxidation is a primary source of this impurity.

  • Over-oxidation Products: Harsh oxidation conditions could potentially lead to the degradation of the thiophene ring.

  • Impurities from the Starting Material: The purity of the starting 5-chloro-2-acetylthiophene is crucial, as any impurities present may be carried through to the final product.

2.4. Route 4: One-Pot Synthesis from 2-Thiophenecarboxaldehyde

A one-pot method has been developed that starts with the chlorination of 2-thiophenecarboxaldehyde to form 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized in the same pot to the desired carboxylic acid.[7][8]

Potential Impurities and Their Origins:

  • Incompletely Chlorinated Aldehyde: Carryover of 2-thiophenecarboxaldehyde.

  • Over-chlorinated Aldehydes: Formation of dichlorinated species.

  • Unoxidized 5-Chloro-2-thiophenecarboxaldehyde: Incomplete oxidation step.

  • Byproducts from Cannizzaro Reaction: Under strongly basic conditions, the intermediate aldehyde can undergo a disproportionation reaction.

Analytical Strategies for Impurity Detection and Characterization

A multi-faceted analytical approach is essential for the comprehensive identification and quantification of impurities.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis for 5-chlorothiophene-2-carboxylic acid. A well-developed reversed-phase method can effectively separate the main component from its structurally related impurities.

Table 1: Illustrative HPLC Method Parameters

ParameterValueRationale for Selection
Column C18, 4.6 x 250 mm, 5 µmProvides excellent separation of non-polar to moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses ionization of the carboxylic acid for better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Elution 30% to 90% B over 20 minNecessary to elute impurities with a range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nmThiophene ring provides strong chromophore for UV detection.
Column Temperature 30 °CEnsures reproducible retention times.

Experimental Protocol: HPLC Purity Assay

  • Standard Preparation: Accurately prepare a 0.5 mg/mL solution of 5-chlorothiophene-2-carboxylic acid reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Sample Preparation: Prepare the test sample at the same concentration as the reference standard.

  • System Suitability: Perform replicate injections of the standard solution to ensure the system is operating correctly (RSD of peak area < 2.0%).

  • Analysis: Inject the sample and record the chromatogram.

  • Quantification: Calculate the percentage of each impurity by area normalization, assuming a relative response factor of 1.0 unless otherwise determined.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the structural elucidation of unknown impurities. The mass-to-charge ratio obtained from the mass spectrometer provides the molecular weight of an impurity, which is a crucial first step in its identification.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful techniques for providing detailed structural information. The chemical shifts and coupling patterns of the protons on the thiophene ring can definitively establish the substitution pattern and confirm the identity of isomeric impurities.

3.4. Gas Chromatography (GC)

For volatile impurities, such as residual solvents or unreacted volatile starting materials (e.g., 2-chlorothiophene), headspace GC is the method of choice.

Crude_Product Crude_Product HPLC HPLC Crude_Product->HPLC LC_MS LC_MS Crude_Product->LC_MS NMR NMR Crude_Product->NMR GC GC Crude_Product->GC Purity_Quantification Purity_Quantification HPLC->Purity_Quantification Structural_Elucidation Structural_Elucidation LC_MS->Structural_Elucidation NMR->Structural_Elucidation Volatile_Impurities Volatile_Impurities GC->Volatile_Impurities Impurity_Profile Impurity_Profile Purity_Quantification->Impurity_Profile Structural_Elucidation->Impurity_Profile Volatile_Impurities->Impurity_Profile

Caption: A Multi-technique Approach to Impurity Profiling.

Proactive Impurity Control Strategies

The most effective approach to impurity control is proactive rather than reactive.

  • Raw Material Qualification: Rigorous testing and qualification of all starting materials and reagents are essential.

  • Process Parameter Optimization: Design of experiments (DoE) can be employed to identify critical process parameters that impact impurity formation and to establish robust operating ranges.

  • In-Process Controls (IPCs): Implementing IPCs at critical stages of the synthesis allows for the monitoring and control of impurity levels throughout the manufacturing process.

  • Purification Method Development: The final purification step, typically recrystallization, must be optimized to effectively purge identified impurities. The choice of solvent is critical in this regard.

Concluding Remarks

The synthesis of 5-chlorothiophene-2-carboxylic acid, a seemingly straightforward molecule, presents a number of challenges related to impurity formation. A comprehensive understanding of the underlying reaction mechanisms, coupled with the application of modern analytical techniques, is paramount for the development of a robust and well-controlled manufacturing process. By prioritizing the identification and control of impurities from the earliest stages of development, pharmaceutical scientists can ensure the quality and safety of the life-saving medicines that rely on this critical intermediate.

References

A Technical Guide to 5-Chlorothiophene-2-Carboxylic Acid Ethyl Ester: Sourcing, Synthesis, and Applications for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 5-chlorothiophene-2-carboxylic acid ethyl ester (CAS No. 5751-82-6), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document details its commercial availability, explores its chemical properties, outlines synthesis protocols, and discusses its critical applications, particularly in the pharmaceutical industry.

Introduction: A Versatile Heterocyclic Building Block

5-Chlorothiophene-2-carboxylic acid ethyl ester is a substituted thiophene derivative that has garnered significant attention as a versatile building block in organic synthesis.[1] Its structure, featuring a five-membered aromatic thiophene ring with a chlorine atom at the 5-position and an ethyl ester group at the 2-position, provides a unique combination of reactivity and stability.[2] This strategic arrangement of functional groups makes it an invaluable precursor for the construction of more complex molecular architectures, particularly in the synthesis of bioactive molecules and advanced materials.[1]

The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents.[3] The addition of a chlorine atom and an ester functional group to this core enhances its utility, providing reactive handles for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[1][2] Its most prominent role is as a key intermediate in the synthesis of novel pharmaceutical agents, agrochemicals, and materials.[1][4]

Physicochemical Properties and Molecular Structure

Understanding the fundamental properties of a compound is critical for its effective application in research and synthesis.

Molecular Structure:

G start Start: 5-Chlorothiophene-2-carboxylic acid & Ethanol step1 Dissolve acid in excess ethanol start->step1 step2 Slowly add concentrated sulfuric acid (catalyst) at room temperature step1->step2 step3 Stir mixture for 16 hours under anhydrous conditions step2->step3 step4 Concentrate by distillation (remove excess ethanol) step3->step4 step5 Dilute with ethyl acetate step4->step5 step6 Wash with: 1. Water 2. Saturated NaHCO3 solution 3. Brine step5->step6 step7 Dry organic layer over anhydrous sodium sulfate step6->step7 step8 Concentrate under reduced pressure step7->step8 end Product: Ethyl 5-chlorothiophene-2-carboxylate step8->end

References

Methodological & Application

Application Notes & Protocols: Strategic Use of Ethyl 5-Chlorothiophene-2-carboxylate in the Synthesis of Rivaroxaban

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Rivaroxaban is an orally administered, direct factor Xa inhibitor that has become a cornerstone in the prevention and treatment of thromboembolic disorders.[1][2] Its synthesis involves the convergence of key molecular fragments, and the efficiency of this process is paramount for pharmaceutical manufacturing.[3] A critical building block in the construction of Rivaroxaban is the 5-chlorothiophene-2-carboxamide moiety, which is derived from 5-chlorothiophene-2-carboxylic acid.[2][4] This document provides a detailed guide for researchers and drug development professionals on the utilization of Ethyl 5-chlorothiophene-2-carboxylate as a stable and accessible precursor to this essential carboxylic acid intermediate, outlining the subsequent amidation protocol to form Rivaroxaban.

The protocols herein are designed with scalability and reproducibility in mind, explaining the critical chemical transformations, from the initial hydrolysis of the ethyl ester to the final amide bond formation. We will delve into the mechanistic underpinnings of these reactions, providing the causal logic behind the selection of reagents and reaction conditions, thereby equipping scientists with a robust framework for implementation.

Section 1: Overall Synthetic Strategy

The synthesis of Rivaroxaban from this compound is a two-stage process. The first stage involves the hydrolysis of the ethyl ester to yield the free carboxylic acid. The second, and final, stage is the coupling of this acid with the key amine intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, to form the final active pharmaceutical ingredient (API).

Rivaroxaban_Synthesis_Workflow cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Amidation Start Ethyl 5-chlorothiophene- 2-carboxylate Acid 5-Chlorothiophene- 2-carboxylic acid Start->Acid  NaOH, H₂O/EtOH  then HCl (aq) Rivaroxaban Rivaroxaban Acid->Rivaroxaban  Activation & Coupling  (e.g., SOCl₂, Base) Amine Key Amine Intermediate* (4-{4-[(5S)-5-(aminomethyl)-...}) Amine->Rivaroxaban caption *Full name: 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one

Caption: High-level workflow for Rivaroxaban synthesis.

Section 2: Mechanistic Insights

Ester Hydrolysis (Saponification)

The conversion of this compound to its corresponding carboxylic acid is typically achieved through base-catalyzed hydrolysis, a classic reaction known as saponification.

  • Nucleophilic Attack: A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.

  • Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt (sodium 5-chlorothiophene-2-carboxylate) and ethanol. This step is irreversible and drives the reaction to completion.

  • Acidification: A subsequent workup with a strong acid (e.g., HCl) protonates the carboxylate salt to furnish the final, neutral 5-chlorothiophene-2-carboxylic acid, which typically precipitates from the aqueous solution.

Amide Bond Formation

Directly reacting a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. A common and industrially relevant method involves conversion to an acyl chloride.

Amidation_Mechanism cluster_activation Step A: Acid Activation cluster_coupling Step B: Nucleophilic Acyl Substitution Carboxylic_Acid 5-Chlorothiophene- 2-carboxylic Acid Acyl_Chloride 5-Chlorothiophene- 2-carbonyl Chloride (Activated Intermediate) Carboxylic_Acid->Acyl_Chloride Reaction Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acyl_Chloride Rivaroxaban Rivaroxaban Acyl_Chloride->Rivaroxaban Amine Key Amine Intermediate Amine->Rivaroxaban Nucleophilic Attack (Base present, e.g., Et₃N)

Caption: Mechanism for amide coupling via an acyl chloride intermediate.

  • Activation: 5-chlorothiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂). The carboxylic acid's hydroxyl group attacks the sulfur atom, and through a series of steps, a highly reactive acyl chloride intermediate is formed, with SO₂ and HCl as byproducts.[1][6]

  • Coupling: The primary amine of the second intermediate attacks the highly electrophilic carbonyl carbon of the acyl chloride.

  • Elimination: A tetrahedral intermediate is formed, which then collapses, ejecting a chloride ion and forming the stable amide bond of Rivaroxaban. A base, such as triethylamine (TEA) or sodium carbonate, is required to neutralize the HCl generated during the reaction.[1][6][7]

Section 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of 5-Chlorothiophene-2-carboxylic acid

This protocol details the hydrolysis of the starting ethyl ester.

ReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.
This compound190.6410.0 g0.05241.0
Sodium Hydroxide (NaOH)40.003.15 g0.07871.5
Ethanol (EtOH)-100 mL--
Deionized Water-50 mL--
Hydrochloric Acid (conc. HCl, ~37%)-As needed--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g).

  • Add ethanol (100 mL) and deionized water (50 mL).

  • Add sodium hydroxide pellets (3.15 g) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.

  • After completion, cool the mixture to room temperature and transfer it to a beaker.

  • Reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol.

  • Cool the remaining aqueous solution in an ice-water bath.

  • Slowly add concentrated HCl dropwise while stirring vigorously to acidify the solution to a pH of 1-2 (verify with pH paper). A white precipitate will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (2 x 30 mL) to remove residual salts.

  • Dry the product under vacuum at 50-60 °C to a constant weight. The expected product is 5-chlorothiophene-2-carboxylic acid as a white to off-white solid.

Protocol 2: Synthesis of Rivaroxaban

This protocol describes the activation of the carboxylic acid with thionyl chloride and subsequent coupling.

ReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.
5-Chlorothiophene-2-carboxylic acid162.617.6 g0.04671.2
Thionyl Chloride (SOCl₂)118.9710 mL (~16.4g)0.138~3.0
4-{4-[(5S)-5-aminomethyl-...}-one*327.3412.8 g0.03911.0
Triethylamine (TEA)101.1911 mL (~8.0g)0.079~2.0
Dichloromethane (DCM), anhydrous-200 mL--

*Full name: 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one

Procedure:

  • Acid Activation:

    • To a 100 mL round-bottom flask under a nitrogen atmosphere, add 5-chlorothiophene-2-carboxylic acid (7.6 g).

    • Carefully add thionyl chloride (10 mL) and a catalytic drop of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approx. 75-80 °C) for 2 hours. The solution should become clear.[1][6]

    • Cool the mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. This leaves the crude 5-chlorothiophene-2-carbonyl chloride as an oil or solid residue.

    • Dissolve the residue in 50 mL of anhydrous dichloromethane (DCM) for the next step.

  • Amide Coupling:

    • In a separate 500 mL flask, suspend the amine intermediate (12.8 g) and triethylamine (11 mL) in 150 mL of anhydrous DCM.

    • Cool this suspension to 0 °C using an ice-water bath.

    • Slowly add the solution of 5-chlorothiophene-2-carbonyl chloride from the previous step to the cooled amine suspension dropwise over 30 minutes, maintaining the temperature below 5 °C.[1]

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.

    • In-Process Control: Monitor the reaction by TLC or HPLC to confirm the consumption of the amine starting material.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 100 mL of water.

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Rivaroxaban.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure Rivaroxaban as a white solid.[6][8]

Section 4: Trustworthiness and Validation

To ensure the reliability and success of this protocol, in-process controls and final product characterization are essential.

  • Reaction Monitoring: TLC is a rapid and effective tool. For the amidation step, a typical mobile phase is Dichloromethane:Methanol (95:5). The product, Rivaroxaban, will have an Rf value between the two starting materials.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final Rivaroxaban product. Regulatory standards often require purity levels exceeding 99.5%.

  • Structural Confirmation: The identity of the intermediate and the final product should be confirmed using spectroscopic methods:

    • ¹H and ¹³C NMR: Provides definitive structural information and confirms the formation of the amide bond.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

By integrating these analytical checks, the protocol becomes a self-validating system, ensuring that the desired product is obtained with high purity and yield.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 5-chlorothiophene-2-carboxylate with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Arylated Thiophenes

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is of paramount importance in the pharmaceutical and materials science sectors for constructing biaryl and heteroaryl-aryl frameworks, which are prevalent motifs in a multitude of bioactive molecules and functional materials.[1][3]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling between Ethyl 5-chlorothiophene-2-carboxylate and a variety of arylboronic acids. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive technical resource that combines robust protocols with a deep understanding of the underlying chemical principles. The use of a chloro-heteroaromatic substrate like this compound is particularly relevant due to the lower cost and greater availability of chlorinated starting materials compared to their brominated or iodinated counterparts.[1] The presence of the electron-withdrawing carboxylate group at the 2-position of the thiophene ring can facilitate the crucial oxidative addition step, which is often the rate-limiting part of the catalytic cycle for less reactive chloroarenes.[1][4]

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction. The three key steps are: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond of the this compound. This step forms a palladium(II) intermediate. The reactivity of the C-Cl bond is lower than C-Br or C-I bonds, often necessitating the use of specialized, electron-rich, and bulky phosphine ligands to facilitate this step.[2][4]

  • Transmetalation: In this phase, a base activates the arylboronic acid, forming a boronate species. This boronate then transfers its aryl group to the palladium(II) complex, displacing the chloride. This is a critical bond-forming step in the synthesis of the final product.[2][6]

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the desired ethyl 5-arylthiophene-2-carboxylate product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][5]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_Intermediate Ar'-Pd(II)L2-Cl Pd0->PdII_Intermediate Ar'-Cl OxAdd Oxidative Addition Transmetalation Transmetalation PdII_Aryl Ar'-Pd(II)L2-Ar PdII_Intermediate->PdII_Aryl Ar-B(OH)2, Base PdII_Aryl->Pd0 Ar'-Ar RedElim Reductive Elimination Product Ar'-Ar (Product) Substrate Ar'-Cl (this compound) BoronicAcid Ar-B(OH)2 (Arylboronic Acid) Base Base Troubleshooting_Workflow Start Homocoupling Observed Check_Degassing Is the reaction rigorously degassed? Start->Check_Degassing Improve_Degassing Improve degassing protocol (e.g., freeze-pump-thaw) Check_Degassing->Improve_Degassing No Check_Catalyst Using a Pd(II) precatalyst? Check_Degassing->Check_Catalyst Yes Improve_Degassing->Start Re-evaluate Use_Pd0 Switch to a Pd(0) source (e.g., Pd₂(dba)₃) Check_Catalyst->Use_Pd0 Yes Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand No Use_Pd0->Start Re-evaluate Use_Bulky_Ligand Use a bulkier, electron-rich ligand (e.g., SPhos, XPhos) Check_Ligand->Use_Bulky_Ligand No End Homocoupling Minimized Check_Ligand->End Yes Use_Bulky_Ligand->Start Re-evaluate

References

Application Notes and Protocols for the Synthesis of Conductive Polymers Using Thiophene-Based Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Gateway to Organic Electronics

Thiophene-based conductive polymers are at the forefront of organic electronics, enabling innovations in flexible displays, printable solar cells, biosensors, and energy storage devices.[1][2][3][4] Their unique properties, such as high conductivity in their doped state, environmental stability, and the ability to be chemically modified, make them a versatile class of materials for researchers and drug development professionals.[1][3] This guide provides an in-depth exploration of the primary synthetic routes to these remarkable polymers, offering not just step-by-step protocols but also the underlying chemical principles that govern the synthesis and ultimately the material's performance.

The versatility of thiophene chemistry allows for a range of polymerization techniques, each with its own set of advantages and challenges. The choice of synthetic method is critical as it directly influences key polymer characteristics such as molecular weight, regioregularity, purity, and ultimately, its electronic and optical properties. This document will delve into the most prevalent and effective methods: Oxidative Chemical Polymerization, Electrochemical Polymerization, and various Metal-Catalyzed Cross-Coupling Polymerizations.

I. Oxidative Chemical Polymerization: A Facile and Scalable Approach

Oxidative chemical polymerization is a widely used method for synthesizing polythiophenes due to its simplicity and scalability.[5] This method involves the use of a chemical oxidant, typically a metal salt like iron(III) chloride (FeCl₃), to induce the polymerization of thiophene monomers.

Mechanism of Oxidative Polymerization

The polymerization proceeds through an oxidative coupling mechanism. The process is initiated by the oxidation of the thiophene monomer by the oxidant (e.g., Fe³⁺) to form a radical cation. This radical cation can then couple with another radical cation or a neutral monomer. Subsequent oxidation and coupling steps lead to the growth of the polymer chain. The proposed mechanism for thiophene oxidative polymerization with FeCl₃ is illustrated below.[5]

Oxidative_Polymerization Thiophene Thiophene Monomer RadicalCation Thiophene Radical Cation Thiophene->RadicalCation Oxidation (e.g., FeCl₃) DimerRadicalCation Dimer Radical Cation RadicalCation->DimerRadicalCation Coupling Polythiophene Polythiophene DimerRadicalCation->Polythiophene Propagation

Caption: Oxidative polymerization of thiophene.

Key Experimental Considerations

Several factors can significantly impact the outcome of the polymerization, including the choice of oxidant, solvent, monomer concentration, and reaction temperature.[6]

  • Oxidant: Anhydrous FeCl₃ is the most common oxidant. The molar ratio of oxidant to monomer is a critical parameter that affects the molecular weight and yield of the polymer.[6]

  • Solvent: The choice of solvent is crucial as it affects the solubility of the monomer, oxidant, and the resulting polymer. Common solvents include chloroform, chlorobenzene, and acetonitrile.[6][7]

  • Order of Addition: The order in which the reagents are mixed can influence the polymerization. A "reverse addition" method, where the monomer solution is added to the oxidant suspension, can lead to higher molecular weight polymers.[6]

Protocol: Synthesis of Poly(3-hexylthiophene) (P3HT) via Oxidative Chemical Polymerization

This protocol describes a typical synthesis of the widely studied regioregular poly(3-hexylthiophene) (P3HT).

Materials:

  • 3-hexylthiophene monomer

  • Anhydrous iron(III) chloride (FeCl₃)

  • Dry chloroform (or chlorobenzene)

  • Methanol

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk flask and other standard glassware

Procedure:

  • Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stirrer and an argon/nitrogen inlet.

  • Oxidant Suspension: In the Schlenk flask, add anhydrous FeCl₃ (typically 4 molar equivalents relative to the monomer) under a positive pressure of inert gas.[6] Add dry chloroform to create a suspension and stir vigorously.[6]

  • Monomer Solution: In a separate flask, dissolve the 3-hexylthiophene monomer in a small amount of dry chloroform.

  • Polymerization: Slowly add the monomer solution dropwise to the stirred FeCl₃ suspension at room temperature.[6] The reaction mixture will typically turn dark blue or black, indicating polymerization. Allow the reaction to proceed for a specified time (e.g., 2-24 hours).

  • Quenching: After the desired reaction time, quench the polymerization by pouring the reaction mixture into a large volume of methanol. This will precipitate the polymer.

  • Purification:

    • Filter the crude polymer and wash it extensively with methanol to remove residual oxidant and oligomers.[7]

    • Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and finally chloroform to extract the desired polymer fraction).[7]

  • Drying: Dry the purified polymer under vacuum to obtain a dark-colored solid.

ParameterTypical ValueInfluence on Polymer
Monomer 3-hexylthiopheneAlkyl side chain enhances solubility
Oxidant Anhydrous FeCl₃Initiates polymerization
Solvent Chloroform/ChlorobenzeneAffects solubility and reaction rate
Temperature Room TemperatureControls reaction kinetics
Reaction Time 2-24 hoursInfluences molecular weight and yield

II. Electrochemical Polymerization: Precision Thin Film Deposition

Electrochemical polymerization is a powerful technique for depositing conductive polymer films directly onto an electrode surface.[8][9] This method offers excellent control over the film thickness and morphology.

Mechanism of Electrochemical Polymerization

The mechanism is similar to chemical oxidative polymerization, but the oxidation is driven by an applied electrical potential. The monomer is oxidized at the surface of the working electrode to form radical cations, which then couple and propagate to form a polymer film that deposits onto the electrode.[10][11]

Electrochemical_Polymerization cluster_0 Electrochemical Cell WorkingElectrode Working Electrode RadicalCation Radical Cation Formation at Electrode WorkingElectrode->RadicalCation CounterElectrode Counter Electrode ReferenceElectrode Reference Electrode Monomer Thiophene Monomer in Electrolyte Solution Monomer->RadicalCation Anodic Oxidation PolymerFilm Polymer Film Deposition RadicalCation->PolymerFilm Coupling & Propagation

Caption: Electrochemical polymerization of thiophene.

Key Experimental Considerations
  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (where the polymer film is deposited), a counter electrode, and a reference electrode.[10][12]

  • Solvent and Electrolyte: A non-aqueous solvent like acetonitrile or dichloromethane is typically used, along with a supporting electrolyte such as lithium perchlorate (LiClO₄) or tetrabutylammonium tetrafluoroborate (TBABF₄) to ensure conductivity of the solution.[8][13]

  • Applied Potential: The polymerization potential is a critical parameter. It must be sufficient to oxidize the monomer but not so high as to cause over-oxidation and degradation of the polymer.[10][14]

  • Monomer Concentration: The concentration of the monomer in the electrolyte solution affects the rate of polymerization and the quality of the resulting film.

Protocol: Electrochemical Deposition of a Polythiophene Film

Materials:

  • Thiophene monomer

  • Acetonitrile (anhydrous)

  • Lithium perchlorate (LiClO₄) or other suitable electrolyte

  • Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold)

  • Counter electrode (e.g., platinum wire or foil)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of the thiophene monomer (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M LiClO₄) in anhydrous acetonitrile.[10]

  • Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution. Ensure the working electrode surface is clean and polished.

  • Purging: Deoxygenate the solution by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Electropolymerization:

    • Cyclic Voltammetry (CV): A common method is to cycle the potential between a lower limit (e.g., 0 V) and an upper limit that is just above the oxidation potential of the monomer (e.g., 1.6-2.0 V vs. Ag/AgCl for thiophene).[10][14] With each cycle, a layer of polymer is deposited, and an increase in the current is observed.

    • Potentiostatic Method: Alternatively, a constant potential can be applied to the working electrode to grow the film.

  • Film Characterization: After deposition, the polymer-coated electrode is rinsed with fresh solvent to remove unreacted monomer and electrolyte and then dried. The film can be characterized by various techniques, including cyclic voltammetry in a monomer-free electrolyte solution, UV-Vis spectroscopy, and scanning electron microscopy (SEM).

ParameterTypical Value/RangeInfluence on Polymer Film
Monomer Thiophene or derivativeDetermines the polymer's intrinsic properties
Solvent Acetonitrile/DichloromethaneAffects solubility and ionic conductivity
Electrolyte LiClO₄, TBABF₄Provides ionic conductivity for the solution
Potential 1.6 - 2.0 V vs. Ag/AgClControls the rate and quality of deposition
Deposition Method Cyclic Voltammetry/PotentiostaticInfluences film morphology and uniformity

III. Metal-Catalyzed Cross-Coupling Polymerizations: Precision Synthesis of Well-Defined Polymers

For applications demanding precise control over the polymer's structure, such as high-performance transistors and solar cells, metal-catalyzed cross-coupling reactions are the methods of choice. These techniques allow for the synthesis of regioregular polymers with controlled molecular weights and low polydispersity.[15][16]

A. Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a powerful chain-growth method for synthesizing highly regioregular poly(3-alkylthiophene)s (PATs).[17][18] The mechanism involves the formation of a Grignard reagent from a di-halogenated thiophene monomer, followed by nickel-catalyzed polymerization.[17][19]

GRIM_Polymerization Monomer 2,5-dihalo-3-alkylthiophene Grignard Thiophene Grignard Reagent Monomer->Grignard Grignard Metathesis Polymer Regioregular Poly(3-alkylthiophene) Grignard->Polymer Ni-catalyzed Polymerization Catalyst Ni(dppp)Cl₂ Catalyst->Polymer

Caption: Grignard Metathesis (GRIM) polymerization.

A key advantage of the GRIM method is that it can proceed as a quasi-"living" polymerization, allowing for the synthesis of block copolymers by sequential monomer addition.[18][19][20]

B. Stille Coupling Polymerization

Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex.[21] For polythiophene synthesis, this typically involves the polymerization of a di-stannylthiophene with a di-halothiophene monomer.[22][23]

C. Suzuki Coupling Polymerization

Suzuki coupling utilizes a boronic acid or ester derivative and an organic halide, also catalyzed by a palladium complex.[24][25] This method is often favored due to the lower toxicity of the boron-containing reagents compared to the tin reagents used in Stille coupling.[26] Catalyst-transfer Suzuki-Miyaura coupling polymerization can produce polythiophenes with narrow molecular weight distributions.[27][28]

Protocol: General Considerations for Cross-Coupling Polymerizations

While specific conditions vary for each type of coupling reaction, some general principles apply:

  • Monomer Purity: High monomer purity is crucial for achieving high molecular weight polymers.

  • Catalyst System: The choice of palladium or nickel catalyst and the corresponding ligands is critical for the efficiency and selectivity of the polymerization.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen and moisture, and must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

  • Solvent: Anhydrous, deoxygenated solvents are required. Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).

  • Stoichiometry: Precise control of the stoichiometry between the two different monomers is essential for achieving high molecular weights in step-growth polymerizations.

Coupling MethodMonomer 1Monomer 2CatalystKey Advantages
GRIM 2,5-dihalo-3-alkylthiopheneGrignard Reagent (in situ)Nickel (e.g., Ni(dppp)Cl₂)High regioregularity, quasi-living polymerization
Stille Organotin (e.g., distannylthiophene)DihalothiophenePalladium (e.g., Pd(PPh₃)₄)Tolerant to many functional groups
Suzuki Boronic acid/esterDihalothiophenePalladium (e.g., Pd(PPh₃)₄)Less toxic byproducts than Stille

IV. Chemical Vapor Deposition (CVD): A Solvent-Free Approach for Thin Films

Oxidative chemical vapor deposition (oCVD) is a solvent-free technique for depositing high-quality, insoluble polythiophene thin films.[29][30] In this process, the monomer and a volatile oxidant are introduced into a vacuum chamber where they react on a substrate to form a polymer film.[31] oCVD offers excellent control over film thickness and morphology and is particularly useful for creating conformal coatings on complex substrates.[29][30] Vapor phase polymerization (VPP) is a similar technique that can produce highly conductive films.[32][33]

V. Polymer Purification and Characterization

Regardless of the synthetic method, purification of the resulting polymer is a critical step to remove impurities such as residual catalyst, oxidant, and low molecular weight oligomers, which can all negatively impact the material's performance.

Common Purification Techniques:

  • Precipitation: The polymer is precipitated from its solution by adding a non-solvent.

  • Soxhlet Extraction: This is a highly effective method for removing impurities by continuously washing the polymer with a series of solvents.[7]

Essential Characterization Methods:

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): To determine the chemical structure and regioregularity.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm polymerization.[34]

    • UV-Vis Spectroscopy: To study the electronic properties and conjugation length.

  • Chromatography:

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Microscopy:

    • Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): To visualize the surface morphology of polymer films.[34]

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability of the polymer.[13]

  • Electrical Characterization:

    • Four-Point Probe Measurement: To determine the electrical conductivity of the polymer films.

Conclusion

The synthesis of conductive polymers from thiophene-based monomers offers a rich and diverse field of study with wide-ranging applications. The choice of synthetic methodology is paramount, as it dictates the structural and, consequently, the functional properties of the resulting polymer. This guide has provided a comprehensive overview of the most important synthetic techniques, from the workhorse oxidative chemical polymerization to the precision of metal-catalyzed cross-coupling reactions. By understanding the underlying principles and following meticulous experimental protocols, researchers can effectively synthesize and tailor thiophene-based conductive polymers for their specific needs, paving the way for the next generation of organic electronic devices.

References

Application Note & Protocols: Derivatization of the Ethyl Glyoxylate Moiety for the Synthesis of Amides and Hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl glyoxylate is a cornerstone C2 building block in modern organic synthesis, valued for its dual functionality as both an electrophilic aldehyde and a versatile ester.[1] This guide provides an in-depth exploration of two key derivatization pathways of the ethyl glyoxylate moiety: its transformation into complex α-acylamino amides via the Ugi multicomponent reaction and its conversion into hydrazones through condensation chemistry. This document offers researchers, scientists, and drug development professionals the theoretical basis, practical insights, and detailed, validated protocols necessary to leverage these transformations effectively.

CRITICAL SAFETY INFORMATION

Ethyl glyoxylate is a highly reactive chemical that requires careful handling. It is typically supplied as a ~50% solution in toluene, a flammable and hazardous solvent.[2][3]

  • Hazards: The ethyl glyoxylate/toluene solution is a highly flammable liquid and vapor.[2][4] It can be fatal if swallowed and enters the airways (aspiration hazard).[3][5][6] It causes serious skin and eye irritation and may cause an allergic skin reaction.[2][6] Inhalation may lead to respiratory irritation, drowsiness, or dizziness.[2][3] This chemical is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[3][5][6]

  • Handling Precautions:

    • Always work in a well-ventilated chemical fume hood.[2][4]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a flame-retardant lab coat.[2][5]

    • Keep away from heat, sparks, open flames, and other ignition sources.[3][4]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[2][4] Use only non-sparking tools.[2]

    • Store in a cool, tightly closed container in a dry, well-ventilated area.[2][3]

    • Consult the Safety Data Sheet (SDS) for the specific product before use.[2][3][4][5]

Part I: Synthesis of Amides via the Ugi Multicomponent Reaction

Theoretical Background & Mechanistic Insight

The direct formation of an amide from an ester and an amine is generally inefficient and requires harsh conditions. However, the aldehyde functionality of ethyl glyoxylate provides an elegant entry point for amide synthesis through multicomponent reactions (MCRs). The Ugi four-component reaction (U-4CR) is a powerful one-pot strategy that combines an aldehyde (ethyl glyoxylate), an amine, a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino amides.[7]

The reaction is prized for its high atom economy, operational simplicity, and ability to generate molecular diversity from readily available starting materials.[7] The mechanism initiates with the rapid and reversible formation of an imine from the ethyl glyoxylate and the amine. This is followed by the nucleophilic attack of the isocyanide on the iminium ion and subsequent capture by the carboxylate to form a stable α-adduct, the desired bis-amide product.[1][7]

Ugi Reaction Workflow Diagram

Ugi_Reaction_Workflow Start Starting Materials Amine Amine (R1-NH2) EtG Ethyl Glyoxylate ImineFormation Imine Formation Amine->ImineFormation EtG->ImineFormation Imine Imine Intermediate ImineFormation->Imine H2O UgiReaction Ugi Condensation Imine->UgiReaction Isocyanide Isocyanide (R2-NC) CarboxylicAcid Carboxylic Acid (R3-COOH) Isocyanide->UgiReaction CarboxylicAcid->UgiReaction Product α-Acylamino Amide Product UgiReaction->Product

Caption: Workflow for the Ugi four-component reaction using ethyl glyoxylate.

Detailed Protocol: Ugi Synthesis of an α-Acylamino Amide

This protocol describes a general procedure for the synthesis of a peptide-like structure using ethyl glyoxylate.

Materials:

  • Amine (e.g., benzylamine): 1.0 mmol, 1.0 eq

  • Ethyl glyoxylate (~50% in toluene): 1.0 mmol, 1.0 eq

  • Carboxylic acid (e.g., acetic acid): 1.0 mmol, 1.0 eq

  • Isocyanide (e.g., tert-butyl isocyanide): 1.0 mmol, 1.0 eq

  • Methanol (MeOH), anhydrous: 5 mL

  • Round-bottom flask, magnetic stirrer, and standard glassware

  • TLC plates (silica gel 60 F254)

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol) and ethyl glyoxylate solution (1.0 mmol).

  • Solvent Addition: Add anhydrous methanol (5 mL) to the flask.

  • Initial Stirring: Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reactants: Sequentially add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often exothermic.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% EtOAc in hexanes). The disappearance of the limiting starting material indicates completion, typically within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure α-acylamino amide.[1]

Data Summary: Typical Ugi Reaction Parameters
ParameterTypical Value / ConditionRationale / Insight
Solvent Methanol, Ethanol, TFEProtic solvents stabilize intermediates and accelerate the reaction.[7]
Temperature 0 °C to Room TemperatureThe reaction is often sufficiently fast at room temperature.
Concentration 0.1 - 0.5 MHigher concentrations can favor the desired multicomponent pathway.
Reaction Time 2 - 48 hoursHighly dependent on the steric and electronic nature of the substrates.
Stoichiometry 1:1:1:1Equimolar ratios are typically used for optimal conversion.

Part II: Synthesis of Hydrazones via Condensation

Theoretical Background & Mechanistic Insight

Hydrazone formation is a robust and widely used derivatization of aldehydes and ketones. The reaction proceeds via a nucleophilic addition of a hydrazine derivative to the carbonyl carbon of ethyl glyoxylate, forming a tetrahedral hemiaminal intermediate.[8] This is followed by an acid-catalyzed dehydration step to yield the stable C=N double bond of the hydrazone.[8][9]

The overall reaction is reversible, and the equilibrium can be driven towards the product by removing water, often azeotropically, or by precipitation of the hydrazone product if it is insoluble.[9] While the reaction can proceed at neutral pH, it is significantly accelerated by catalytic amounts of acid, which facilitates the protonation of the hydroxyl group in the intermediate, making it a better leaving group (water).[8][9]

Hydrazone Formation Workflow Diagram

Hydrazone_Formation_Workflow Start Starting Materials Hydrazine Hydrazine Derivative (R-NHNH2) EtG Ethyl Glyoxylate Condensation Condensation Reaction Hydrazine->Condensation EtG->Condensation Cat. Acid, Heat Product Ethyl Glyoxylate Hydrazone Condensation->Product Water Water (byproduct) Condensation->Water

Caption: General workflow for the synthesis of hydrazones from ethyl glyoxylate.

Detailed Protocol: General Synthesis of an Ethyl Glyoxylate Hydrazone

This protocol describes a general acid-catalyzed procedure for synthesizing a hydrazone from ethyl glyoxylate.

Materials:

  • Ethyl glyoxylate (~50% in toluene): 10 mmol, 1.0 eq

  • Hydrazine derivative (e.g., phenylhydrazine or p-toluenesulfonhydrazide): 10 mmol, 1.0 eq

  • Ethanol (EtOH), 95%: 30 mL

  • Glacial acetic acid: 2-3 drops (catalyst)

  • Erlenmeyer flask, reflux condenser, magnetic stirrer/hotplate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Reactant Solution: In a 100 mL Erlenmeyer flask, dissolve the hydrazine derivative (10 mmol) in ethanol (30 mL). Gentle heating may be required to achieve full dissolution.

  • Addition of Aldehyde: To the stirred solution, add the ethyl glyoxylate solution (10 mmol) dropwise.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[9]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 1-3 hours.

  • Monitoring: The reaction can be monitored by TLC. Often, the product will begin to precipitate out of the solution as it forms.

  • Product Isolation: After the reflux period, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified hydrazone product in a vacuum oven or air-dry to a constant weight. Recrystallization from a suitable solvent (e.g., ethanol) can be performed if further purification is needed.[9]

Application Insight: N-Tosylhydrazones

A particularly valuable class of derivatives are the N-tosylhydrazones, formed from the reaction of ethyl glyoxylate with p-toluenesulfonhydrazide. Ethyl glyoxylate N-tosylhydrazone serves as an excellent surrogate for sulfonyl anions in base-catalyzed conjugate addition reactions (sulfa-Michael reactions), providing a direct route to functionalized sulfones, which are important pharmacophores.[10][11]

Conclusion

The dual reactivity of ethyl glyoxylate makes it an exceptionally powerful tool for synthetic chemists. The aldehyde handle allows for the construction of complex, peptide-like amides in a single, highly efficient step via the Ugi reaction. Simultaneously, it provides a reliable substrate for classical condensation chemistry to form hydrazones, including synthetically useful intermediates like N-tosylhydrazones. The protocols and insights provided herein serve as a validated starting point for researchers to explore and exploit the rich chemistry of this versatile C2 synthon.

References

Application Note: Stille Coupling Polymerization for the Synthesis of Functional Polythiophenes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Power of Functional Polythiophenes

Functional polythiophenes represent a cornerstone class of conjugated polymers, driving significant advancements in organic electronics, including organic photovoltaics (OPVs), field-effect transistors (OFETs), and biomedical sensors.[1][2] The ability to chemically modify the thiophene backbone with specific functional side chains allows for precise tuning of their electronic, optical, and physical properties, such as solubility and processability.[3] Among the various synthetic methodologies, palladium-catalyzed Stille cross-coupling polymerization has emerged as a particularly robust and versatile tool for creating these advanced materials.[2][4]

The Stille reaction, which couples an organostannane (organotin) with an organohalide, offers several distinct advantages for polymer synthesis.[1][2][4] Its remarkable tolerance for a wide array of functional groups and its use of relatively mild reaction conditions prevent the degradation of sensitive moieties that might not survive other polymerization techniques.[2] This methodology consistently produces high-molecular-weight polymers with well-defined structures, which is critical for achieving optimal performance in electronic devices.[2][4] This document provides a comprehensive overview of the Stille polymerization mechanism, key experimental parameters, a detailed step-by-step protocol, and expert troubleshooting advice.

The Catalytic Heart: Mechanism of Stille Polymerization

The synthesis of polythiophenes via Stille polycondensation involves the step-growth reaction between a difunctional organostannane monomer and a difunctional organohalide monomer. The entire process is orchestrated by a Pd(0) catalyst, which cycles through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5] Understanding this catalytic cycle is paramount for optimizing reaction conditions and troubleshooting outcomes.

  • Oxidative Addition : The cycle begins when the active 14-electron Pd(0) catalyst reacts with the organodihalide monomer (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, becoming a 16-electron Pd(II) complex. The reactivity of the halide is crucial, with the rate of oxidative addition following the trend I > Br >> Cl.[4]

  • Transmetalation : This is often the rate-determining step of the cycle.[2][5] The organostannane monomer (Ar'-SnR₃) exchanges one of its organic groups with the halide on the Pd(II) complex. This forms a new Pd(II) intermediate with two organic groups (Ar and Ar') attached.

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple to form a new carbon-carbon bond, creating a segment of the polymer chain. This step regenerates the Pd(0) catalyst, which can then re-enter the cycle to facilitate further chain growth.[5][6]

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ Catalyst PdII_1 Oxidative Addition Intermediate L₂Pd(II)(Ar)X Pd0->PdII_1 + Ar-X (Dihalide Monomer) dummy1 PdII_2 Transmetalation Intermediate L₂Pd(II)(Ar)(Ar') PdII_1->PdII_2 + Ar'-SnR₃ (Distannane Monomer) dummy2 PdII_2->Pd0 - Ar-Ar' (Polymer Chain Growth) dummy3 Step1 1. Oxidative Addition Step2 2. Transmetalation Step3 3. Reductive Elimination

Caption: The catalytic cycle for Stille coupling polymerization.

Causality Behind Experimental Choices: Optimizing the Reaction

Achieving high-quality functional polythiophenes requires careful control over several experimental variables. The choices made are not arbitrary; they are grounded in the chemistry of the catalytic cycle and the physical properties of the polymer.

  • Monomer Stoichiometry and Purity: The fundamental principle of step-growth polymerization dictates that high molecular weights are only achievable when the stoichiometry of the two reacting monomers (organodihalide and organodistannane) is as close to a perfect 1:1 ratio as possible. Impurities can disrupt this balance and act as chain-capping agents, prematurely terminating polymerization. Therefore, rigorous purification of monomers by methods such as recrystallization, sublimation, or column chromatography is a non-negotiable prerequisite.

  • Catalyst System Selection:

    • Palladium Source: The active catalyst is Pd(0). One can start with a Pd(0) source directly, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4] Pd₂(dba)₃ is often preferred due to its superior air stability compared to the highly air-sensitive Pd(PPh₃)₄.[4] Alternatively, a more stable Pd(II) precursor like PdCl₂(PPh₃)₂ can be used, which is reduced in situ to Pd(0) by the organostannane monomer.[4] When using a Pd(II) source, a slight excess of the stannane monomer may be required to ensure complete reduction to the active catalytic species.[4]

    • Ligands: Phosphine ligands (L) are critical for stabilizing the palladium center, modulating its reactivity, and preventing its precipitation as inactive palladium black. The choice of ligand significantly impacts the reaction. Bulky, electron-rich phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylarsine (AsPh₃) can accelerate the reductive elimination step and often lead to polymers with higher molecular weights compared to less donating ligands like triphenylphosphine (PPh₃).[4]

  • Solvent: The solvent plays a dual role: it must fully dissolve the monomers and, crucially, the growing polymer chain. If the polymer precipitates prematurely, chain growth ceases, resulting in low molecular weights.[2][7] High-boiling point, anhydrous, and deoxygenated solvents like toluene, chlorobenzene, or dimethylformamide (DMF) are commonly used.[4][8] The polarity of the solvent can also influence the transmetalation step.[2]

  • Temperature and Reaction Time: Polymerization is typically conducted at elevated temperatures (e.g., 90-120 °C) to ensure sufficient reaction rates.[8][9] Reaction times of 24 to 72 hours are common.[3][8] The progress of the polymerization can sometimes be visually monitored by an increase in the viscosity of the solution or a change in color.

Detailed Step-by-Step Protocol: Synthesis of a Functional Polythiophene

This section provides a representative protocol for the synthesis of a poly(3-alkylthiophene). Safety Note: Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Materials and Reagents
  • Monomers: 2,5-dibromo-3-alkylthiophene and 2,5-bis(trimethylstannyl)-3-alkylthiophene (1.00 equivalent each)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~1-2 mol%)

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃, ~4-8 mol%)

  • Solvent: Anhydrous, deoxygenated chlorobenzene or toluene

  • Purification Solvents: Methanol, hexane, chloroform (reagent grade)

  • Catalyst Scavenger: Diethylammonium diethyldithiocarbamate

Experimental Workflow

Stille_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up & Purification setup 1. Reaction Setup (Flame-dried glassware under Argon) reagents 2. Add Reagents (Monomers, Ligand, Solvent) setup->reagents degas 3. Degas Solution (Freeze-pump-thaw cycles or Ar bubbling) reagents->degas catalyst 4. Add Catalyst (Pd₂(dba)₃) degas->catalyst heat 5. Heat & Stir (e.g., 110°C, 48h) catalyst->heat cool 6. Cool to RT heat->cool precipitate 7. Precipitate in Methanol cool->precipitate soxhlet 8. Soxhlet Extraction (Methanol -> Hexane -> Chloroform) precipitate->soxhlet endcap 9. Catalyst Removal & Final Precipitation soxhlet->endcap characterize 10. Characterization (GPC, NMR, UV-Vis) endcap->characterize

Caption: General experimental workflow for Stille polymerization.

Detailed Procedure
  • Reaction Setup: Assemble a multi-neck round-bottom flask equipped with a condenser and a magnetic stir bar. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of inert gas (Argon or Nitrogen). Maintaining an inert atmosphere is critical to prevent oxidation of the catalyst.[4]

  • Charging the Flask: To the flask, add 2,5-dibromo-3-alkylthiophene (e.g., 1.0 mmol), 2,5-bis(trimethylstannyl)-3-alkylthiophene (1.0 mmol), and the phosphine ligand (P(o-tol)₃, e.g., 0.08 mmol).

  • Solvent Addition and Degassing: Add anhydrous, deoxygenated solvent (e.g., 10 mL of chlorobenzene) via cannula. Thoroughly degas the resulting solution by subjecting it to three freeze-pump-thaw cycles or by bubbling argon through the mixture for at least 30 minutes.

  • Initiation: Add the palladium catalyst (Pd₂(dba)₃, e.g., 0.02 mmol) to the flask under a positive flow of argon. The solution will typically change color upon catalyst addition.

  • Polymerization: Immerse the flask in a preheated oil bath (e.g., 110 °C) and stir vigorously for 24-48 hours under the inert atmosphere.

  • Work-up:

    • Cool the reaction mixture to room temperature. The solution should be viscous.

    • Dilute the mixture with a small amount of chloroform and slowly pour it into a beaker containing vigorously stirring methanol (~200 mL). The polymer will precipitate as a fibrous solid.

    • Collect the crude polymer by filtration.

  • Purification by Soxhlet Extraction:

    • Place the crude polymer in a cellulose thimble and perform a sequential Soxhlet extraction. This is a critical step for achieving high purity.

    • First, extract with methanol for 12-24 hours to remove any remaining monomer and catalyst byproducts.

    • Second, extract with hexane for 12-24 hours to remove low molecular weight oligomers.

    • Finally, extract with chloroform or chlorobenzene to collect the desired high molecular weight polymer fraction.

  • Final Purification:

    • Concentrate the chloroform fraction. For rigorous removal of palladium, the polymer can be redissolved in chloroform and stirred with a scavenger like diethylammonium diethyldithiocarbamate overnight, followed by filtration and reprecipitation.[2]

    • Precipitate the purified polymer from the concentrated chloroform solution into methanol one last time.

    • Collect the final polymer by filtration and dry under vacuum.

Polymer Characterization: Validating Success

After synthesis, the polymer must be thoroughly characterized to confirm its structure and properties.

Technique Purpose Typical Results for Poly(3-hexylthiophene)
GPC/SEC Determines molecular weight (Mₙ, Mₙ) and polydispersity (PDI).Mₙ: 15-50 kDa; PDI: 1.5-2.5[2]
¹H NMR Confirms chemical structure and regioregularity.A sharp peak around 2.8 ppm for head-to-tail coupled methylene protons.
UV-Vis Spectroscopy Measures electronic absorption and determines the optical bandgap.λₘₐₓ (in solution): ~450 nm; λₘₐₓ (thin film): ~520-550 nm.
Cyclic Voltammetry Determines oxidation/reduction potentials and HOMO/LUMO energy levels.HOMO: ~4.9-5.1 eV; LUMO: ~3.0-3.2 eV.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Low Molecular Weight (Mₙ) Impure monomers; inaccurate stoichiometry; presence of oxygen; premature polymer precipitation.Rigorously purify monomers and ensure a 1:1 molar ratio. Improve inert atmosphere technique. Choose a better solvent to maintain solubility throughout the reaction.[2][7]
High Polydispersity (PDI > 3) Side reactions such as monomer homo-coupling; inconsistent initiation or chain termination.Screen different catalyst/ligand systems.[10] Ensure efficient stirring and stable temperature control.
Incomplete Reaction Inactive catalyst; insufficient temperature or time.Use a fresh, active catalyst source. Increase reaction temperature or extend the reaction time.
Residual Catalyst/Tin Contamination Inefficient purification.Perform thorough Soxhlet extraction. Use a palladium scavenger. For tin removal, wash the crude polymer solution with aqueous KF before precipitation.[6]

Conclusion

Stille coupling polymerization is an indispensable and highly effective method for the synthesis of well-defined, functional polythiophenes. Its tolerance for diverse functional groups and its ability to yield high molecular weight materials have made it a go-to strategy for both academic research and industrial development.[2][4] By understanding the underlying mechanism and carefully controlling key experimental parameters—from monomer purity to the choice of catalyst and solvent—researchers can reliably produce high-performance materials tailored for next-generation electronic and biomedical applications.

References

Application Note & Protocol: A Streamlined One-Pot Synthesis of 5-Chlorothiophene-2-Carboxylic Acid for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chlorothiophene-2-carboxylic acid is a pivotal building block in modern synthetic chemistry, most notably as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[1][2] Its structural motif, featuring a substituted thiophene ring, is crucial for the biological activity of numerous pharmaceutical agents. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this compound is of paramount importance to researchers in medicinal chemistry and process development. Traditional multi-step syntheses often suffer from drawbacks such as costly starting materials, complex operations, and significant waste generation.[3][4] This application note details a robust one-pot synthesis of 5-chlorothiophene-2-carboxylic acid, designed to address these challenges and provide a method suitable for industrial-scale production.

Rationale for the One-Pot Approach

A "one-pot" synthesis, wherein reactants are subjected to successive chemical reactions in a single reactor, offers numerous advantages. It circumvents the need for lengthy separation processes and the purification of intermediate compounds, leading to:

  • Increased Efficiency: Reduced reaction time and manual handling.

  • Higher Yields: Minimization of material loss during transfers and purifications.

  • Improved Safety & Sustainability: Lower solvent consumption and reduced generation of chemical waste ("three wastes").[3]

  • Economic Viability: Use of more accessible starting materials and streamlined operations lower overall production costs.

The selected protocol is based on a patented method that transforms readily available 2-thiophenecarboxaldehyde into the target compound through a sequential chlorination and oxidation process within a single reaction vessel.[3][4]

Reaction Mechanism & Scientific Principles

The one-pot synthesis proceeds in two distinct, yet integrated, stages:

  • Electrophilic Aromatic Substitution (Chlorination): The synthesis commences with the regioselective chlorination of 2-thiophenecarboxaldehyde. The thiophene ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The aldehyde group is a deactivating group but directs incoming electrophiles to the 5-position. A suitable chlorinating agent, such as chlorine gas or sulfuryl chloride, is introduced to form the intermediate, 5-chloro-2-thiophenecarboxaldehyde.[3][4] This intermediate is not isolated, embodying the core principle of the one-pot methodology.

  • Oxidation of the Aldehyde: The second stage involves the oxidation of the 5-chloro-2-thiophenecarboxaldehyde intermediate to the corresponding carboxylic acid. This is achieved by adding the reaction mixture containing the intermediate to a pre-cooled solution of a strong base (e.g., sodium hydroxide) and then introducing an oxidizing agent, which can also be chlorine gas under basic conditions (effectively forming sodium hypochlorite in situ).[2][3] The aldehyde is oxidized to a carboxylate salt, which upon acidic workup, precipitates the final product, 5-chlorothiophene-2-carboxylic acid.

This one-pot approach contrasts with other common methods, such as those involving organometallic intermediates. For instance, the carboxylation of 2-chlorothiophene can be achieved by deprotonation with a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with carbon dioxide (dry ice).[5] While effective, this method requires stringent anhydrous conditions and specialized handling of pyrophoric organolithium reagents, making it less amenable to large-scale industrial production.[4][6] Similarly, Grignard-based routes from 5-chloro-2-bromothiophene also necessitate anhydrous conditions and can be costly due to the price of the starting material.[1][2][7]

Experimental Protocol: One-Pot Synthesis from 2-Thiophenecarboxaldehyde

This protocol is designed to be a self-validating system, with in-process controls to ensure reaction completion and product quality.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
2-ThiophenecarboxaldehydeReagent Grade, ≥98%Standard SupplierStarting Material
Chlorine Gas (Cl₂)99.5%Industrial Gas SupplierChlorinating/Oxidizing Agent
Sodium Hydroxide (NaOH)Reagent Grade, PelletsStandard SupplierBase
Sodium Sulfite (Na₂SO₃)Reagent GradeStandard SupplierQuenching Agent
Hydrochloric Acid (HCl)37% (Concentrated)Standard SupplierFor pH adjustment
Dichloromethane (CH₂Cl₂)ACS GradeStandard SupplierExtraction Solvent
Deionized WaterN/AIn-house

Equipment

  • Jacketed glass reactor with overhead stirrer, temperature probe, gas inlet, and dropping funnel.

  • Cooling/heating circulator.

  • pH meter.

  • Buchner funnel and vacuum flask.

  • Standard laboratory glassware.

Workflow Diagram

OnePot_Synthesis cluster_stage1 Stage 1: Chlorination (in situ) cluster_stage2 Stage 2: Oxidation & Work-up A Charge Reactor with 2-Thiophenecarboxaldehyde B Cool to -10 to 0°C A->B C Introduce Chlorine Gas (Cl₂) B->C D Hold for 1-20h until TLC shows consumption of starting material C->D E Intermediate: 5-Chloro-2-thiophenecarboxaldehyde (Not Isolated) D->E G Slowly Add Stage 1 Mixture to NaOH Solution (T < 30°C) E->G F Prepare Pre-cooled NaOH Solution (-5 to 5°C) F->G H Introduce Chlorine Gas (Cl₂) (T = 15-30°C) G->H I Hold for 4h, Monitor by HPLC H->I J Quench with Na₂SO₃ Solution I->J K Extract with Dichloromethane to Remove Impurities J->K L Adjust Aqueous Phase pH to 1-2 with Concentrated HCl K->L M Precipitation of Product L->M N Filter, Wash, and Dry M->N O Final Product: 5-Chlorothiophene-2-carboxylic acid N->O

Caption: One-pot synthesis workflow for 5-chlorothiophene-2-carboxylic acid.

Step-by-Step Procedure

Stage 1: Chlorination of 2-Thiophenecarboxaldehyde

  • Reactor Setup: Charge the jacketed reactor with 2-thiophenecarboxaldehyde (1.0 eq).

  • Cooling: Cool the reactor contents to a temperature between -10°C and 0°C using the circulator.[3][4]

  • Chlorination: Slowly introduce chlorine gas (Cl₂) into the stirred aldehyde. The molar ratio of chlorine to the aldehyde should be carefully controlled, typically in the range of 0.9:1 to 4:1.[3] Maintain the reaction temperature between -10°C and 30°C.

  • Reaction Monitoring: Hold the reaction at this temperature for 1-20 hours.[3][4] Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). The reaction is complete when the 2-thiophenecarboxaldehyde spot is no longer visible. The resulting mixture, containing the intermediate 5-chloro-2-thiophenecarboxaldehyde, is used directly in the next step without purification.

Stage 2: Oxidation and Product Isolation

  • Base Preparation: In a separate vessel, prepare a 20% sodium hydroxide solution (approx. 2.2 eq relative to the initial aldehyde) and cool it to between -5°C and 5°C.[2]

  • Addition of Intermediate: Slowly add the reaction mixture from Stage 1 into the pre-cooled sodium hydroxide solution. Carefully control the addition rate to maintain the internal temperature below 30°C.[3]

  • Oxidation: After the addition is complete, begin introducing chlorine gas (approx. 1.0 eq relative to the intermediate) into the new mixture. Maintain the reaction temperature between 15°C and 30°C.[2]

  • Reaction Monitoring: Continue stirring at this temperature for approximately 4 hours after the chlorine addition is complete. Monitor the formation of the product and disappearance of the intermediate by High-Performance Liquid Chromatography (HPLC).[2]

  • Quenching: Once the reaction is complete, cool the mixture to 5-10°C and quench the excess oxidant by adding a 10% aqueous sodium sulfite solution until a starch-iodide paper test is negative (no color change).[2]

  • Extraction: Add dichloromethane to the mixture and stir for 30 minutes. Allow the layers to separate and remove the organic layer, which contains impurities.[2]

  • Precipitation: To the remaining aqueous layer, slowly add concentrated hydrochloric acid to adjust the pH to 1-2. A large amount of white solid will precipitate.[2]

  • Isolation and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water. Dry the product under vacuum to a constant weight.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: 150-152°C.[8]

  • Purity (HPLC): ≥99%.[9]

  • ¹H NMR: Confirm the structure by comparing the spectrum to known standards.

Concluding Remarks

The described one-pot synthesis provides an efficient and industrially scalable route to 5-chlorothiophene-2-carboxylic acid. By starting with the economical 2-thiophenecarboxaldehyde and eliminating the need for intermediate isolation, this method presents a significant improvement over traditional multi-step and organometallic-based syntheses. The protocol's reliance on standard industrial reagents and equipment, combined with straightforward in-process controls, makes it a highly trustworthy and authoritative method for researchers and professionals in the field of drug development and chemical manufacturing.

References

Application Note & Protocol: Mastering the Selective Lithiation of 2-Chlorothiophene with n-Butyllithium for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thiophene Scaffolds

Thiophene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Their electron-rich nature and bioisosteric relationship to benzene rings allow them to interact favorably with a wide array of biological targets, leading to applications in oncology, infectious diseases, and cardiovascular medicine.[1][4] The ability to precisely functionalize the thiophene ring is therefore of paramount importance in the discovery and development of novel therapeutics. This guide provides an in-depth exploration of the selective lithiation of 2-chlorothiophene at the C5 position using n-butyllithium (n-BuLi), a powerful and highly regioselective transformation that unlocks a gateway to a diverse range of valuable 5-substituted 2-chlorothiophene intermediates.

Part 1: Mechanistic Rationale - The Principle of Directed ortho-Metalation (DoM)

The high regioselectivity observed in the reaction between 2-chlorothiophene and n-butyllithium is a classic example of Directed ortho-Metalation (DoM).[5][6] In this mechanism, a substituent on an aromatic ring, known as a Directed Metalation Group (DMG), coordinates to the lithium atom of the organolithium reagent. This coordination positions the strong base in close proximity to the ortho proton, facilitating its abstraction over other protons on the ring.

In the case of 2-chlorothiophene, the chlorine atom, despite being an electron-withdrawing group, possesses lone pairs of electrons that can act as a Lewis base to coordinate with the Lewis acidic lithium atom of n-BuLi.[6] This pre-lithiation complex brings the butyl anion into the perfect position to deprotonate the C5 position, which is the most acidic proton ortho to the chlorine DMG. The inherent acidity of the α-protons (C2 and C5) in the thiophene ring further facilitates this process. The result is the highly selective formation of 5-lithio-2-chlorothiophene, avoiding lithiation at the C3 or C4 positions.

This kinetically controlled process is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as halogen-metal exchange or isomerization.[7][8] The resulting organolithium intermediate is a potent nucleophile, ready to be trapped by a wide variety of electrophiles to install a desired functional group at the C5 position.

G Thiophene 2-Chlorothiophene Complex Coordinated Complex (Cl coordinates to Li) Thiophene->Complex Coordination nBuLi n-Butyllithium (n-BuLi) nBuLi->Complex TS Proton Abstraction at C5 Complex->TS Deprotonation Lithiate 5-Lithio-2-chlorothiophene TS->Lithiate Butane Butane TS->Butane

Figure 1: Mechanism of Directed ortho-Metalation.

Part 2: Comprehensive Experimental Protocol

This protocol details the selective C5-lithiation of 2-chlorothiophene and subsequent quenching with carbon dioxide to synthesize 5-chlorothiophene-2-carboxylic acid, a key intermediate in the synthesis of anticoagulants like Rivaroxaban.[9]

Materials and Reagent Stoichiometry
Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)AmountMoles (mmol)Equivalents
2-Chlorothiophene118.581.282.37 g (1.85 mL)20.01.0
n-Butyllithium (2.5 M in hexanes)64.06~0.688.8 mL22.01.1
Anhydrous Tetrahydrofuran (THF)--100 mL--
Carbon Dioxide (Dry Ice)44.01-~20 g~450Excess
Diethyl Ether--100 mL--
2 M Hydrochloric Acid--~30 mL--
Saturated Sodium Chloride (Brine)--50 mL--
Anhydrous Magnesium Sulfate-----
Safety Precautions: Handling Pyrophoric Reagents

WARNING: n-Butyllithium is a pyrophoric reagent that ignites spontaneously upon contact with air and reacts violently with water.[10][11] This procedure must be performed by trained personnel in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon).

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and appropriate gloves (e.g., nitrile double gloves).[12][13][14]

  • Inert Atmosphere: All glassware must be rigorously flame-dried or oven-dried and cooled under a stream of inert gas before use. The reaction must be maintained under a positive pressure of nitrogen or argon throughout the procedure.[11]

  • Quenching: Have a quenching bath (e.g., dry ice/isopropanol) and a Class D fire extinguisher readily available.[10][11] Never use a water or carbon dioxide fire extinguisher on an organolithium fire.[11]

  • Syringe/Cannula Technique: Use proper syringe or cannula techniques for transferring n-BuLi.[10] Ensure the syringe is dry and purged with inert gas.

Step-by-Step Lithiation and Carboxylation Procedure
  • Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet adapter connected to a bubbler.

  • Initial Charging: Under a positive flow of nitrogen, add anhydrous THF (100 mL) to the flask via a cannula or dry syringe.

  • Cooling: Cool the stirred THF to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add 2-chlorothiophene (1.85 mL, 20.0 mmol) dropwise to the cold THF.

  • n-BuLi Addition: Slowly add n-butyllithium (2.5 M in hexanes, 8.8 mL, 22.0 mmol) dropwise via syringe over 20-30 minutes. It is crucial to keep the internal temperature below -70 °C during the addition.[15] A slight yellow color may develop.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

  • Quenching with Electrophile (CO₂): While the lithiation proceeds, crush dry ice into small pieces in a separate dry beaker. Carefully and quickly, remove the nitrogen inlet and add the crushed dry ice (~20 g) to the reaction mixture in one portion. A vigorous reaction may occur. Alternatively, the reaction mixture can be transferred via cannula into a separate flask containing a slurry of crushed dry ice in anhydrous THF.

  • Warm-up: Allow the reaction mixture to slowly warm to room temperature overnight with stirring. The milky white suspension will gradually become clearer.

  • Aqueous Workup: Once at room temperature, quench the reaction by slowly adding water (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 2 M HCl. A white precipitate of 5-chlorothiophene-2-carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL).

  • Drying: Dry the product under vacuum to yield 5-chlorothiophene-2-carboxylic acid as a white solid.

Figure 2: Experimental workflow for the synthesis of 5-chlorothiophene-2-carboxylic acid.

Part 3: Applications in Drug Development

The 5-lithio-2-chlorothiophene intermediate is a versatile building block. By choosing different electrophiles, a wide range of functional groups can be introduced at the C5 position, leading to novel thiophene derivatives for drug discovery programs.[2][16]

  • Carboxylic Acids (Electrophile: CO₂): As demonstrated, this leads to key intermediates for drugs like Rivaroxaban.[9][17][18]

  • Aldehydes (Electrophile: DMF): Reaction with N,N-dimethylformamide yields 5-chlorothiophene-2-carboxaldehyde, another valuable synthetic precursor.[19]

  • Ketones (Electrophile: Aldehydes/Nitriles): Trapping the lithiated species with aldehydes or nitriles followed by hydrolysis can produce a variety of ketones.

  • Boronic Esters (Electrophile: Trialkyl borates): This opens the door to Suzuki coupling reactions, enabling the formation of C-C bonds and the synthesis of complex biaryl structures.

The ability to selectively and efficiently introduce functionality at a specific position on the thiophene ring makes this protocol an invaluable tool for researchers and scientists in the field of drug development.

References

Application Note: A Guide to Amide Coupling Reactions with 5-Chlorothiophene-2-Glyoxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Chlorothiophene Amides in Modern Chemistry

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its formation is one of the most frequently performed reactions in drug discovery, enabling the assembly of complex molecular architectures from readily available carboxylic acids and amines.[2][3] Within this context, scaffolds containing the 5-chlorothiophene-2-carboxamide moiety are of particular interest. This structural unit is a key component in a number of therapeutic agents, most notably as a critical intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[4][5]

This guide provides a comprehensive overview and detailed protocols for conducting amide coupling reactions using 5-chlorothiophene-2-glyoxylic acid. While the glyoxylic acid (an α-keto acid) is the specified starting material, it is important to note that for standard amide coupling, this compound is typically converted to 5-chlorothiophene-2-carboxylic acid. The protocols herein will address this initial transformation and then focus on the robust and efficient formation of the target amide bond. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and offer insights into troubleshooting and optimization, grounded in established chemical principles.

The Fundamentals of Amide Bond Formation

The Challenge of Direct Amidation

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient under standard conditions. This is because carboxylic acids are acidic and amines are basic, leading to a rapid acid-base reaction that forms a highly unreactive carboxylate salt.[6][7] To overcome this thermodynamic barrier, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2][8]

The Role of Coupling Reagents: A Mechanistic Overview

Coupling reagents are designed to convert the carboxylic acid's hydroxyl group into a better leaving group.[7] This is typically achieved by forming a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride.[2][9]

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are a widely used class of coupling reagents.[7][10] The reaction mechanism proceeds in two main steps:

  • Activation: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][9]

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the O-acylisourea intermediate, forming a tetrahedral intermediate that then collapses to the stable amide bond and releases a soluble urea byproduct.[6]

To improve reaction efficiency and suppress side reactions, additives are often used. 1-Hydroxybenzotriazole (HOBt) is a common additive that can react with the O-acylisourea intermediate to form an HOBt-ester.[11][12] This active ester is less reactive than the O-acylisourea, which helps to minimize a common side reaction known as racemization, and is less prone to rearrange into an unreactive N-acylurea.[9][11][13]

G cluster_activation Activation Step cluster_pathways Reaction Pathways cluster_additive Role of HOBt Additive Acid R-COOH (5-Chlorothiophene-2-carboxylic acid) Intermediate O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate + EDC EDC EDC Amide Amide Product Intermediate->Amide + R'-NH2 (Nucleophilic Attack) NAcylurea N-Acylurea (Side Product) Intermediate->NAcylurea Rearrangement ActiveEster HOBt Active Ester Intermediate->ActiveEster + HOBt Amine R'-NH2 Urea Urea Byproduct HOBt HOBt ActiveEster->Amide + R'-NH2

Figure 1: General mechanism of carbodiimide-mediated amide coupling.

A Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, the risk of racemization, and the desired reaction conditions.[13][14] Below is a comparison of several widely used reagents.

Coupling ReagentClassKey AdvantagesCommon ConsiderationsBase Required
EDC (or EDAC)CarbodiimideWater-soluble urea byproduct (easy removal). Good for a wide range of substrates.[11]Can lead to racemization; often requires an additive like HOBt or OxymaPure.[2][13]Often a non-nucleophilic base (e.g., DIPEA) is used.[1]
DCC CarbodiimideInexpensive and effective.[11]Forms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[12][15]Minimal base needed if amine salt is not used.[12]
HATU Aminium/Uronium SaltVery fast reaction rates, high yields, and low racemization.[11][12] Effective for hindered substrates.[16]More expensive than carbodiimides. Can be sensitive to moisture.Non-nucleophilic base (e.g., DIPEA, TEA).[8]
PyBOP Phosphonium SaltExcellent for reducing racemization. Stable and less hazardous byproduct (HMPA) than BOP.[12]Byproducts can sometimes be difficult to remove.Non-nucleophilic base (e.g., DIPEA).[2]

Experimental Protocols

Preliminary Step: Preparation of 5-Chlorothiophene-2-Carboxylic Acid

The starting material, 5-chlorothiophene-2-glyoxylic acid, contains an α-keto group that should be converted to a simple carboxylic acid for efficient amide coupling. This can be achieved via oxidative cleavage, though a more direct approach is the hydrolysis of the corresponding ester, suggesting the glyoxylic acid can be simplified under similar basic conditions. A straightforward hydrolysis is often sufficient.

Materials:

  • 5-Chlorothiophene-2-glyoxylic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve the 5-chlorothiophene-2-glyoxylic acid in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2-4 molar equivalents).

  • Heat the mixture to reflux and stir. Monitor the reaction by TLC until the starting material is consumed.[17]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • In an ice bath, slowly acidify the remaining aqueous solution to a pH of 1-2 using concentrated HCl.[17]

  • A precipitate of 5-chlorothiophene-2-carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The product can be used in the next step without further purification if purity is sufficient.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly reliable and generally provides excellent yields, even for challenging substrates.[16]

Materials:

  • 5-Chlorothiophene-2-carboxylic acid (1.0 equiv)

  • Amine (primary or secondary, 1.0-1.2 equiv)

  • HATU (1.0-1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, DCM, or Acetonitrile)[13][18]

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 5-chlorothiophene-2-carboxylic acid (1.0 equiv) and dissolve it in the anhydrous solvent.

  • Add HATU (1.0-1.5 equiv) to the solution.

  • Add DIPEA (2.0-3.0 equiv) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[13]

  • Add the desired amine (1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[13]

  • Proceed to the work-up and purification steps as described in Section 3.4.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic, cost-effective method suitable for a wide range of applications. The use of HOBt is highly recommended to improve yield and minimize side reactions.[12]

Materials:

  • 5-Chlorothiophene-2-carboxylic acid (1.0 equiv)

  • Amine (primary or secondary, 1.0-1.2 equiv)

  • EDC hydrochloride (1.2-1.5 equiv)

  • HOBt (1.2-1.5 equiv)

  • DIPEA or another non-nucleophilic base (1.0-2.0 equiv, if amine is a hydrochloride salt or if needed)

  • Anhydrous solvent (e.g., DCM or DMF)

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve the 5-chlorothiophene-2-carboxylic acid (1.0 equiv), HOBt (1.2-1.5 equiv), and the amine (1.0-1.2 equiv) in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2-1.5 equiv) to the mixture in one portion. If the amine is provided as a salt, add DIPEA (1.0-2.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, proceed to the work-up and purification steps.

General Work-up and Purification Strategy

The purification of amide products often involves a standard aqueous work-up followed by chromatography or recrystallization.[19][20]

G Start Completed Reaction Mixture Quench Quench with Water or sat. aq. NH4Cl Start->Quench Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Quench->Extract Wash1 Wash with 1M HCl (Removes excess amine, DIPEA) Extract->Wash1 Wash2 Wash with sat. aq. NaHCO3 (Removes unreacted acid, HOBt) Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Wash3->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purification Concentrate->Purify Chroma Flash Chromatography Purify->Chroma If oil or complex mixture Recrystal Recrystallization Purify->Recrystal If solid Product Pure Amide Product Chroma->Product Recrystal->Product

Figure 2: A typical experimental workflow for work-up and purification.

Procedure:

  • Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove basic impurities like excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove acidic impurities like unreacted carboxylic acid and HOBt), and finally with brine.[13]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by either flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes).[19][20]

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below is a guide to common issues and their solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete activation of the carboxylic acid.- Deactivation of the amine (protonation).- Steric hindrance.- Presence of water hydrolyzing the active intermediate.[13]- Increase the amount of coupling reagent (to 1.5 equiv).- Ensure sufficient base is present to deprotonate the amine salt.- Switch to a more powerful coupling reagent like HATU for hindered substrates.- Use anhydrous solvents and reagents and run the reaction under an inert atmosphere (N₂ or Ar).
Significant Side Reactions - Formation of N-acylurea byproduct (with carbodiimides).- Racemization of chiral centers (if applicable).- Always use an additive like HOBt or OxymaPure with EDC/DCC.[13][21]- Run the reaction at a lower temperature (0 °C) to minimize side reactions.[13]- Ensure the correct stoichiometry; excess carbodiimide can promote N-acylurea formation.[21]
Difficult Purification - Byproducts are co-eluting with the product.- Water-soluble byproducts from EDC coupling.- For DCC reactions, filter the crude mixture while cold to remove the insoluble DCU byproduct.- For EDC reactions, perform a thorough aqueous work-up to remove the water-soluble urea byproduct.- If chromatography is difficult, attempt recrystallization from different solvent systems.[20]

A Logic Tree for Troubleshooting

G Start Low Amide Yield CheckSM Check Starting Materials (TLC/LC-MS) Start->CheckSM SM_Consumed Starting Materials Consumed CheckSM->SM_Consumed Yes SM_Present Starting Materials Present CheckSM->SM_Present No SideProduct Side Products Formed? SM_Consumed->SideProduct Inefficient Inefficient Coupling SM_Present->Inefficient Yes_SP Yes SideProduct->Yes_SP No_SP No SideProduct->No_SP Hydrolysis Possible Hydrolysis of Active Intermediate Yes_SP->Hydrolysis No_SP->Hydrolysis Dry Action: Use Anhydrous Solvents/Reagents Hydrolysis->Dry Optimize Action: Increase Reagent Equiv., Switch to HATU, Increase Reaction Time/Temp Inefficient->Optimize

References

Application Note: Real-Time Monitoring of Thiophene Derivatization Reactions Using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry, recognized for their broad pharmacological activities and presence in numerous FDA-approved drugs.[1] The synthetic derivatization of the thiophene ring is a critical step in drug discovery and development.[2][3] Efficiently monitoring the progress of these reactions is paramount to optimizing yields, minimizing impurities, and accelerating development timelines. This application note provides a detailed, experience-driven guide to using Thin-Layer Chromatography (TLC) as a rapid, cost-effective, and powerful tool for the real-time monitoring of thiophene derivatization reactions. We will delve into the causality behind procedural choices, present robust protocols, and offer expert guidance on data interpretation and troubleshooting.

The Strategic Importance of TLC in Thiophene Synthesis

Thiophene's electron-rich aromatic system readily undergoes electrophilic substitution, allowing for a wide array of functionalizations.[1] However, the introduction of new functional groups drastically alters the molecule's polarity. This polarity shift is the fundamental principle that allows TLC to be an exceptionally effective monitoring technique.

Thin-Layer Chromatography separates compounds based on the principle of differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[4][5] A non-polar compound will have a weaker affinity for the polar stationary phase and will travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf). Conversely, a more polar compound will adsorb more strongly to the stationary phase, travel a shorter distance, and thus have a lower Rf value.

Why TLC is the Chemist's Method of Choice:

  • Speed and Cost-Effectiveness: An analysis can be completed in 5-15 minutes with minimal solvent and material consumption, making it ideal for frequent reaction checks.[6][7]

  • Minimal Sample Requirement: Only a micro-aliquot of the reaction mixture is needed, preserving the bulk of the material.[6]

  • Immediate Visual Feedback: TLC provides a clear visual snapshot of the reaction's state, showing the consumption of starting materials and the formation of products and potential byproducts on a single plate.[8]

// Invisible nodes for arrow positioning start_arrow [pos="-1,2.5!", style=invis]; end_arrow [pos="-0.2,2.5!", style=invis]; start_arrow -> end_arrow [label=" ", color="#34A853", arrowhead=vee, penwidth=2]; } Caption: Principle of TLC separation for a typical thiophene reaction.

Experimental Design: Materials and Methodologies

A successful TLC analysis hinges on the careful selection of its components. The choices made here directly impact the quality and interpretability of the results.

Materials and Reagents
ComponentRecommended SpecificationRationale and Expert Insight
TLC Plates Silica gel 60 F254 on glass or aluminum backing.Silica gel is a versatile polar stationary phase suitable for a wide range of organic molecules. The "F254" indicator is a fluorescent compound mixed into the silica, which allows for non-destructive visualization of UV-active compounds (like the aromatic thiophene ring) under a 254 nm UV lamp.[9][10]
Mobile Phase HPLC-grade solvents.Purity is critical. Non-volatile impurities in low-grade solvents can leave residues on the plate, interfering with the analysis.[11]
TLC Chamber Glass chamber with a tight-fitting lid.A sealed chamber is essential for creating a saturated atmosphere of solvent vapor. This vapor saturation ensures a uniform and reproducible solvent front, preventing the "edge effect" where the solvent runs faster on the sides of the plate.[12]
Spotters Glass capillary tubes (1 µL or less).Narrow capillaries produce small, concentrated spots, which leads to better separation and less band broadening.[4]
Visualization UV Lamp (254 nm), Iodine chamber, Chemical staining reagents.A multi-faceted visualization approach is necessary as not all compounds are UV-active or react with a single stain.
Selecting and Optimizing the Mobile Phase (Eluent)

The choice of eluent is the most critical variable in TLC.[12] For thiophene derivatization, the goal is to find a solvent system where the starting material has an Rf of ~0.6-0.8 and the more polar product has an Rf of ~0.2-0.4. This provides clear separation and space on the plate for potential intermediates or byproducts.

A binary system of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is the standard starting point.[8]

Solvent System (v/v)PolarityTypical Applications for Thiophene Derivatives
9:1 Hexane : Ethyl Acetate LowSeparating very non-polar thiophenes from slightly more polar ones (e.g., halogenation).
7:3 Hexane : Ethyl Acetate Medium-LowA versatile starting point for many reactions like acylation or formylation.
1:1 Hexane : Ethyl Acetate MediumFor separating starting materials from significantly more polar products (e.g., those with new alcohol or amine groups).[13]
95:5 Dichloromethane : Methanol Medium-HighUseful for more polar thiophene derivatives, such as those containing carboxylic acids or amides.

Optimization Strategy: Start with a 7:3 Hexane:Ethyl Acetate system.

  • If all spots remain near the baseline (low Rf): The eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 1:1).[10]

  • If all spots rush to the solvent front (high Rf): The eluent is too polar. Decrease the proportion of ethyl acetate (e.g., to 9:1).[10]

Protocol: Step-by-Step Reaction Monitoring

This protocol is designed as a self-validating system through the mandatory use of a co-spot lane.[6]

TLC_Workflow

Preparation
  • Prepare the TLC Chamber: Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and let the chamber saturate for at least 10 minutes.[5][12]

  • Prepare the Plate: Using a pencil, gently draw a straight line (the origin) about 1.5 cm from the bottom of the TLC plate. Mark three small tick marks on this line for spotting: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction).[14]

  • Prepare Samples:

    • SM: Dissolve a tiny amount (<1 mg) of the thiophene starting material in a volatile solvent (e.g., ethyl acetate).

    • Rxn: Using a capillary spotter, withdraw a tiny aliquot from the reaction mixture. Dilute it in a small vial with the same volatile solvent. This prevents overloading the TLC plate.[6]

Spotting and Development
  • Spot the Plate:

    • On the "SM" mark, briefly touch the capillary containing the starting material solution to the plate.

    • On the "Rxn" mark, do the same with the diluted reaction mixture.

    • On the "Co" mark, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.[6]

    • Causality Check: The spots should be small and concentrated (~1-2 mm diameter). Large spots lead to poor separation.[4] Allow the solvent to fully evaporate between applications.[6]

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the origin line.[4] Close the lid and allow the solvent to ascend the plate via capillary action.

  • Stop the Elution: When the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[15]

Visualization: A Multi-Step Approach

Since thiophene derivatives can have varied functional groups, a single visualization method is often insufficient. Proceed in this order, from non-destructive to destructive.

  • UV Light (Non-destructive): View the dried plate under a 254 nm UV lamp. Most thiophene derivatives are UV-active due to their conjugated system and will appear as dark spots against the green fluorescent background.[9] Gently circle the visible spots with a pencil.

  • Iodine Chamber (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will form a temporary, colored complex with iodine, appearing as yellow-brown spots.[9][16] This can reveal compounds that are not UV-active. Circle any new spots.

  • Chemical Stains (Destructive): If spots are still not visible or if functional group confirmation is needed, use a chemical stain. Dip the plate in the staining solution, then gently heat with a heat gun until color develops.

StainTarget Functional GroupsAppearance
Potassium Permanganate (KMnO4) Oxidizable groups (alkenes, alkynes, alcohols, aldehydes)Yellow/brown spots on a purple background.[9][17]
p-Anisaldehyde Nucleophilic groups (alcohols, phenols, amines)Varies (pink, purple, blue spots).[16]
Phosphomolybdic Acid (PMA) General "universal" stain for most organic compoundsDark green/blue spots on a light green background.[16][18]

Interpreting the Chromatogram: A Self-Validating Analysis

The three-lane system provides a robust framework for interpretation.

  • Lane 1 (SM): Shows the position and Rf of your pure starting material.

  • Lane 3 (Rxn): Shows all components currently in your reaction pot.

  • Lane 2 (Co): This is the key to trustworthy interpretation. The starting material spot in this lane should merge perfectly with the spot from Lane 1. Any other spot in this lane is not the starting material. This helps differentiate a product with a very similar Rf from the starting material.[6]

Calculating the Retention Factor (Rf): Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[13]

Assessing Reaction Progress:

  • Time = 0: The "Rxn" lane should show a prominent spot corresponding to the starting material (same Rf as Lane 1).

  • During Reaction: The intensity of the starting material spot in the "Rxn" lane should decrease over time. A new spot (the product), typically with a lower Rf, should appear and intensify.

  • Reaction Complete: The starting material spot in the "Rxn" lane should be completely gone (or reduced to a trace amount). The dominant spot should be the product. The appearance of other spots may indicate the formation of byproducts, signaling a need to adjust reaction conditions.[19]

Troubleshooting Common TLC Issues

IssueProbable Cause(s)Solution(s)
Streaky Spots or "Tailing" Sample is too concentrated; Compound is highly acidic/basic interacting too strongly with silica.Dilute the sample more; Add a small amount (~1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[8]
Spots are Blurry or Merged Spots at origin were too large; Solvent system provides poor separation.Use a finer capillary for spotting; Re-optimize the mobile phase polarity to achieve better Rf separation (ΔRf > 0.1).
Rf Values are Inconsistent Chamber was not properly saturated; Solvent composition changed due to evaporation.Always use a saturated chamber with a lid; Use fresh solvent for each run and ensure the lid is tight.[13]
No Spots Visible Compound is not UV-active and does not react with the chosen stain; Sample concentration is too low.Use a variety of visualization methods (Iodine, PMA, etc.); Spot the sample multiple times in the same location, allowing it to dry in between.

References

Troubleshooting & Optimization

How to prevent homocoupling in Suzuki reactions with electron-deficient aryl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Chemist

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing C(sp²)–C(sp²) bonds. However, when working with challenging substrates, such as electron-deficient aryl chlorides, chemists often encounter the formation of a persistent and problematic byproduct: the homocoupled dimer of the organoboron reagent. This not only consumes valuable starting material and reduces yield but also complicates purification, a critical bottleneck in discovery and development workflows.

This guide is designed to move beyond generic advice. As a Senior Application Scientist, my goal is to provide you with a mechanistic understanding of why homocoupling occurs and to equip you with field-proven, actionable strategies to suppress it. We will explore the subtle interplay between catalyst, ligand, base, and reaction conditions that governs the fate of your reaction.

Part 1: Understanding the Enemy - Mechanisms of Homocoupling

Before we can prevent a side reaction, we must understand its origins. Homocoupling of boronic acids in Suzuki reactions primarily proceeds through two mechanistic pathways, often competing with the desired cross-coupling cycle.

Suzuki_vs_Homocoupling

  • Pd(II)-Mediated Homocoupling: This pathway is particularly relevant when using Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf). Before the primary catalytic cycle begins, the Pd(II) source must be reduced to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, which generates the biaryl byproduct and the necessary Pd(0) to initiate the desired reaction.[1]

  • Oxidative Homocoupling: This mechanism involves the active Pd(0) catalyst and an external oxidant, most commonly dissolved oxygen.[2][3] The Pd(0) species can react with oxygen to form palladium-oxo or peroxo intermediates, which then facilitate the coupling of two boronic acid molecules.[2][4][5] This is a catalytic cycle in its own right and can be a major source of byproduct if the reaction is not rigorously deoxygenated.

Part 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might ask when encountering homocoupling in the lab.

Category 1: The Basics - Common Culprits

Q1: I'm observing significant homocoupling of my boronic acid. What is the very first thing I should check?

A1: The most common and easily correctable cause of boronic acid homocoupling is the presence of dissolved oxygen.[1][3][6]

  • The "Why": As described in the oxidative homocoupling pathway, Pd(0) is readily oxidized by O₂. This diverts your active catalyst into a parasitic cycle that only produces the unwanted dimer.[2][6]

  • Troubleshooting Action: Enhance your degassing protocol. Standard freeze-pump-thaw cycles (at least three) are effective. For larger scale reactions, subsurface sparging is a robust method: bubble an inert gas (Argon or Nitrogen) directly through your solvent and the completed reaction mixture for 20-30 minutes before adding the catalyst.[6][7] Always maintain a positive pressure of inert gas throughout the reaction.

Q2: My boronic acid is also electron-deficient. Does this make homocoupling more likely?

A2: Yes, it can. While the primary issue is often reaction conditions, electron-deficient boronic acids can be more susceptible to side reactions, including homocoupling and protodeboronation.[8][9]

  • The "Why": The electronic nature of the boronic acid influences its stability and reactivity. Some electron-deficient systems are prone to faster decomposition or may have different kinetics in the parasitic homocoupling cycle compared to the desired transmetalation step.[8]

  • Troubleshooting Action: If you suspect boronic acid instability, consider switching to a more robust boronic ester, such as a pinacol ester (Bpin).[1][7] These are generally more stable to both homocoupling and protodeboronation under reaction conditions.

Category 2: Catalyst and Ligand Selection

Q3: How does my choice of palladium source impact homocoupling?

A3: Your palladium source dictates how the active Pd(0) catalyst is formed, which can be a critical event for byproduct formation.

  • The "Why": Using a simple Pd(II) salt like Pd(OAc)₂ requires an in-situ reduction to Pd(0). This reduction is often accomplished by the homocoupling of two boronic acid molecules, creating an initial, sometimes significant, amount of the dimer byproduct before the main cycle even starts.[1]

  • Troubleshooting Action:

    • Use a Pd(0) Source: Consider starting with a Pd(0) source like Pd₂(dba)₃. This eliminates the need for the initial reductive homocoupling step.[7]

    • Use Modern Precatalysts: Buchwald-type precatalysts (G3, G4) are designed to generate the active Pd(0)L species cleanly and efficiently upon activation by the base, minimizing the window for Pd(II)-mediated homocoupling.[1]

Q4: I'm using an electron-deficient aryl chloride. What are the best ligands to suppress homocoupling?

A4: For challenging substrates like electron-deficient aryl chlorides, the ligand choice is paramount. The goal is to select a ligand that promotes the desired catalytic cycle so efficiently that competing side reactions cannot gain a foothold. The consensus points to bulky, electron-rich monophosphine ligands.[7][10][11]

  • The "Why": These ligands accelerate the rate-limiting steps of the desired Suzuki cycle. Their high electron-donating ability facilitates the oxidative addition of the stubborn C-Cl bond, while their significant steric bulk promotes the final, irreversible reductive elimination step to release the product.[7][11] This rapid turnover of the desired cycle effectively outcompetes the slower kinetics of the homocoupling pathway.

  • Troubleshooting Action: Switch to a state-of-the-art biarylphosphine ligand.

Ligand NameClassKey Advantages for Aryl Chlorides
SPhos BiarylphosphineExcellent generality; promotes fast reductive elimination.[8]
XPhos BiarylphosphineHighly active for sterically hindered and electron-deficient substrates.[10][11]
RuPhos BiarylphosphineEffective for a wide range of substrates, including heteroaryl chlorides.[7]
NHCs (e.g., IPr) N-Heterocyclic CarbeneStrong σ-donors, offering high stability and activity.[10]
Category 3: Reaction Parameters

Q5: Can the choice of base and solvent affect homocoupling?

A5: Absolutely. The base is not just a passive component; it actively participates in the transmetalation step and can influence catalyst and substrate stability.

  • The "Why": The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[2] However, an overly strong or poorly soluble base can accelerate the decomposition of sensitive boronic acids.[7] Similarly, the solvent affects the solubility of the base and the palladium species, influencing reaction rates.

  • Troubleshooting Action:

    • Base: For electron-deficient systems, moderately strong inorganic bases are often a good choice. K₃PO₄ and K₂CO₃ are excellent starting points.[12][13] Avoid very strong bases like alkoxides unless specifically required, as they can promote side reactions.

    • Solvent: Aprotic solvents like dioxane, THF, or toluene are generally preferred.[12] The addition of a small amount of water is often necessary to facilitate the dissolution of the base and promote the formation of the active boronate species.

Q6: I've optimized my catalyst, ligand, and degassing, but still see some homocoupling. What else can I try?

A6: Fine-tuning the reaction kinetics can provide a solution.

  • The "Why": Homocoupling is a second-order reaction with respect to the boronic acid. Therefore, its rate is highly dependent on the boronic acid concentration.

  • Troubleshooting Action:

    • Lower the Temperature: Running the reaction at the lowest temperature that still allows for a reasonable rate of cross-coupling can disproportionately slow down the homocoupling side reaction.[10]

    • Slow Addition: Instead of adding all the boronic acid at the beginning, add it slowly over several hours using a syringe pump. This technique keeps the instantaneous concentration of the boronic acid low, starving the homocoupling pathway while still allowing the desired cross-coupling to proceed.[14]

    • Add a Mild Reductant: In specific cases, adding a mild reducing agent like potassium formate (HCO₂K) has been shown to suppress homocoupling. This likely works by "scavenging" any stray Pd(II) species, keeping them reduced to the active Pd(0) state without interfering with the main catalytic cycle.[6]

Part 3: A Proactive Approach - Optimized Protocol

This section provides a robust starting protocol designed to minimize homocoupling for the Suzuki coupling of an electron-deficient aryl chloride with an arylboronic acid.

workflow

Experimental Protocol: Suzuki Coupling of 4-Chlorobenzonitrile with Phenylboronic Acid

Materials:

  • Aryl Chloride: 4-Chlorobenzonitrile (1.0 mmol, 1.0 equiv)

  • Boronic Acid: Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst: XPhos Pd G3 (0.01 mmol, 1 mol%)

  • Base: K₃PO₄ (Potassium Phosphate, tribasic) (2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane (4 mL) and H₂O (1 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-chlorobenzonitrile, phenylboronic acid, and K₃PO₄.

  • Degassing: Seal the flask with a septum. Evacuate and backfill with argon three times. Add the dioxane and water via syringe. Insert a long needle connected to an argon line below the surface of the liquid and bubble argon through the mixture for 20 minutes while stirring gently.

  • Catalyst Addition: While maintaining a positive flow of argon, quickly remove the septum and add the XPhos Pd G3 precatalyst. Immediately reseal the flask.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl chloride has been consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-cyanobiphenyl.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of Chlorothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with chlorothiophene substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with these often-challenging electrophiles. Here, you will find field-proven insights and troubleshooting guidance to enhance the efficiency and success of your synthetic endeavors.

The C-Cl bond in chlorothiophenes presents a significant activation barrier for the initial oxidative addition step in the catalytic cycle, which is frequently the rate-determining step.[1] Consequently, the judicious selection of a palladium catalyst and, crucially, the appropriate phosphine ligand is paramount for achieving high yields and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with a chlorothiophene substrate failing or giving low yields?

A1: Low yields or reaction failure with chlorothiophenes commonly stem from the inert nature of the C-Cl bond, which makes the oxidative addition to the Pd(0) center challenging.[2][3] Success hinges on employing a highly active catalyst system. Key factors to consider are:

  • Ligand Choice: Standard ligands like PPh₃ are often ineffective.[4] Bulky and electron-rich phosphine ligands are necessary to promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the active catalyst for oxidative addition.[3][5]

  • Catalyst Deactivation: The sulfur atom in the thiophene ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6]

  • Inadequate Base or Solvent: The solubility and strength of the base, as well as the polarity of the solvent, play critical roles in the transmetalation step and overall catalyst stability.[7][8]

  • Side Reactions: Protodeboronation of boronic acids (in Suzuki coupling) or homocoupling can significantly reduce the yield of the desired product.[6]

Q2: Which type of phosphine ligand is best suited for activating chlorothiophenes?

A2: For the challenging oxidative addition of chlorothiophenes, sterically hindered and electron-rich phosphine ligands are the gold standard.[3][5] These ligands enhance the catalytic activity in two primary ways:

  • Electronic Effects: Their strong σ-donating ability increases the electron density on the palladium atom, which facilitates the oxidative addition step.[3][9]

  • Steric Effects: Their bulkiness promotes the dissociation of a ligand to form the highly reactive monoligated LPd(0) species, which is essential for activating the C-Cl bond.[3][5] Additionally, steric hindrance can accelerate the final reductive elimination step.[5][9]

Examples of highly effective ligand classes include:

  • Buchwald-type biaryl phosphines: (e.g., SPhos, XPhos, RuPhos) are known for their broad applicability and high activity.[10][11]

  • Dialkylphosphinobiphenyl ligands: These are another class of bulky and electron-donating ligands that have shown success.

  • Ferrocene-based ligands: (e.g., dtbpf) can also be effective.[10]

Q3: Should I use a Pd(0) or Pd(II) precatalyst?

A3: While the active catalytic species is Pd(0), using a stable Pd(II) precatalyst is often more practical for routine laboratory use due to its greater air and moisture stability.[12][13] These Pd(II) precatalysts are reduced in situ to the active Pd(0) species. Modern, well-defined precatalysts, such as the Buchwald G3 or G6 palladacycles, are particularly effective.[14] These complexes readily form the active monoligated Pd(0) catalyst under reaction conditions and can prevent the formation of undesired palladium black.[14][15] Using a precatalyst where the ligand is already bound to the palladium can lead to more reproducible results and higher activity compared to generating the catalyst in situ from a separate palladium source and ligand.[14]

Q4: How do I choose the right base and solvent for my reaction?

A4: The choice of base and solvent is highly interdependent and substrate-specific.

  • Base Selection: For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common starting points.[7][10] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are frequently required.[7] However, for base-sensitive substrates, weaker inorganic bases may be necessary to avoid decomposition.[7] The base's solubility in the chosen solvent is a critical factor for an efficient reaction.[4][7]

  • Solvent Selection: Aprotic solvents are generally preferred.

    • Ethereal solvents like 1,4-dioxane and THF are widely used.[7][16]

    • Aromatic hydrocarbons such as toluene or xylene are also effective, particularly at higher temperatures.[7][16]

    • Polar aprotic solvents like DMF can be beneficial in some cases, but it's important to note that solvent polarity can sometimes influence reaction selectivity.[8][16] For greener alternatives, 2-MeTHF and MTBE have shown promise.[7] Avoid chlorinated solvents, which can poison the catalyst.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem Potential Causes Recommended Solutions
No or Low Conversion 1. Ineffective Catalyst System: The ligand is not electron-rich or bulky enough to facilitate oxidative addition.[3][5] 2. Catalyst Poisoning/Deactivation: Impurities in reagents or solvents, or coordination of the thiophene sulfur to palladium.[6][7] 3. Poor Base Solubility: The chosen base is not soluble in the reaction solvent, hindering the catalytic cycle.[4][7] 4. Low Reaction Temperature: Insufficient thermal energy for the oxidative addition step.1. Screen Ligands: Switch to a more sterically demanding and electron-donating ligand such as SPhos, XPhos, or a cataCXium® ligand.[10][17] Consider using a well-defined precatalyst (e.g., a Buchwald palladacycle).[15] 2. Ensure Purity: Use high-purity, degassed solvents and fresh reagents. 3. Optimize Base/Solvent: Change to a solvent that better solubilizes the base, or screen different bases (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). For Suzuki couplings, adding a small amount of degassed water can sometimes improve base solubility and reaction rate.[4][18] 4. Increase Temperature: Gradually increase the reaction temperature, monitoring for any substrate or product decomposition.
Formation of Side Products (e.g., Homocoupling, Protodeboronation) 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions. 2. Protodeboronation: Water and certain bases can promote the cleavage of the C-B bond in boronic acids before transmetalation occurs.[6] 3. Hydrodehalogenation: The chloro-substituent is replaced by a hydrogen atom.1. Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed via several vacuum/inert gas cycles before heating. Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.[6] 2. Use Boronic Esters: Switch from a boronic acid to a more stable boronic acid pinacol ester (BPin) or a trifluoroborate salt.[6] Use anhydrous solvents. 3. Optimize Reaction Conditions: Screen different bases and solvents. Sometimes a weaker base or a less polar solvent can minimize this side reaction.[16]
Reaction Stalls Before Completion 1. Catalyst Decomposition: The active catalyst is not stable under the reaction conditions for the required time. 2. Inhibition by Products: The product or a byproduct may be coordinating to the palladium and inhibiting further catalysis.1. Use a More Stable Precatalyst: Precatalysts are designed for improved stability and controlled release of the active Pd(0) species.[14][19] 2. Adjust Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may be necessary to drive the reaction to completion. 3. Consider a Different Ligand: Some ligands form more stable catalytic complexes than others.
Difficulty Coupling Sterically Hindered Substrates 1. Steric Repulsion: Significant steric bulk on either the chlorothiophene or the coupling partner can hinder both the transmetalation and reductive elimination steps.1. Select an Appropriate Ligand: Very bulky ligands (e.g., tBu₃P or highly hindered biaryl phosphines like SPhos) are often required to promote reductive elimination of sterically demanding products.[5][11] 2. Higher Temperatures: Increased thermal energy may be needed to overcome the activation barriers for the hindered coupling.

Experimental Protocols & Visualizations

General Protocol for a Suzuki-Miyaura Coupling of a Chlorothiophene

This is a representative starting point; optimization for each specific substrate is essential.

1. Reaction Setup:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the chlorothiophene (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • In a separate vial, weigh the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).

2. Inert Atmosphere:

  • Seal the reaction vessel with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes.

  • Add the palladium source and ligand (if separate) to the reaction vessel under a positive pressure of inert gas.

3. Reagent Addition:

  • Add the degassed solvent (e.g., 1,4-Dioxane or Toluene, to achieve a concentration of 0.1-0.5 M) via syringe.

  • Perform three cycles of vacuum backfilling with inert gas to ensure all oxygen is removed.[6]

4. Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

5. Monitoring & Workup:

  • Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[6]

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Key Mechanistic Steps & Optimization Logic

The success of the coupling reaction depends on the relative rates of the key steps in the catalytic cycle. For chlorothiophenes, the primary challenge is the initial oxidative addition.

Suzuki_Coupling_Cycle Pd0 LPd(0) Active Catalyst OA Oxidative Addition (Often Rate-Limiting for C-Cl) Pd0->OA + Thiophene-Cl PdII L-Pd(II)-Thiophene-Cl OA->PdII TM Transmetalation PdII->TM + R'-B(OR)₂ PdII_B L-Pd(II)-Thiophene-R' TM->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 + Thiophene-R'

Caption: The Suzuki-Miyaura catalytic cycle for chlorothiophene coupling.

Troubleshooting Flowchart

If you encounter low yields, follow this logical progression to diagnose the issue.

Troubleshooting_Flowchart start Low Yield (<50%) q_ligand Is the ligand bulky and electron-rich (e.g., SPhos)? start->q_ligand sol_ligand ACTION: Screen bulky, electron-rich biaryl phosphine ligands. q_ligand->sol_ligand No q_base Is the base appropriate and soluble? (e.g., K₃PO₄ in Dioxane/H₂O) q_ligand->q_base Yes sol_ligand->q_base sol_base ACTION: Screen bases (K₂CO₃, Cs₂CO₃) and/or solvent systems. q_base->sol_base No q_precatalyst Are you using a modern precatalyst? q_base->q_precatalyst Yes sol_base->q_precatalyst sol_precatalyst ACTION: Switch to a defined palladacycle (e.g., Buchwald G3 or G6). q_precatalyst->sol_precatalyst No q_temp Is the temperature high enough? (Typically 80-110 °C) q_precatalyst->q_temp Yes sol_precatalyst->q_temp sol_temp ACTION: Increase temperature. Monitor for decomposition. q_temp->sol_temp No success Yield Improved q_temp->success Yes sol_temp->success

Caption: A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Purification of Crude Ethyl 5-chlorothiophene-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of crude Ethyl 5-chlorothiophene-2-carboxylate via column chromatography. The methodologies and advice presented herein are grounded in established chromatographic principles and extensive laboratory experience to ensure reliable and reproducible results.

I. Foundational Principles: Why Column Chromatography?

This compound is a key intermediate in medicinal chemistry, and its purity is paramount for the success of subsequent synthetic steps.[1][2] Column chromatography is the preferred method for its purification due to its efficiency in separating the target compound from unreacted starting materials and byproducts based on differential adsorption to a stationary phase.[3][4] Silica gel, a polar adsorbent, is the most common stationary phase for this purpose, retaining more polar compounds longer.[4][5]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the purification process in a question-and-answer format.

Question 1: My compound is not eluting from the column, or the elution is extremely slow.

Possible Causes & Solutions:

  • Incorrect Solvent System: The mobile phase may be too non-polar. The polarity of the eluent must be sufficient to displace the compound from the silica gel.[6]

    • Solution: Gradually increase the polarity of the mobile phase. If you started with a low percentage of ethyl acetate in hexane (e.g., 5%), incrementally increase it to 10%, 15%, and so on.[1] This can be done in a stepwise or gradient fashion.[3][7]

  • Compound Decomposition: this compound might be sensitive to the acidic nature of standard silica gel.[8][9]

    • Solution: Perform a quick stability test by spotting the crude material on a TLC plate and letting it sit for an hour before developing. If a new spot appears or the original spot diminishes, decomposition is likely.[8] Consider deactivating the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[7][10]

  • Inadequate Equilibration: The column was not properly equilibrated with the initial mobile phase before sample loading, leading to inconsistent flow and separation.

    • Solution: Always pre-elute the packed column with the starting mobile phase until the silica bed is stable and free of cracks or channels.[1]

Question 2: All my fractions are mixed, and I'm not getting good separation between my product and impurities.

Possible Causes & Solutions:

  • Poor Solvent System Selection: The chosen mobile phase does not provide adequate resolution between the target compound and impurities. An ideal Rf value for the target compound on a TLC plate is between 0.25 and 0.35 for optimal separation on a column.[11]

    • Solution: Re-optimize the solvent system using Thin Layer Chromatography (TLC).[3][6] Test various ratios of solvents, such as ethyl acetate and hexane, to find a system that gives a clear separation between the spots.[1]

  • Column Overloading: Too much crude material was loaded onto the column.

    • Solution: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more difficult ones.[12]

  • Improper Sample Loading: The sample was loaded in too large a volume of solvent or a solvent that was too polar.

    • Solution: Dissolve the sample in a minimal amount of the initial, non-polar mobile phase or a slightly more polar solvent like dichloromethane.[12][13] For compounds that are not very soluble, "dry loading" is recommended. This involves adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[7][12]

Question 3: The compound is eluting too quickly, in the solvent front.

Possible Causes & Solutions:

  • Mobile Phase is Too Polar: The eluent is too strong, causing all components to move rapidly with the solvent front without interacting with the stationary phase.[8]

    • Solution: Start with a much less polar solvent system. If a 10% ethyl acetate in hexane system was used, try 2-5% ethyl acetate in hexane.[1]

  • Sample Loaded in a Strong Solvent: If the sample is dissolved in a highly polar solvent for loading, it can carry the compound down the column prematurely.

    • Solution: Use the least polar solvent possible to dissolve the sample for loading.[12] If a stronger solvent is necessary for solubility, use the absolute minimum volume.[13]

Question 4: I see streaking or tailing of my compound spot on the TLC analysis of my fractions.

Possible Causes & Solutions:

  • Compound Interaction with Silica: The slightly acidic nature of silica gel can cause tailing with certain compounds.[5]

    • Solution: Add a small amount (0.5-1%) of a modifier like acetic acid to the mobile phase if the compound is acidic, or triethylamine if it is basic.[14] For this compound, which is relatively neutral, this is less common but can be tried if tailing is severe.

  • Sample Overconcentration on TLC Plate: Spotting too much material on the TLC plate can lead to tailing.

    • Solution: Dilute the fractions before spotting them on the TLC plate.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

TroubleshootingWorkflow Start Problem Encountered NoElution No/Slow Elution Start->NoElution PoorSep Poor Separation Start->PoorSep FastElution Fast Elution (Solvent Front) Start->FastElution Tailing Tailing/Streaking Start->Tailing IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Is solvent too non-polar? CheckStability Check Silica Stability (2D TLC) NoElution->CheckStability Is compound degrading? ReoptimizeSolvent Re-optimize Solvent via TLC (Rf 0.25-0.35) PoorSep->ReoptimizeSolvent Is Rf optimal? ReduceLoad Reduce Sample Load PoorSep->ReduceLoad Is column overloaded? DryLoad Use Dry Loading Technique PoorSep->DryLoad Was loading volume too high? DecreasePolarity Decrease Mobile Phase Polarity FastElution->DecreasePolarity Is solvent too polar? AddModifier Add Modifier (e.g., TEA, Acetic Acid) Tailing->AddModifier Is there strong silica interaction? DiluteTLC Dilute Sample for TLC Tailing->DiluteTLC Is TLC spot overloaded? Success Successful Purification IncreasePolarity->Success CheckStability->Success If stable, increase polarity. If not, use deactivated silica. ReoptimizeSolvent->Success ReduceLoad->Success DryLoad->Success DecreasePolarity->Success AddModifier->Success DiluteTLC->Success

Caption: A decision tree for troubleshooting common column chromatography problems.

III. Frequently Asked Questions (FAQs)

Q: What is the ideal solvent system for purifying this compound?

A: A common and effective solvent system is a mixture of ethyl acetate and hexane.[1] The optimal ratio should be determined by TLC analysis of the crude material.[1] A good starting point for TLC development is 10-20% ethyl acetate in hexane.[15] The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired product, which generally provides the best separation on a column.[11]

Q: How much silica gel should I use?

A: The amount of silica gel depends on the quantity of crude material and the difficulty of the separation. For a standard purification, a weight ratio of silica gel to crude material of 30:1 to 50:1 is recommended.[4][12] For very difficult separations, this ratio can be increased to 100:1 or more.[12]

Q: Should I use dry packing or wet (slurry) packing for my column?

A: Wet or slurry packing is generally the preferred method for silica gel as it minimizes the chances of trapping air bubbles and creating channels in the stationary phase, which would lead to poor separation.[4][5] This involves mixing the silica gel with the initial mobile phase to form a slurry before pouring it into the column.[4][12]

Q: What are the potential impurities from the synthesis of this compound?

A: Depending on the synthetic route, common impurities could include unreacted 5-chlorothiophene-2-carboxylic acid[16][17], starting materials from the preceding steps (such as 2-chlorothiophene)[18], or byproducts from side reactions. If the synthesis involves esterification of the carboxylic acid, any remaining acid will be significantly more polar and should be easily separable.

Q: My crude product is an oil and not very soluble in hexane. How should I load it onto the column?

A: This is a common issue. The best approach is "dry loading".[8][12] Dissolve your crude oil in a volatile solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.[12] Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[7][12]

IV. Detailed Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of ~1.0 g of crude this compound.

TLC Analysis and Solvent System Optimization:
  • Dissolve a small amount of the crude material in ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop several plates using different ratios of ethyl acetate in hexane (e.g., 5:95, 10:90, 15:85, 20:80).[1]

  • Visualize the plates under a UV lamp.

  • Select the solvent system that gives the target compound an Rf value of ~0.3 and the best separation from all impurities.[1][11]

Column Preparation (Wet Packing):
  • Select an appropriate size glass column (e.g., 40 mm diameter).

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.[1][12]

  • In a beaker, prepare a slurry of silica gel (230-400 mesh, ~40 g for 1 g of crude) in the initial, least polar mobile phase determined by TLC (e.g., 5% ethyl acetate in hexane).[1][4]

  • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[1][5]

  • Open the stopcock to drain some solvent, which helps the silica to settle. Do not let the solvent level drop below the top of the silica bed.

  • Once the silica has settled, add another thin layer of sand to the top to protect the surface.[1][12]

  • Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated.

Sample Loading (Dry Loading Recommended):
  • Dissolve the crude this compound (~1.0 g) in a minimal amount of dichloromethane.

  • Add ~2-3 g of silica gel to the solution.

  • Concentrate the mixture to dryness on a rotary evaporator to obtain a free-flowing powder.[12]

  • Carefully add the powder to the top of the packed column.

Elution and Fraction Collection:
  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate (flash chromatography).[1]

  • Begin elution with the initial, least polar solvent system.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.[1][7] For example, after several column volumes of 5% ethyl acetate, switch to 10% ethyl acetate.

  • Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.[1]

Analysis and Product Isolation:
  • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.[1]

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[1]

  • Confirm the purity using analytical techniques such as NMR spectroscopy.[1]

Data Summary Table: Typical Purification Parameters
ParameterValue
Stationary Phase Silica Gel (230-400 mesh)[1]
Mobile Phase Gradient: 5% to 20% Ethyl Acetate in Hexane[1]
Crude Sample Loading 1.0 g
Silica Gel Mass 40 g[1]
Column Dimensions 40 mm x 200 mm
Fraction Size 20 mL[1]
TLC Rf of Pure Compound ~0.3 in 10% Ethyl Acetate/Hexane[1]

V. References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • BenchChem. Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate. --INVALID-LINK--

  • FUJIFILM Wako Chemicals. Silica Gel Packing Agent | Column Chromatography. --INVALID-LINK--

  • Chemistry LibreTexts. Packing Normal Phase Columns. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Tips & Tricks: Tips for Flash Column Chromatography. --INVALID-LINK--

  • ResearchGate. How can I select the solvent system for column chromatography? --INVALID-LINK--

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. --INVALID-LINK--

  • ChemistryViews. Tips and Tricks for the Lab: Column Packing. --INVALID-LINK--

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--

  • BenchChem. Application Note: High-Purity Isolation of Ethyl 5-chlorothiophene-2-glyoxylate via Flash Column Chromatography. --INVALID-LINK--

  • CommonOrganicChemistry.com. Running a Silica Gel Column. --INVALID-LINK--

  • University of Calgary. Column chromatography. --INVALID-LINK--

  • Restek. TROUBLESHOOTING GUIDE. --INVALID-LINK--

  • ChemistryViews. Tips and Tricks for the Lab: Column Choices. --INVALID-LINK--

  • Chemistry For Everyone. How To Improve Resolution In Column Chromatography? --INVALID-LINK--

  • Teledyne ISCO. Chromatography Troubleshooting. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • Google Patents. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid. --INVALID-LINK--

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. --INVALID-LINK--

  • Chem-Impex. This compound. --INVALID-LINK--

  • BenchChem. Derivatization of Ethyl 5-chlorothiophene-2-glyoxylate for Drug Discovery. --INVALID-LINK--

  • Phenomenex. Troubleshooting Guide. --INVALID-LINK--

  • Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for the Purification of Ethyl 5-chlorothiophene-2-glyoxylate by Recrystallization. --INVALID-LINK--

  • ChemicalBook. This compound. --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound. --INVALID-LINK--

  • Smolecule. Buy Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate. --INVALID-LINK--

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. --INVALID-LINK--

  • ScienceDirect. Thin–layer Chromatography (TLC). --INVALID-LINK--

  • Apical Scientific Sdn. Bhd. This compound, 1g, [Purity: >98.0%(GC)]. --INVALID-LINK--

  • Lab Pro. This compound, 5G - E1112-5G. --INVALID-LINK--

  • Fisher Scientific. This compound 98.0+%, TCI America™. --INVALID-LINK--

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. --INVALID-LINK--

  • Reddit. What compounds are unstable in a silica gel column (chromatography). --INVALID-LINK--

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  • ResearchGate. What is the most polar solvent usable in silica gel chromatography? --INVALID-LINK--

  • PharmaCompass. 5-Chlorothiophene-2-carboxylic acid. --INVALID-LINK--

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  • Pharmaffiliates. Rivaroxaban - Impurity F. --INVALID-LINK--

References

Improving yield and purity in the synthesis of 5-chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical synthesis, particularly for the anticoagulant Rivaroxaban, 5-chlorothiophene-2-carboxylic acid demands high purity and yield for efficient drug manufacturing.[1][2] This technical support guide, designed for researchers, chemists, and process development professionals, provides in-depth troubleshooting advice and answers frequently asked questions to navigate the complexities of its synthesis.

Q1: What are the primary synthetic routes to 5-chlorothiophene-2-carboxylic acid, and how do I choose the best one?

A1: Several viable synthetic pathways exist, each with distinct advantages and challenges. The optimal choice depends on your scale, available starting materials, and equipment capabilities.

  • Directed ortho-Metalation (DoM) via Lithiation: This is a common lab-scale method involving the deprotonation of 2-chlorothiophene at the C5 position using a strong base like n-butyllithium (n-BuLi), followed by quenching with carbon dioxide (CO₂).[3] It is highly regioselective but requires cryogenic temperatures (≤ -30°C) and careful handling of pyrophoric reagents.[3][4]

  • Grignard Reaction: This route typically starts with 2-bromo-5-chlorothiophene, which is converted to a Grignard reagent using magnesium (Mg). This intermediate is then carboxylated with CO₂.[2][5] It is a classic and robust method for C-C bond formation.[6]

  • Oxidation of 5-chloro-2-acetylthiophene: This method involves the oxidation of the acetyl group to a carboxylic acid using reagents like sodium chlorite (NaClO₂) in a buffered system.[1][7] The starting material can be more expensive or difficult to prepare.[8]

  • Friedel-Crafts Acylation: This pathway uses 2-chlorothiophene, which undergoes a Friedel-Crafts acylation with a reagent like trichloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃), followed by hydrolysis to yield the carboxylic acid.[1][9]

Decision-Making Flowchart:

Synthesis Route Selection start What is your primary constraint? scale Scale of Reaction start->scale safety Safety/Handling Capabilities start->safety materials Starting Material Availability start->materials lab_scale Lab Scale (<100g) scale->lab_scale pilot_scale Pilot/Industrial Scale scale->pilot_scale handle_pyrophorics Can handle pyrophorics (e.g., n-BuLi)? safety->handle_pyrophorics has_2_bromo_5_chloro Is 2-bromo-5-chlorothiophene readily available? materials->has_2_bromo_5_chloro lab_scale->handle_pyrophorics grignard Route B: Grignard pilot_scale->grignard oxidation Route C/D/E: Oxidation, Friedel-Crafts, or One-Pot Methods pilot_scale->oxidation lithiation Route A: Lithiation handle_pyrophorics->lithiation Yes handle_pyrophorics->grignard No has_2_chloro Is 2-chlorothiophene the preferred starting material? has_2_bromo_5_chloro->has_2_chloro No has_2_bromo_5_chloro->grignard Yes has_2_chloro->lithiation Yes Low Yield Troubleshooting start Low Yield of Product check_buli Was the n-BuLi titrated and found to be active? start->check_buli check_conditions Were anhydrous conditions rigorously maintained? check_buli->check_conditions Yes titrate_buli Solution: Titrate n-BuLi before next attempt. check_buli->titrate_buli No check_temp Was the temperature kept below -30°C throughout? check_conditions->check_temp Yes dry_system Solution: Flame-dry glassware and use anhydrous solvents. check_conditions->dry_system No check_co2 Was CO2 delivery efficient? check_temp->check_co2 Yes improve_cooling Solution: Improve cooling bath and control addition rate. check_temp->improve_cooling No improve_co2 Solution: Use crushed dry ice or bubble CO2 gas. check_co2->improve_co2 No success Yield should improve. check_co2->success Yes titrate_buli->success dry_system->success improve_cooling->success improve_co2->success Reaction and Side Products CT 2-Chlorothiophene Li_CT 5-Lithio-2-chlorothiophene (Intermediate) CT->Li_CT + n-BuLi (<-30°C) BuLi n-BuLi Quenched_BuLi Butane + LiOH BuLi->Quenched_BuLi Reacts with H2O Degraded_THF Degraded Solvent (Butane + Acetaldehyde enolate) BuLi->Degraded_THF Reacts with THF (Temp > -20°C) Product 5-Chlorothiophene- 2-carboxylic acid Li_CT->Product + CO2, then H3O+ CO2 CO2 H2O H2O (Trace) H2O->Quenched_BuLi THF THF (Solvent) THF->Degraded_THF

References

Technical Support Center: Industrial Scale-Up of Rivaroxaban Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of key Rivaroxaban intermediates. This guide is designed for researchers, scientists, and drug development professionals engaged in the process development and scale-up of Rivaroxaban. We will address common challenges through a series of frequently asked questions and detailed troubleshooting guides, focusing on the critical intermediate: 4-(4-aminophenyl)morpholin-3-one .

Our approach is grounded in established chemical principles and field-proven insights to ensure that the information provided is not only accurate but also practical for industrial application.

Frequently Asked Questions (FAQs)

Q1: What are the most common and industrially viable synthetic routes to 4-(4-aminophenyl)morpholin-3-one?

The most prevalent and scalable route involves the reduction of its nitro-precursor, 4-(4-nitrophenyl)morpholin-3-one.[1][2] This precursor is typically synthesized through one of two main pathways:

  • Cyclization followed by Nitration: Reacting N-(2-Hydroxyethyl)aniline with chloroacetyl chloride to form 4-phenylmorpholin-3-one, which is subsequently nitrated. However, industrial-scale nitration presents significant safety and equipment challenges.[2][3]

  • Coupling followed by Cyclization: Reacting 4-nitro-aniline with 2-(2-chloroethoxy)acetyl chloride, followed by base-mediated ring closure. This route avoids the direct nitration of an aniline derivative, offering a potentially safer profile.[2]

The final, critical step is the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry standard due to its high efficiency and clean conversion.[4][5] Alternative methods, such as using hydrazine hydrate with an iron(III) catalyst, have also been developed to avoid high-pressure hydrogenation.[6]

Q2: What are the Critical Process Parameters (CPPs) for the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one?

Controlling the catalytic hydrogenation is paramount for achieving high yield and purity. The key parameters to monitor and control are:

  • Catalyst Selection and Loading: 5% or 10% Palladium on carbon (Pd/C) is typical. The catalyst loading is a balance between reaction rate and cost. Inadequate loading leads to incomplete conversion, while excessive loading is uneconomical.

  • Hydrogen Pressure: A pressure of 1-5 bar is generally sufficient for complete conversion.[2] Higher pressures can increase the reaction rate but require specialized high-pressure reactors, adding to capital costs.

  • Temperature: The reaction is typically run at moderate temperatures (e.g., 20-80°C)[2][5]. Elevated temperatures can accelerate the reaction but may also promote side reactions or catalyst degradation.

  • Solvent System: Aliphatic alcohols like ethanol or methanol are preferred solvents as they effectively dissolve the starting material and are compatible with the hydrogenation process.[5]

  • Agitation: Efficient agitation is crucial to ensure proper suspension of the catalyst and effective mass transfer of hydrogen gas to the catalyst surface. Poor agitation can lead to localized "hot spots" and incomplete reactions.

Q3: What are the primary sources of impurities during the synthesis of Rivaroxaban intermediates?

Impurities can be introduced at any stage of the synthesis and are broadly categorized as process-related impurities or degradation products.[7]

  • Starting Material Impurities: Impurities present in the initial raw materials can carry through the synthesis or participate in side reactions.

  • Side-Reaction Products: Incomplete reactions or competing reaction pathways can generate impurities. For example, during the cyclization step to form the oxazolidinone ring, temperature control is critical to prevent the formation of by-products.[8]

  • Chiral Impurities: The synthesis of Rivaroxaban involves chiral centers. The presence of the incorrect enantiomer is a critical impurity that must be controlled, often by using enantiopure starting materials like 2-((S)-2-oxiranylmethyl)-1H-isoindole-1,3(2H)-dione.[9]

  • Degradation Products: The intermediates or final product can degrade under certain stress conditions like acid, base, or oxidation.[10]

  • Residual Solvents & Catalysts: Inadequate purification can leave residual solvents or traces of catalysts (e.g., palladium) in the final intermediate, which must be controlled to meet regulatory limits.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis of 4-(4-aminophenyl)morpholin-3-one and its subsequent use.

Problem 1: Low Yield or Stalled Reaction in the Nitro-Reduction Step
  • Observation: HPLC analysis shows a significant amount of 4-(4-nitrophenyl)morpholin-3-one remaining after the expected reaction time. Hydrogen uptake has ceased prematurely.

  • Potential Causes & Solutions:

Potential CauseRecommended Troubleshooting Actions
Catalyst Poisoning The Pd/C catalyst is highly sensitive to poisons like sulfur or halide compounds. Action: Analyze the nitro-intermediate and solvent for potential contaminants. Consider pre-treating the substrate with activated carbon to remove impurities before adding the catalyst.
Poor Catalyst Quality or Deactivation The catalyst may have low activity due to improper storage or handling. Action: Source catalyst from a reputable supplier. Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) as dry Pd/C can be pyrophoric. Test new batches of catalyst on a small scale first.
Inefficient Mass Transfer Poor agitation prevents hydrogen from reaching the catalyst surface. Action: Increase the agitation speed. On a large scale, the reactor's impeller design is critical. Ensure the catalyst remains well-suspended throughout the reaction.
Incomplete Reaction The reaction may require more time, higher temperature, or higher pressure. Action: Before altering parameters, confirm the catalyst is active. If so, incrementally increase the temperature or pressure within the reactor's safety limits. Monitor reaction progress by HPLC to determine the optimal endpoint.[2]
Problem 2: Formation of Unknown Impurities During Oxazolidinone Ring Formation
  • Observation: During the reaction of 4-(4-aminophenyl)morpholin-3-one with an epoxide followed by cyclization, HPLC analysis reveals significant unknown peaks, reducing the purity of the desired intermediate.

  • Potential Causes & Solutions:

Potential CauseRecommended Troubleshooting Actions
Epoxide Ring-Opening Side Reactions The amino group can attack the epoxide at either carbon, or di-addition can occur. The reaction is also temperature-sensitive. Action: Strictly control the reaction temperature. Lower temperatures often favor the desired regioselectivity. Ensure a precise stoichiometric ratio of reactants.
Temperature-Dependent Impurity Formation Certain impurities, like oxazinols, can form at elevated temperatures during the cyclization step.[8] Action: Maintain the reaction temperature below 40°C during and after the addition of the cyclizing agent (e.g., CDI).[8] Implement in-process controls (IPCs) using HPLC to monitor impurity levels.
Degradation of Reactants or Product The intermediates may be unstable in the chosen solvent or base. Action: Conduct small-scale stability studies of the starting materials and product under the proposed reaction conditions. Ensure the base is added slowly and with adequate cooling to prevent temperature spikes.
Impurity Profile Management

A robust analytical method is essential for identifying and controlling impurities. A stability-indicating RP-HPLC method is the industry standard.[10][11]

Common Rivaroxaban-Related ImpuritiesPotential OriginTypical Analytical Method
Unreacted Starting Materials Incomplete conversionRP-HPLC with UV detection[10]
(R)-Rivaroxaban Chiral impurity from starting materialsChiral RP-HPLC[12]
N-Nitrosamine Impurities Use of nitrosating agents in some synthetic routes[3]LC-MS/MS for trace-level detection[13]
Degradation Products Acid/base hydrolysis, oxidation[10]Stability-indicating RP-HPLC[10]

Key Experimental Protocols

Protocol 1: Synthesis of 4-(4-aminophenyl)morpholin-3-one (Formula I) via Catalytic Hydrogenation

This protocol is a representative procedure based on common literature methods.[2][4][5] Safety Note: Handle hydrogenation reactions with appropriate safety precautions in a well-ventilated area. Dry Pd/C is pyrophoric.

  • Reactor Setup: Charge a suitable hydrogenation reactor with 4-(4-nitrophenyl)morpholin-3-one (1 part by weight) and ethanol (10 parts by volume).

  • Inerting: Purge the reactor vessel with nitrogen gas three times to remove all oxygen.

  • Catalyst Charging: Under a nitrogen blanket, carefully add 5% Palladium on Carbon (50% wet, 0.05 parts by weight) to the reactor.

  • Hydrogenation: Seal the reactor. Pressurize with hydrogen to 1-3 bar and begin vigorous agitation. Heat the mixture to 50-60°C.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 3-6 hours. Confirm completion by taking a sample (after safely venting and purging with nitrogen) and analyzing via HPLC (target: <0.5% starting material).

  • Catalyst Filtration: Cool the reaction mixture to room temperature. Purge the reactor with nitrogen. Filter the mixture through a bed of celite to remove the Pd/C catalyst. Wash the filter cake with ethanol (2 parts by volume).

  • Crystallization & Isolation: Combine the filtrate and washes. Concentrate the solution under reduced pressure to approximately one-third of the original volume. Cool the concentrate to 0-5°C and hold for at least 2 hours to allow for crystallization.

  • Drying: Filter the resulting solid, wash with cold ethanol, and dry under vacuum at 50-60°C to a constant weight to yield 4-(4-aminophenyl)morpholin-3-one.

Protocol 2: General RP-HPLC Method for Impurity Profiling

This method is based on validated, stability-indicating methods reported for Rivaroxaban and its intermediates.[10][11]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 25 mM Potassium Phosphate Monobasic buffer, pH adjusted to 2.9 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A gradient may be required for complex impurity profiles, but an isocratic method such as 70:30 (v/v) Mobile Phase A:Mobile Phase B can be a starting point.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 249 nm.

  • Column Temperature: Ambient or controlled at 30°C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 0.5-1.0 mg/mL.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a common synthetic pathway to Rivaroxaban, highlighting the key intermediates discussed.

Rivaroxaban_Synthesis cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Assembly 4-Nitro-aniline 4-Nitro-aniline 4-(4-nitrophenyl)morpholin-3-one 4-(4-nitrophenyl)morpholin-3-one 4-Nitro-aniline->4-(4-nitrophenyl)morpholin-3-one Cyclization 4-(4-aminophenyl)morpholin-3-one 4-(4-aminophenyl)morpholin-3-one 4-(4-nitrophenyl)morpholin-3-one->4-(4-aminophenyl)morpholin-3-one Pd/C, H2 Reduction Coupled_Intermediate Phthalimide-protected Amino Alcohol 4-(4-aminophenyl)morpholin-3-one->Coupled_Intermediate Epoxide Opening Phthalimide Phthalimide 2-((S)-2-oxiranylmethyl)-1H-isoindole-1,3(2H)-dione 2-((S)-2-oxiranylmethyl)-1H-isoindole-1,3(2H)-dione Phthalimide->2-((S)-2-oxiranylmethyl)-1H-isoindole-1,3(2H)-dione (S)-Epichlorohydrin 2-((S)-2-oxiranylmethyl)-1H-isoindole-1,3(2H)-dione->Coupled_Intermediate Oxazolidinone_Intermediate Phthalimide-protected Oxazolidinone Coupled_Intermediate->Oxazolidinone_Intermediate CDI Cyclization Amino_Intermediate (S)-Amine Intermediate Oxazolidinone_Intermediate->Amino_Intermediate Deprotection Rivaroxaban Rivaroxaban Amino_Intermediate->Rivaroxaban Acylation with 5-Chlorothiophene- 2-carbonyl chloride

Caption: General synthetic workflow for Rivaroxaban.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting low purity in the final intermediate product.

Troubleshooting_Purity Start Low Purity Detected in Final Intermediate Identify Identify Impurity Structure (LC-MS, NMR) Start->Identify KnownImpurity Is it a known process impurity? Identify->KnownImpurity AnalyzeProcess Review Process Parameters: - Temperature Control? - Stoichiometry? - Reaction Time? KnownImpurity->AnalyzeProcess Yes NewImpurity New/Unknown Impurity KnownImpurity->NewImpurity No Optimize Optimize Reaction Conditions (e.g., Lower Temp, Adjust Reagent Ratio) AnalyzeProcess->Optimize RawMaterial Analyze Raw Material Purity (Starting Materials & Reagents) AnalyzeProcess->RawMaterial End Purity Issue Resolved Optimize->End PurifyRM Implement Raw Material Purification Step RawMaterial->PurifyRM PurifyRM->Optimize ForcedDeg Conduct Forced Degradation Study to Understand Origin NewImpurity->ForcedDeg ForcedDeg->AnalyzeProcess

References

Technical Support Center: Overcoming Difficult Separation of Isomers in Thiophene Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiophene chlorination. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying chlorinated thiophene isomers. The direct chlorination of thiophene is a common synthetic route, but it frequently leads to a mixture of isomers and polychlorinated species whose separation presents a significant challenge.

This resource provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you optimize your reaction selectivity and achieve high-purity target isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 2-chlorothiophene and 3-chlorothiophene so challenging?

The primary difficulty lies in the very similar physicochemical properties of the 2- and 3-monochloro isomers, particularly their boiling points and polarities. Electrophilic substitution on thiophene strongly favors the 2-position, but the 3-position is also reactive, leading to an unavoidable mixture.[1][2][3][4] The small differences in their physical properties make conventional separation techniques like fractional distillation inefficient.

Table 1: Physicochemical Properties of Thiophene and Monochloro-Isomers

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
Thiophene84.14841.051
2-Chlorothiophene118.58128[5]1.29[5]
3-Chlorothiophene118.58135-1371.28

Data compiled from various sources. Boiling points are at atmospheric pressure.

As shown, the boiling points are close, requiring highly efficient distillation columns for separation.

Q2: What is the expected isomer distribution in a typical thiophene chlorination reaction?

The product ratio is highly dependent on the reaction conditions. Direct chlorination with molecular chlorine (Cl₂) can be aggressive and lead to a mixture of 2-chlorothiophene, 3-chlorothiophene, and various dichlorinated products (2,5-, 2,4-, 2,3-, and 3,4-dichlorothiophene).[6][7] The reaction is highly exothermic and can even produce addition products where chlorine adds across the double bonds.[6][8] The 2-isomer is almost always the major product due to the higher stability of the carbocation intermediate formed during electrophilic attack at the C2 position.[3][4][9]

Q3: How can I improve the regioselectivity of the chlorination to minimize the formation of the 3-chloro isomer and dichlorinated byproducts?

Controlling regioselectivity is key to simplifying purification. Several strategies can be employed:

  • Choice of Chlorinating Agent: Milder, more selective reagents are preferable to gaseous chlorine.

    • Sulfuryl Chloride (SO₂Cl₂): Often provides good selectivity for monochlorination at low temperatures.[10]

    • N-Chlorosuccinimide (NCS): A mild source of electrophilic chlorine that can give clean monochlorination at room temperature.[10]

    • Hydrogen Peroxide/Hydrochloric Acid (H₂O₂/HCl): This system generates in situ chlorine and can produce 2-chlorothiophene with high yield and selectivity under controlled low-temperature conditions.[10][11]

  • Temperature Control: Running the reaction at lower temperatures (e.g., -10 to 0 °C) reduces the reaction rate and often enhances selectivity by minimizing over-chlorination and side reactions.[6][11]

  • Catalysts: The use of an iodine catalyst has been shown to increase the proportion of desired substitution products.[6]

Q4: What are the primary methods for separating chlorothiophene isomers?

The main strategies range from standard lab techniques to more advanced industrial processes:

  • High-Efficiency Fractional Distillation: The most common method, but requires a column with a high number of theoretical plates.

  • Preparative Gas Chromatography (Prep-GC): Excellent for obtaining small quantities of high-purity material for research and analytical standards.[12]

  • Extractive Distillation: A powerful technique for separating components with close boiling points by introducing a solvent that alters their relative volatilities.[13][14]

Troubleshooting Guides

Problem 1: My fractional distillation is not separating 2- and 3-chlorothiophene effectively.

Probable Cause: The boiling points of 2-chlorothiophene (~128 °C) and 3-chlorothiophene (~136 °C) are too close for separation with a standard distillation apparatus. Your column lacks the necessary number of theoretical plates to resolve the mixture.

Suggested Solution: Extractive Distillation

Extractive distillation introduces a high-boiling, non-volatile solvent (an "entrainer") that interacts differently with the isomers, increasing their relative volatility and making separation feasible.[14][15]

Conceptual Workflow for Extractive Distillation

G cluster_0 Extractive Distillation Column cluster_1 Solvent Recovery Column feed Isomer Mixture (2-Cl + 3-Cl Thiophene) dist_col Distillation Column feed->dist_col solvent_in Solvent Feed (e.g., NMP, Glycol) solvent_in->dist_col Enters above feed bottoms_product Bottoms: 3-Cl Thiophene + Solvent dist_col->bottoms_product Less Volatile top_product Overhead Product: Pure 2-Chlorothiophene dist_col->top_product rec_col Recovery Column final_3cl Overhead Product: Pure 3-Chlorothiophene rec_col->final_3cl recycled_solvent Bottoms: Recycled Solvent rec_col->recycled_solvent bottoms_product->rec_col recycled_solvent->solvent_in Recycle

References

Alternative reagents to hazardous n-BuLi for 2-chlorothiophene functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Moving Beyond n-Butyllithium

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are seeking safer, more reliable, and highly selective methods for the functionalization of 2-chlorothiophene and its derivatives. We will explore robust alternatives to the pyrophoric and often indiscriminately reactive n-butyllithium (n-BuLi), focusing on modern reagents that offer superior safety profiles and enhanced functional group tolerance.

Frequently Asked Questions (FAQs)
Q1: Why should my lab consider alternatives to n-BuLi for functionalizing 2-chlorothiophene?

While n-butyllithium is a powerful and historically significant reagent for deprotonating weakly acidic protons, such as the C5 proton of 2-chlorothiophene, its use is fraught with significant operational hazards.[1] The primary drawbacks stem from its extreme reactivity:

  • Pyrophoricity : n-BuLi, particularly in concentrated forms, is pyrophoric, meaning it can ignite spontaneously upon contact with air.[1][2][3] This risk is magnified by its violent and explosive reactivity with water, carbon dioxide, and other protic sources.[3][4][5] Numerous laboratory accidents have been attributed to the improper handling of organolithium reagents.[6]

  • Lack of Chemoselectivity : As a potent nucleophile and base, n-BuLi shows poor tolerance for many common functional groups (e.g., esters, nitriles, ketones), leading to undesired side reactions.[1]

  • Harsh Reaction Conditions : Lithiations with n-BuLi typically require cryogenic temperatures (e.g., -78 °C) to control its reactivity and prevent side reactions, which can be resource-intensive and difficult to scale.

  • Complex Solution Behavior : n-BuLi exists as various aggregates (dimers, tetramers, hexamers) in solution, and the reactive species can be influenced by solvents and additives, sometimes leading to inconsistent results.[7][8]

Given these safety and selectivity concerns, transitioning to modern, non-pyrophoric reagents is a critical step towards safer and more reproducible chemistry.[9]

Q2: What are the primary, safer alternatives for the deprotonation of 2-chlorothiophene?

Several classes of strong, non-pyrophoric bases have emerged as excellent alternatives to n-BuLi for the regioselective metalation of sensitive heterocycles. The most prominent for this application are magnesium- and zinc-based amide reagents, often referred to as "Turbo" Hauser bases.

  • Lithium Amides (e.g., LDA) : Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that is not pyrophoric. While commonly used for generating enolates, its applicability here can be limited by its basicity and solubility.[10]

  • "Turbo" Grignard Reagents (e.g., i-PrMgCl·LiCl) : The addition of lithium chloride (LiCl) to a Grignard reagent dramatically increases its solubility and reactivity, allowing for efficient magnesium-halogen exchange under mild conditions.[11][12][13][14]

  • Knochel-Hauser Bases (e.g., TMPMgCl·LiCl) : These are magnesium amides, like (2,2,6,6-tetramethylpiperidide)magnesium chloride, complexed with LiCl. They are highly effective for direct deprotonation (magnesiation) and exhibit exceptional functional group tolerance.[15]

  • Knochel-Type Zinc Bases (e.g., TMPZnCl·LiCl) : The zinc analogues of Hauser bases offer a different reactivity profile. They tend to be less reactive and often provide thermodynamically controlled products, allowing for predictable regioselectivity based on substrate acidity (pKa).[16][17]

The presence of LiCl is crucial; it breaks down oligomeric aggregates of the organometallic reagent, leading to smaller, more reactive species in solution.[14]

Q3: How do Knochel-Hauser (Mg) and Knochel-Type (Zn) bases enable selective functionalization?

These reagents represent a significant advance in directed metalation chemistry. Their efficacy is rooted in a balance of high reactivity and remarkable chemoselectivity.

  • Mechanism of Action : Unlike n-BuLi which performs a direct lithiation, these reagents achieve magnesiation (with TMPMgCl·LiCl) or zincation (with TMPZnCl·LiCl) via deprotonation. The resulting organomagnesium or organozinc species is generally less reactive and more stable than its organolithium counterpart, preventing unwanted side reactions.

  • Functional Group Tolerance : The lower inherent nucleophilicity of the C-Mg and C-Zn bonds allows these reagents to tolerate sensitive functionalities like esters, amides, nitriles, and even nitro groups, which would be readily attacked by n-BuLi.[18]

  • Regiocontrol :

    • TMPMgCl·LiCl often provides the kinetically favored product, deprotonating the most accessible acidic site, which in the case of 2-chlorothiophene is typically the C5 position.

    • TMPZnCl·LiCl is known to favor the thermodynamically most stable product.[17] This allows for highly predictable regioselectivity by calculating the pKa values of the substrate's protons; the most acidic C-H bond will be selectively deprotonated.[16]

Troubleshooting Guide & Field Insights
Q4: I am attempting a deprotonation with TMPMgCl·LiCl but see low conversion. What are the common pitfalls?

Issue: Incomplete Deprotonation or Low Yield

This is a frequent challenge when transitioning from highly reactive reagents like n-BuLi. Here’s a checklist based on our field experience:

  • Reagent Quality and Stoichiometry :

    • Cause : Knochel-Hauser bases are sensitive to moisture and air, though less so than n-BuLi. Improper storage or handling can lead to degradation. The stoichiometry is also critical.

    • Solution : Ensure your reagent is fresh and has been stored under an inert atmosphere. Titrate the reagent if its activity is in doubt. Use at least 1.1-1.2 equivalents of the base to drive the reaction to completion.

  • Solvent Purity :

    • Cause : Trace amounts of water in the solvent (typically THF) will quench the organometallic reagent.

    • Solution : Always use freshly distilled or commercially available anhydrous solvent. Ensure all glassware is rigorously flame- or oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).[19]

  • Reaction Temperature and Time :

    • Cause : While these reagents are more tolerant of higher temperatures than n-BuLi, the kinetics of deprotonation can still be slow.

    • Solution : Most deprotonations with TMPMgCl·LiCl proceed well between -20 °C and room temperature. If you observe low conversion, try increasing the reaction time (from 1-2 hours to 4-12 hours) or gently warming the reaction from 0 °C to ambient temperature.

Q5: My reaction is giving a mixture of regioisomers. How can I improve selectivity?

Issue: Poor Regioselectivity

  • Kinetic vs. Thermodynamic Control :

    • Cause : The regioselectivity of deprotonation is governed by either kinetic (rate of proton removal) or thermodynamic (stability of the resulting anion) factors.

    • Solution : For 2-chlorothiophene, the C5 proton is kinetically and thermodynamically favored for removal. However, for more complex substituted thiophenes, the outcome can be ambiguous.

      • To favor the kinetic product , use the more reactive TMPMgCl·LiCl at low temperatures.

      • To favor the thermodynamic product , switch to the less reactive TMPZnCl·LiCl . This base allows the system to equilibrate and form the most stable organozinc intermediate.[17]

  • Competing Halogen-Metal Exchange :

    • Cause : While less common with chlorine compared to bromine or iodine, a potential side reaction is halogen-metal exchange instead of C-H deprotonation.[5][20]

    • Solution : This side reaction is more often seen with alkylmagnesium reagents (i-PrMgCl·LiCl) than with magnesium amides. Using a Hauser base like TMPMgCl·LiCl strongly favors the deprotonation pathway.

Comparative Data & Visual Workflows
Reagent Comparison Summary

The table below summarizes the key operational parameters for n-BuLi and its safer alternatives.

Featuren-Butyllithium (n-BuLi) LDA i-PrMgCl·LiCl (Turbo Grignard) TMPMgCl·LiCl (Knochel-Hauser)
Pyrophoric? Yes, highlyNoNoNo
Primary Reactivity Deprotonation / Nucleophilic AdditionDeprotonationHalogen-Mg Exchange / DeprotonationDeprotonation (Kinetic)
Functional Group Tolerance Very LowModerateModerateHigh
Typical Temperature -78 °C-78 °C to 0 °C-20 °C to 25 °C-20 °C to 25 °C
Key Advantage High basicityNon-nucleophilicExcellent for exchangesHigh chemoselectivity
Key Disadvantage Extreme hazard, poor selectivityLower basicity, requires prep.Can favor exchange over deprotonationHigher cost, moisture sensitive
Workflow: Selecting the Right Reagent

This decision tree provides a logical pathway for choosing the appropriate reagent for your specific 2-chlorothiophene derivative.

ReagentSelection start Start: Functionalize 2-Chlorothiophene Derivative q1 Does the substrate have sensitive functional groups (ester, nitrile, nitro)? start->q1 no_fg No Sensitive Groups q1->no_fg No yes_fg Sensitive Groups Present q1->yes_fg Yes reagent_nbuli Consider n-BuLi (with extreme caution) no_fg->reagent_nbuli reagent_hauser Use Knochel-Hauser Base (TMPMgCl·LiCl) yes_fg->reagent_hauser q2 Is regioselectivity ambiguous? (multiple acidic sites) reagent_hauser->q2 kinetic Kinetic product desired q2->kinetic No / Kinetic thermo Thermodynamic product desired q2->thermo Yes / Thermo reagent_mg Use TMPMgCl·LiCl (more reactive) kinetic->reagent_mg reagent_zn Use TMPZnCl·LiCl (less reactive, favors equilibrium) thermo->reagent_zn

Caption: Decision workflow for selecting a metalation reagent.

Mechanism: Deprotonation vs. Halogen Exchange

This diagram illustrates the two competing pathways for the reaction of an organometallic reagent with 2-chlorothiophene.

Mechanism cluster_main Competing Pathways start 2-Chlorothiophene + 'R-M' (Base) deprotonation C5-Deprotonation (Desired Pathway) start->deprotonation Favored by TMPMgCl·LiCl exchange C2-Halogen-Metal Exchange (Side Reaction) start->exchange Can occur with *i*-PrMgCl·LiCl product 5-Metallo-2-chlorothiophene deprotonation->product side_product 2-Metallo-thiophene + R-Cl exchange->side_product

Caption: Competing reaction pathways for 2-chlorothiophene.

Experimental Protocol
Regioselective Magnesiation of 2-Chlorothiophene using TMPMgCl·LiCl

This protocol describes a general procedure for the deprotonation of 2-chlorothiophene at the 5-position, followed by quenching with an electrophile (e.g., iodine).

Safety Precaution : All operations must be carried out under a dry, inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.[21][22] Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[6][23]

Materials :

  • 2-Chlorothiophene (1.0 mmol, 118.59 g/mol )

  • TMPMgCl·LiCl (1.1 mmol, 1.1 eq., typically as a ~1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1.2 mmol, 1.2 eq., 253.8 g/mol )

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure :

  • Preparation : To a flame-dried, 10 mL Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add 2-chlorothiophene (1.0 mmol). Dissolve it in 3 mL of anhydrous THF.

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base : Slowly add the solution of TMPMgCl·LiCl (1.1 mmol) dropwise to the stirred solution of 2-chlorothiophene over 5 minutes.

  • Deprotonation : Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 90 minutes. The reaction progress can be monitored by quenching a small aliquot and analyzing by GC-MS.

  • Electrophilic Quench : Cool the resulting solution of the thienylmagnesium species back to 0 °C. Add a solution of iodine (1.2 mmol) in 2 mL of anhydrous THF dropwise.

  • Work-up : After stirring for 30 minutes at 0 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Washing : Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ solution (10 mL, to remove excess iodine) and brine (10 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product, 2-chloro-5-iodothiophene.

  • Purification : Purify the crude material by flash column chromatography on silica gel as needed.

References

Technical Support Center: Navigating the Exothermic Quench of Friedel-Crafts Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on safely and effectively managing the often vigorous and exothermic quenching stage of this cornerstone C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven best practices.

Introduction: The Critical Nature of the Quench

The Friedel-Crafts acylation is a powerful tool for the synthesis of aromatic ketones.[1][2] The reaction typically employs a strong Lewis acid, such as aluminum chloride (AlCl₃), which forms a stable complex with the resulting ketone product.[3][4][5] The destruction of this complex and the neutralization of the excess Lewis acid during the workup phase is a critical and often hazardous step. The reaction of AlCl₃ with water is violently exothermic and, if not properly controlled, can lead to a dangerous situation known as a thermal runaway.[6][7][8] This guide will provide you with the knowledge to anticipate and manage these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: I've just finished my Friedel-Crafts acylation. What is the single most important safety consideration for the quenching step?

A1: The most critical safety protocol is to always add the reaction mixture to the quenching agent (e.g., ice/water or an ice/acid mixture), and never the other way around .[9] Adding water directly to the reaction flask will cause a localized, uncontrolled exotherm that can boil the solvent, leading to a dangerous pressure buildup and potential eruption of corrosive materials.[7][9] Pouring the reaction mixture slowly onto a vigorously stirred slurry of ice provides a large heat sink to dissipate the heat of quenching safely.[7]

Q2: Why is a stoichiometric amount of Lewis acid, like AlCl₃, typically required for Friedel-Crafts acylation?

A2: A stoichiometric amount of the Lewis acid is necessary because both the acylating agent and the resulting aryl ketone product form complexes with the catalyst.[4][5][10] This complexation deactivates the catalyst, so a molar equivalent or slight excess is needed to ensure there is enough active catalyst to drive the reaction to completion.[4][10] The product-catalyst complex is what necessitates the vigorous quenching process.

Q3: My reaction mixture turned into a thick, unmanageable sludge upon quenching. What happened?

A3: This is a common issue often caused by the formation of insoluble aluminum hydroxides. This occurs when excess AlCl₃ reacts with water. To prevent this, the recommended quenching procedure is to slowly add the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid.[3][4][11] The acid helps to keep the aluminum salts dissolved in the aqueous layer as soluble aluminum chlorohydroxy species, facilitating a cleaner phase separation.[11]

Q4: I'm experiencing a persistent emulsion during the workup. How can I break it?

A4: Emulsion formation is a frequent challenge in the workup of Friedel-Crafts acylations.[4] This can make the separation of the organic and aqueous layers difficult, leading to product loss.[4] If an emulsion forms after quenching with an acidic ice solution, adding a saturated solution of sodium chloride (brine) can help to break it by increasing the ionic strength of the aqueous phase.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Uncontrolled, rapid temperature spike during quenching (Thermal Runaway) Adding quenching agent (water) directly to the reaction mixture.Immediate Action: If safe, immerse the flask in a large ice bath to cool it rapidly. Prevention: Always add the reaction mixture slowly to a vigorously stirred slurry of ice or an ice/acid mixture.[6]
Low product yield after workup Incomplete quenching and hydrolysis of the product-catalyst complex.Ensure vigorous stirring during the quench for a sufficient time (e.g., 10-15 minutes) to fully decompose the aluminum chloride complex.[3]
Product loss due to emulsion formation.Quench in an ice/concentrated HCl mixture. If an emulsion persists, add brine to aid in phase separation.[4]
Formation of a solid mass in the separatory funnel Precipitation of aluminum salts.Ensure the aqueous layer is sufficiently acidic to keep the aluminum salts dissolved. You may need to add more concentrated HCl to the separatory funnel.
Multiple products observed Although less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings.[3]The introduction of an acyl group deactivates the ring, making a second acylation less favorable.[3][9] If polyacylation is an issue, consider using a less reactive acylating agent or milder reaction conditions.

Experimental Protocols

Protocol 1: Standard Quenching of a Friedel-Crafts Acylation Reaction

This protocol provides a general and safe method for quenching a typical Friedel-Crafts acylation reaction where AlCl₃ was used as the catalyst.

Materials:

  • Large beaker (at least 5-10 times the volume of the reaction mixture)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Stir plate and a large magnetic stir bar

  • Separatory funnel

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves

Procedure:

  • Prepare the Quenching Mixture: In the large beaker, prepare a slurry of crushed ice and water. For every 1 gram of AlCl₃ used in the reaction, use approximately 10 g of ice.

  • Acidify the Quench (Recommended): Slowly and with stirring, add concentrated HCl to the ice slurry. A common practice is to use a volume of concentrated HCl roughly equal to the volume of water from the melted ice.[3][4]

  • Cool the Reaction Mixture: If the reaction was heated, cool the reaction flask to room temperature, and then preferably to 0-5 °C in an ice bath.

  • Perform the Quench: Place the beaker with the vigorously stirring acidic ice slurry on a stir plate in a fume hood. Slowly and carefully, pour the reaction mixture in a thin stream into the center of the vortex of the stirring slurry.[11]

  • Stir Vigorously: Allow the mixture to stir vigorously for 15-20 minutes to ensure the complete decomposition of the aluminum complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[3] Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

Visualizing the Quenching Workflow

G cluster_prep Preparation cluster_quench Quenching cluster_workup Workup start Reaction Complete prep_quench Prepare Acidic Ice Slurry (Ice + conc. HCl) start->prep_quench cool_rxn Cool Reaction Mixture (0-5 °C) start->cool_rxn add_rxn Slowly Add Reaction Mixture to Vigorously Stirring Slurry prep_quench->add_rxn cool_rxn->add_rxn stir Stir Vigorously (15-20 min) add_rxn->stir Monitor for exotherm transfer Transfer to Separatory Funnel stir->transfer separate Separate Organic Layer transfer->separate extract Extract Aqueous Layer separate->extract wash Wash, Dry, and Concentrate extract->wash end Purified Product wash->end

Caption: Workflow for the safe exothermic quenching of Friedel-Crafts acylation.

Understanding the Decision-Making Process

Caption: Troubleshooting common workup issues after quenching.

References

Technical Support Center: Troubleshooting Low Yields in the Hydrolysis of 2-Trichloroacetyl-5-chlorothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chloro-2-thiophenecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the hydrolysis of 2-trichloroacetyl-5-chlorothiophene and encountering challenges with reaction yield. As a crucial intermediate in the synthesis of pharmaceuticals like Rivaroxaban, optimizing this step is critical for overall process efficiency.[1][2][3] This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format, grounded in established chemical principles.

Section 1: Understanding the Core Chemistry

Before troubleshooting, it is essential to understand the reaction's mechanism. The conversion of the 2-trichloroacetyl group to a carboxylic acid is not a simple hydrolysis but a classic Haloform Reaction .

Q1: What is the chemical mechanism for the hydrolysis of 2-trichloroacetyl-5-chlorothiophene?

Answer: The reaction proceeds via a base-mediated cleavage of the carbon-carbon bond between the carbonyl group and the trichloromethyl (-CCl₃) group. This pathway is highly favored due to the presence of three electron-withdrawing chlorine atoms, which stabilize the resulting trichloromethyl anion.

The mechanism involves three key stages:

  • Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Carbon-Carbon Bond Cleavage: The tetrahedral intermediate collapses. Instead of reforming the starting material by ejecting the hydroxide, the molecule expels the highly stable trichloromethyl anion (:CCl₃⁻) as a leaving group. This is the rate-determining step and the hallmark of the haloform reaction.[4][5]

  • Acid-Base Neutralization: The newly formed 5-chloro-2-thiophenecarboxylic acid immediately protonates the basic trichloromethyl anion, resulting in the sodium salt of the desired product (sodium 5-chloro-2-thiophenecarboxylate) and chloroform (CHCl₃). An acidic workup in a subsequent step is required to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Haloform Mechanism cluster_reaction Reaction Phase (Basic Conditions) cluster_workup Workup Phase Start 2-Trichloroacetyl- 5-chlorothiophene Intermediate Tetrahedral Intermediate Start->Intermediate + OH⁻ (Nucleophilic Attack) Products Carboxylic Acid + :CCl3⁻ Intermediate->Products C-C Cleavage Salt Carboxylate Salt + Chloroform Products->Salt Proton Transfer FinalProduct 5-Chloro-2-thiophene- carboxylic Acid Salt->FinalProduct + H₃O⁺ (Acidification)

Caption: Mechanism of the haloform hydrolysis of 2-trichloroacetyl-5-chlorothiophene.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the hydrolysis reaction.

Q2: My reaction is incomplete, and I've recovered a significant amount of starting material. What are the likely causes?

Answer: Incomplete conversion is typically a result of suboptimal reaction conditions. The key variables to investigate are the stoichiometry of the base, reaction temperature, and duration.

  • Insufficient Base: The haloform reaction requires a sufficient amount of base to act as both a nucleophile and, subsequently, to form the carboxylate salt. At a minimum, two equivalents of base are consumed per mole of substrate. However, to ensure the reaction goes to completion, a moderate excess is often recommended.

  • Low Temperature: While initial addition of reagents may be done at low temperatures to control exotherms, the hydrolysis itself often requires elevated temperatures to proceed at a reasonable rate. Some procedures note warming to 50 °C to ensure the reaction completes.[6]

  • Inadequate Reaction Time: Complex hydrolyses can be slower than expected. It is crucial to monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the starting material has been fully consumed before proceeding to workup.

Q3: My analysis (TLC/HPLC) shows full conversion of the starting material, but my isolated yield is very low. Where did my product go?

Answer: This is a classic workup problem. If the reaction is complete, the product is present in the reaction mixture as its water-soluble carboxylate salt. The loss of product almost always occurs during the acidification and isolation steps.

  • Improper pH for Precipitation: 5-chloro-2-thiophenecarboxylic acid is an acid and will only precipitate from the aqueous solution when it is fully protonated. To ensure complete precipitation, the pH of the aqueous layer must be adjusted to be strongly acidic, typically in the range of pH 1-2.[3][7] Use a reliable pH meter or pH paper and add acid (e.g., HCl) slowly until this target is reached. If the solution is not acidic enough, a significant portion of your product will remain dissolved as the carboxylate salt.

  • Insufficient Cooling: The solubility of the product in the aqueous mixture is temperature-dependent. Ensure the mixture is thoroughly chilled (e.g., 0-5 °C) after acidification and before filtration to maximize precipitation and minimize loss to the filtrate.

  • Extraction Errors: If an extraction is performed, ensure you are collecting the correct layer. Before acidification, the product is in the aqueous layer as a salt. After acidification, if a solvent like dichloromethane is used for extraction, the protonated carboxylic acid will move into the organic layer.[3]

Q4: I'm observing significant byproduct formation and a dark, tarry reaction mixture. What side reactions could be occurring?

Answer: While the thiophene ring is relatively stable compared to other five-membered heterocycles like furan, it is not inert to harsh reaction conditions.[8][9][10] Excessive heat or prolonged exposure to highly concentrated base can lead to degradation.

  • Ring Opening/Degradation: Thiophene can undergo ring-opening or polymerization under very strongly acidic or basic conditions, especially at high temperatures.[10] If the reaction is turning dark or forming insoluble tars, consider running the reaction at a lower temperature or for a shorter duration.

  • Decarboxylation: Thiophene-2-carboxylic acids can undergo decarboxylation (loss of CO₂) to form 2-chlorothiophene, particularly in the presence of strong acid and heat.[11][12] This is more likely to be an issue during a harsh acidic workup or if the product is heated for extended periods in an acidic medium.

  • Hydroxylation of the Aromatic Ring: Under certain oxidative conditions, aromatic rings can be hydroxylated.[13][14] While less common in this specific reaction, aggressive conditions or contaminants could potentially lead to phenolic byproducts.

Q5: Could the quality of my starting material, 2-trichloroacetyl-5-chlorothiophene, be the source of my low yield?

Answer: Absolutely. The purity of the starting material is paramount. The precursor is typically synthesized via a Friedel-Crafts acylation of 2-chlorothiophene.[1][15][16]

  • Isomeric Impurities: The Friedel-Crafts reaction can sometimes produce small amounts of other isomers if the starting 2-chlorothiophene is impure. These isomers will undergo the same hydrolysis reaction, leading to isomeric carboxylic acids that can be difficult to separate and may reduce the yield of the desired product.[15][17]

  • Residual Lewis Acid: Incomplete quenching of the Lewis acid (e.g., AlCl₃) from the previous step can interfere with the basic hydrolysis. Ensure the crude 2-trichloroacetyl-5-chlorothiophene is properly worked up and purified before use.

Section 3: Optimized Protocols and Data

Based on literature and established principles, the following parameters and protocols are recommended for maximizing yield.

Table 1: Recommended Reaction Parameters for Hydrolysis
ParameterRecommended Value/ReagentRationale & Key Considerations
Base Sodium Hydroxide (NaOH)A strong, inexpensive, and highly effective base for the haloform reaction.
Stoichiometry 2.5 - 4.0 equivalentsEnsures sufficient base for nucleophilic attack and salt formation, driving the reaction to completion.[7]
Solvent Aqueous solution, may include co-solventWater is necessary for the hydrolysis. A co-solvent like methanol or ethanol can sometimes improve solubility and accelerate the reaction.[6]
Temperature 15 - 50 °CInitial addition can be at a lower temperature (e.g., 15-30 °C) to control the exotherm, followed by gentle heating (e.g., 50 °C) to ensure completion.[6][7]
Reaction Time 4 - 24 hoursHighly dependent on temperature and scale. Reaction should be monitored by TLC or HPLC until starting material is consumed.[6][7]
Workup pH 1 - 2Critical for complete protonation and precipitation of the carboxylic acid product.[3][7]
Protocol 1: Optimized Hydrolysis of 2-Trichloroacetyl-5-chlorothiophene
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-trichloroacetyl-5-chlorothiophene (1.0 eq) in a suitable co-solvent like methanol (if desired).

  • Base Preparation: Prepare a solution of sodium hydroxide (3.0 eq) in water.

  • Reaction: Cool the flask containing the starting material to 15-20 °C. Slowly add the sodium hydroxide solution dropwise over 30-60 minutes, maintaining the internal temperature below 30 °C.

  • Completion: After the addition is complete, warm the mixture to 50 °C and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using 10% ethyl acetate/petroleum ether) until the starting material spot has completely disappeared.[6]

  • Cooling: Once complete, cool the reaction mixture to room temperature.

Protocol 2: Product Isolation and Purification
  • Quenching (Optional): If any unreacted reagents are a concern, cool the mixture to 5-10 °C and quench with a 10% aqueous sodium sulfite solution.[3]

  • Washing: Wash the reaction mixture with a non-polar organic solvent (e.g., dichloromethane) to remove chloroform and any non-polar impurities. The desired product remains in the aqueous layer as the sodium salt.

  • Acidification: Transfer the aqueous layer to a clean beaker and cool to 0-5 °C in an ice bath. While stirring vigorously, slowly add 30% hydrochloric acid dropwise until the pH of the solution is between 1 and 2. A white solid should precipitate.

  • Precipitation: Continue stirring the cold slurry for an additional 30-60 minutes to ensure complete precipitation.

  • Filtration: Collect the white solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

  • Drying: Dry the product under vacuum to a constant weight. The product, 5-chloro-2-thiophenecarboxylic acid, should be a white to light yellow crystalline powder.[2]

Section 4: Systematic Troubleshooting Workflow

Use the following decision tree to systematically diagnose issues with your reaction.

Troubleshooting Workflow start Start: Low Isolated Yield check_completion Is reaction complete by TLC/HPLC? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes check_base Verify Base Stoichiometry (>2.5 eq) incomplete->check_base check_temp_time Increase Temperature or Time (e.g., 50°C, monitor) check_base->check_temp_time check_workup_ph Verify Workup pH (Target: 1-2) complete->check_workup_ph check_temp_iso Ensure thorough cooling before filtration (0-5°C) check_workup_ph->check_temp_iso check_purity Analyze for Byproducts (Degradation, Decarboxylation) check_temp_iso->check_purity

Caption: A decision tree for troubleshooting low yields in the hydrolysis reaction.

References

Technical Support Center: Optimizing Solvent Systems for the Polymerization of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing solvent systems in the polymerization of thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address challenges encountered during the synthesis of polythiophenes. Proper solvent selection is a critical parameter that dictates not only the success of the polymerization but also the final material properties, including molecular weight, regioregularity, and optoelectronic performance.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common polymerization methods for thiophene derivatives where solvent choice is crucial?

There are several methods for synthesizing polythiophenes, with the most common being chemical oxidative polymerization, Grignard Metathesis (GRIM) polymerization, and various cross-coupling reactions like Stille and Suzuki polymerizations.[1][2] In all these methods, the solvent system plays a pivotal role in monomer solubility, catalyst activity, and controlling the properties of the resulting polymer.[3][4]

Q2: Why is solvent choice so critical in thiophene polymerization?

The solvent system influences multiple facets of the polymerization process:

  • Solubility: The solvent must effectively dissolve the monomer, the growing polymer chains (to a certain extent to avoid premature precipitation), and the catalyst or oxidant.[3] Poor solubility can lead to low yields and low molecular weight polymers.

  • Reactivity and Mechanism: The polarity and coordinating ability of the solvent can influence the reaction kinetics and even the polymerization mechanism.[3] For instance, in Grignard metathesis, coordinating solvents like THF are often essential.

  • Polymer Properties: The solvent can impact the final polymer's molecular weight, polydispersity, and regioregularity, which in turn affect its electronic and optical properties.[1][5]

  • Morphology: The choice of solvent can influence the aggregation and crystallization of the polymer chains, which is critical for the performance of devices fabricated from these materials.[6]

Q3: What are the key solvent properties to consider?

When selecting a solvent, consider the following properties:

  • Polarity and Dielectric Constant: These properties affect the solubility of polar monomers and catalysts. A significant difference in polarity between solvents like chloroform and dichloromethane has been shown to impact the molecular weight of poly(3-hexylthiophene) (P3HT).[1]

  • Boiling Point: A higher boiling point solvent can allow for higher reaction temperatures, which may increase reaction rates and improve solubility. However, it can also lead to side reactions. Low boiling point solvents can lead to rapid evaporation, which may limit crystallization time during film formation.[5]

  • Coordinating Ability (Donor Number): Coordinating solvents can stabilize catalysts and reactive intermediates, which can be beneficial in methods like GRIM polymerization. However, strongly coordinating solvents can sometimes inhibit catalyst activity in other types of polymerizations.

  • Purity and Anhydrous Conditions: For many polymerization methods, especially those involving organometallic reagents like Grignard metathesis, the use of dry, anhydrous solvents is critical to prevent quenching of reactive species.[1]

Q4: How do I choose a starting solvent system for a new thiophene monomer?

For a novel thiophene monomer, a good starting point is to consider its structure and the chosen polymerization method.

  • For Oxidative Polymerization (e.g., with FeCl₃): Chloroform is a very common choice.[7] Dichloromethane can also be used, though it may result in lower molecular weights compared to chloroform.[1]

  • For GRIM Polymerization: Tetrahydrofuran (THF) is the standard solvent due to its ability to stabilize the Grignard reagent.[8] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative with a higher boiling point, which can accelerate the reaction.[8]

  • For Stille and Suzuki Couplings: Toluene, dioxane, and dimethylformamide (DMF) are frequently used, often in combination.[9] The choice depends on the specific catalyst system and the solubility of the monomers.

A small-scale solvent screening experiment is highly recommended to identify the optimal system for your specific monomer and desired polymer properties.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during thiophene polymerization, with a focus on solvent-related causes and solutions.

Problem 1: Low Polymer Yield
  • Symptoms: You observe little to no polymer precipitation after the reaction, and isolation of the product is difficult.

  • Possible Causes & Explanations:

    • Poor Monomer/Catalyst Solubility: The reactants are not sufficiently dissolved to react efficiently. This is a common issue when using non-polar monomers in more polar solvents or vice-versa.

    • Solvent-Inhibited Catalyst Activity: The solvent may be coordinating too strongly to the catalyst, preventing it from participating in the catalytic cycle.

    • Side Reactions Promoted by the Solvent: The solvent may be participating in or promoting side reactions that consume the monomer or catalyst without leading to polymerization.

  • Solutions:

    • Conduct a Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. Common choices include chloroform, chlorobenzene, dichlorobenzene, THF, and toluene.[3][10]

    • Use a Co-solvent System: A mixture of a good solvent for the monomer and a good solvent for the catalyst can improve overall solubility and reaction efficiency. For example, a binary mixture of chlorobenzene and acetonitrile has been used in oxidative polymerizations.[3]

    • Optimize Reaction Temperature: Increasing the temperature can improve solubility. However, be cautious as higher temperatures can also lead to degradation or side reactions.[3]

Problem 2: Low Molecular Weight or Broad Polydispersity
  • Symptoms: The resulting polymer forms brittle films and exhibits poor performance in electronic devices. Gel permeation chromatography (GPC) analysis shows a low number-average molecular weight (Mn) and a high polydispersity index (PDI).

  • Possible Causes & Explanations:

    • Premature Precipitation: The growing polymer chain becomes insoluble in the reaction solvent and precipitates out before reaching a high molecular weight.[3]

    • Chain Transfer Reactions: The solvent can act as a chain transfer agent, terminating one growing chain and initiating another, which leads to a higher number of shorter chains.

    • Poor Catalyst Stability: The catalyst may be degrading over the course of the reaction, leading to termination. The solvent can play a role in catalyst stability.

  • Solutions:

    • Select a Better Solvent for the Polymer: Use a solvent in which the polymer has higher solubility. For P3HT, solvents like chloroform and chlorobenzene are good choices.[3][5] In some cases, higher boiling point solvents like o-dichlorobenzene are necessary to keep high molecular weight, regioregular polymers in solution.[10][11]

    • Temperature Control: Lowering the reaction temperature can sometimes improve polydispersity, although it may come at the cost of a slightly lower yield.[3]

    • "Standard Addition" vs. "Reverse Addition": In oxidative polymerizations, the order of reagent addition can significantly impact molecular weight. Adding the monomer solution to a suspension of the oxidant ("reverse addition") is a common method.[3] Experimenting with adding the oxidant solution to the monomer solution ("standard addition") in a suitable solvent system can sometimes yield higher molecular weights for certain monomers.[3]

Problem 3: Poor Regioregularity
  • Symptoms: The polymer exhibits a blue-shifted absorption maximum in its UV-Vis spectrum and poor charge transport properties. ¹H NMR analysis indicates a significant percentage of head-to-head and tail-to-tail couplings.

  • Possible Causes & Explanations:

    • Solvent Influence on Catalyst Selectivity: The solvent can affect the steric and electronic environment around the catalyst, influencing its ability to selectively couple the monomers in a head-to-tail fashion.

    • Aggregation Effects: The solvent can mediate the aggregation of growing polymer chains, which can impact the regiochemistry of subsequent monomer additions.

  • Solutions:

    • For GRIM Polymerization: The choice of a coordinating solvent like THF is crucial for achieving high regioregularity. The solvent helps to control the reactive species and guide the regioselective coupling.

    • Monomer Concentration: Lowering the monomer concentration can sometimes lead to an increase in regioregularity.[1]

    • Catalyst Choice: While solvent is important, the choice of catalyst and ligands is the primary determinant of regioregularity in many cross-coupling polymerizations.

Problem 4: Gelation or Insoluble Polymer Formation
  • Symptoms: The reaction mixture becomes a thick, intractable gel, making it impossible to process and purify the polymer.

  • Possible Causes & Explanations:

    • Cross-linking Side Reactions: Undesired side reactions can lead to the formation of a cross-linked polymer network.

    • Strong Interchain Interactions: In "poor" solvents, strong π-π stacking interactions between polymer chains can lead to extensive aggregation and gelation, especially for highly regioregular polymers.[12]

  • Solutions:

    • Choose a "Good" Solvent: Use a solvent that effectively solvates the polymer chains and disrupts strong interchain interactions. Chloroform, o-dichlorobenzene, and tetralin are often used for this purpose.[6][12]

    • Lower the Concentration: Reducing the monomer concentration can decrease the likelihood of intermolecular cross-linking and gelation.

    • Control the Temperature: Gelation can be highly temperature-dependent. For some systems, polymerization at elevated temperatures can prevent gel formation.[12]

Section 3: Experimental Protocols & Workflows

Protocol 3.1: General Solvent Screening for Oxidative Polymerization of a Novel Thiophene Monomer
  • Preparation: In separate, oven-dried, and nitrogen-purged flasks, prepare small-scale reaction setups.

  • Solvent Selection: Choose a range of anhydrous solvents to test, for example: chloroform, dichloromethane, acetonitrile, chlorobenzene, and a 1:1 mixture of chlorobenzene/acetonitrile.[1][3][7]

  • Reaction Setup: For each solvent, dissolve a specific amount of the thiophene monomer. In a separate flask, prepare a dispersion of anhydrous ferric chloride (FeCl₃) in the same solvent (typically a 4:1 molar ratio of FeCl₃ to monomer).[1]

  • Polymerization: Add the monomer solution to the FeCl₃ dispersion and stir under a nitrogen atmosphere at a controlled temperature (e.g., room temperature or 40 °C) for a set period (e.g., 12-24 hours).[7]

  • Workup: Precipitate the polymer by adding the reaction mixture to a large volume of methanol. Collect the solid by filtration.

  • Purification: Wash the polymer repeatedly with methanol until the filtrate is colorless. Dry the polymer under vacuum.

  • Analysis: Characterize the resulting polymers from each solvent for yield, molecular weight (GPC), and regioregularity (¹H NMR). This comparative analysis will reveal the optimal solvent for your specific monomer.

Workflow 3.2: Decision-Making Flowchart for Solvent System Optimization

G start Start: New Thiophene Polymerization method Select Polymerization Method (GRIM, Oxidative, Stille, etc.) start->method initial_solvent Choose Initial Solvent Based on Literature for the Chosen Method method->initial_solvent run_initial Run Small-Scale Polymerization initial_solvent->run_initial check_outcome Analyze Outcome: Yield, MW, PDI, Regioregularity run_initial->check_outcome low_yield Issue: Low Yield check_outcome->low_yield Low Yield low_mw Issue: Low MW / High PDI check_outcome->low_mw Low MW poor_rr Issue: Poor Regioregularity check_outcome->poor_rr Poor RR gelation Issue: Gelation check_outcome->gelation Gelation success Successful Polymerization check_outcome->success All Parameters OK solve_yield Troubleshoot Yield: - Screen solvents (polarity) - Use co-solvents - Adjust temperature low_yield->solve_yield solve_mw Troubleshoot MW: - Use a 'better' polymer solvent - Adjust temperature - Modify addition order low_mw->solve_mw solve_rr Troubleshoot Regioregularity: - Use coordinating solvent (GRIM) - Lower monomer concentration - Re-evaluate catalyst poor_rr->solve_rr solve_gel Troubleshoot Gelation: - Use 'good' solvent to disrupt stacking - Lower concentration gelation->solve_gel optimize Optimize Conditions: Concentration, Temperature, Time solve_yield->optimize solve_mw->optimize solve_rr->optimize solve_gel->optimize optimize->run_initial Re-run Experiment

Caption: Troubleshooting workflow for solvent optimization.

Section 4: Key Data Summary

Table 4.1: Properties of Common Solvents for Thiophene Polymerization

SolventBoiling Point (°C)Dielectric Constant (20°C)Polarity IndexNotes
Chloroform (CHCl₃)61.24.814.1Good solvent for many polythiophenes; common in oxidative polymerization.[1]
Dichloromethane (CH₂Cl₂)39.69.083.1More polar than chloroform; may lead to lower MW P3HT.[1]
Tetrahydrofuran (THF)667.54.0Standard coordinating solvent for GRIM polymerization.[13]
2-Methyl-THF (2-MeTHF)806.2-"Green" alternative to THF with a higher boiling point.[8]
Toluene110.62.382.4Common in Stille and Suzuki polymerizations.[9]
Chlorobenzene131.75.623.7Good solvent for P3HT, higher boiling point than chloroform.[3]
o-Dichlorobenzene (o-DCB)180.59.933.8Excellent for dissolving high MW, regioregular P3HT.[10][11]
Acetonitrile (MeCN)81.637.55.8Polar; can be used as a co-solvent or for specific polymers.[3][7]

Table 4.2: Solvent System Recommendations for Common Thiophene Polymers

PolymerPolymerization MethodRecommended Solvent(s)Key Considerations
P3HT Oxidative (FeCl₃)Chloroform, ChlorobenzeneChloroform is standard; chlorobenzene can be used for higher temperatures.[1][3]
P3HT GRIMTHF, 2-MeTHFTHF is essential for high regioregularity. 2-MeTHF allows for higher reaction temperatures.[8]
Donor-Acceptor Copolymers Stille CouplingToluene, o-Dichlorobenzene, DMFOften a mixture is required to balance solubility of both monomer units.[9]
PEDOT Oxidative (in-situ)Alcohols (e.g., 2-methoxyethanol)High boiling point alcohols can allow for longer reaction times and higher conductivities.[14]

References

Reducing impurities in the oxidation of 5-chloro-2-acetylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-chloro-2-thiophenecarboxylic acid via the oxidation of 5-chloro-2-acetylthiophene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this critical transformation, a key step in the synthesis of pharmaceuticals like Rivaroxaban[1][2]. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction is incomplete. TLC and HPLC analysis shows a significant amount of unreacted 5-chloro-2-acetylthiophene. What went wrong?

Answer:

Incomplete conversion is a common issue often traced back to three primary factors: oxidant stoichiometry, reaction temperature, or insufficient reaction time. The oxidation of a methyl ketone to a carboxylic acid using sodium hypochlorite (NaOCl) is a haloform reaction, which requires at least 3 equivalents of the oxidant for the halogenation step and 1 equivalent for the final cleavage, plus any amount consumed by side reactions.

Causality & Recommended Actions:

  • Oxidant Potency and Stoichiometry: Commercial bleach solutions can vary in concentration and degrade over time. Their stated concentration may not be accurate.

    • Action: Titrate your sodium hypochlorite solution before use to determine its active chlorine content. Ensure you are using a sufficient molar excess. A patent for a similar process describes using a significant excess of sodium hydroxide and chlorine gas (which forms NaOCl in situ) to drive the reaction to completion[1][3].

  • Base Concentration: The reaction is base-catalyzed, requiring the formation of an enolate for the initial halogenation to occur[4].

    • Action: Ensure the concentration of your base (e.g., Sodium Hydroxide) is adequate. The initial step involves dropping the reactant into a solution of NaOH[1]. Insufficient base can stall the reaction.

  • Temperature Control: While the reaction needs to be driven, excessively low temperatures can slow the reaction rate significantly.

    • Action: A typical procedure involves an initial addition at low temperatures (-5 to 5 °C) followed by a gradual warm-up to a moderate temperature (15 to 30 °C) for several hours to ensure the reaction proceeds to completion[1][3]. Verify your temperature profile matches a validated procedure.

  • Reaction Time: The haloform reaction is not instantaneous and requires a holding period after the addition of reagents.

    • Action: Procedures often call for a reaction time of 4 to 8 hours after all reagents have been combined[1]. Ensure you are allowing sufficient time for the reaction to complete, monitoring by TLC or HPLC until the starting material spot disappears.

Question 2: My final product is off-color and HPLC shows multiple impurity peaks close to my product peak. What are these impurities and how can I prevent them?

Answer:

The formation of colored impurities and closely-eluting byproducts often points to side reactions, primarily undesired chlorination of the electron-rich thiophene ring or aldol condensation products.

Causality & Recommended Actions:

  • Ring Chlorination: Sodium hypochlorite and the hypochlorous acid it forms in solution are chlorinating agents[5]. The thiophene ring is susceptible to electrophilic substitution.

    • Prevention: Meticulous temperature control is paramount. Adding the substrate slowly to a cooled solution of the oxidant minimizes localized heating and reduces the rate of electrophilic ring chlorination. Maintaining a sufficiently basic pH also helps, as the active chlorinating species are more prevalent under neutral or acidic conditions.

  • Aldol Condensation: Under basic conditions, the enolate of 5-chloro-2-acetylthiophene can react with another molecule of the ketone, leading to self-condensation products[6]. These larger, conjugated molecules are often colored.

    • Prevention: This is another reason for controlled, slow addition of the ketone to the basic oxidant solution. This strategy keeps the instantaneous concentration of the enolizable ketone low, favoring the faster halogenation reaction over the bimolecular condensation.

  • Over-Oxidation: While ketones are generally robust, aggressive conditions (high temperature, massive excess of strong oxidant) can potentially lead to ring-opening or other degradative pathways[7][8].

    • Prevention: Adhere to established temperature profiles and avoid an excessive surplus of the oxidant. The goal is to use enough to drive the primary reaction without forcing harsher, non-selective pathways.

Question 3: My yield is significantly lower than expected, even after confirming full conversion of the starting material. Where is my product going?

Answer:

Low isolated yield with good conversion suggests product loss during the workup and purification stages. The workup for this reaction is critical as it involves phase separations and a pH-dependent precipitation.

Causality & Recommended Actions:

  • Incomplete Precipitation: 5-chloro-2-thiophenecarboxylic acid is soluble in its carboxylate (salt) form in the aqueous layer. It is precipitated by acidifying the solution.

    • Action: Ensure you are acidifying to a pH of 1-2 with a strong acid like HCl[1][9]. Use a pH meter for accuracy. Inadequate acidification will leave a significant portion of your product dissolved in the aqueous phase. Thoroughly chill the solution after acidification to maximize precipitation.

  • Extraction Losses: An organic wash (e.g., with dichloromethane) is often performed on the basic aqueous solution before acidification to remove neutral organic impurities[1][10].

    • Action: If the pH of the aqueous layer is not sufficiently basic during this extraction, some of the desired carboxylic acid may be protonated and lost to the organic layer. Conversely, ensure phase separation is clean to avoid losing the aqueous layer containing your product.

  • Losses During Recrystallization: While recrystallization is essential for high purity, it can lead to significant yield loss if not optimized.

    • Action: Use a minimal amount of a suitable hot solvent system (e.g., ethanol/water or toluene) to fully dissolve the crude product[1][3][9]. Cool the solution slowly to form well-defined crystals, then chill thoroughly before filtration. Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving the product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the oxidation of 5-chloro-2-acetylthiophene with bleach?

The reaction proceeds via the Haloform Reaction Mechanism . This is a multi-step process that converts a methyl ketone into a carboxylic acid and a haloform (in this case, chloroform).[11][12]

  • Enolate Formation: In the presence of a strong base (NaOH), a proton is removed from the methyl group (the α-carbon) to form an enolate.

  • Exhaustive Halogenation: The enolate anion attacks the electrophilic chlorine in sodium hypochlorite. This step repeats two more times, replacing all three protons on the methyl group with chlorine atoms, forming a trichloromethyl ketone intermediate.[4][13][14] This process is driven to completion because each successive halogenation makes the remaining α-protons more acidic, accelerating the reaction[15].

  • Nucleophilic Acyl Substitution: A hydroxide ion attacks the carbonyl carbon of the trichloromethyl ketone.

  • Cleavage: The carbonyl double bond reforms, expelling the trichloromethanide anion (-CCl₃), which is a good leaving group due to the inductive effect of the three chlorine atoms. This forms the carboxylic acid.

  • Acid-Base Reaction: The -CCl₃ anion is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step drives the reaction to completion, yielding the sodium salt of 5-chloro-2-thiophenecarboxylic acid and chloroform (CHCl₃).[14]

Below is a diagram illustrating this pathway.

Haloform_Mechanism Figure 1: Haloform Reaction Pathway cluster_start Starting Material cluster_steps Reaction Steps cluster_products Products SM 5-Chloro-2-acetylthiophene Step1 Enolate Formation SM->Step1 NaOH Step2 Exhaustive Halogenation Step1->Step2 3 NaOCl Step3 Nucleophilic Attack Step2->Step3 NaOH Step4 Cleavage & Proton Transfer Step3->Step4 Product 5-Chloro-2-thiophenecarboxylate Step4->Product Byproduct Chloroform (CHCl3) Step4->Byproduct

Caption: Figure 1: Haloform Reaction Pathway.

Q2: Are there alternative oxidizing agents for this transformation?

Yes, while sodium hypochlorite is common due to its low cost and effectiveness, other oxidants can be used.[9] A literature report mentions the use of a sodium chlorite and potassium dihydrogen phosphate system.[2][10][16] However, this system can generate chlorine gas, posing a safety risk.[10] Other strong oxidants like potassium permanganate can also oxidize ketones, but they are often less selective and can lead to C-C bond cleavage under harsh conditions, making them generally unsuitable for this specific transformation.[7][8][17] The haloform reaction using NaOCl remains a preferred industrial method for its efficiency and cost.[9][12]

Q3: How critical is the post-reaction quenching step?

The quenching step is absolutely critical for safety and product purity. Excess sodium hypochlorite is a reactive oxidant that can continue to cause side reactions during workup, especially when the pH is lowered during product precipitation. Adding a reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) safely neutralizes any remaining oxidant.[1][9] The completion of the quench is typically verified when a sample of the reaction mixture no longer produces a blue/black color with potassium iodide-starch paper.[1][18]

Section 3: Protocols & Data

Protocol 1: Oxidation of 5-Chloro-2-Acetylthiophene

This protocol is a synthesis of common laboratory and patented procedures. Researchers should adapt it based on their specific scale and equipment.

  • Vessel Preparation: In a jacketed reaction vessel equipped with an overhead stirrer, thermometer, and addition funnel, prepare a solution of 20% sodium hydroxide in water. Cool the solution to between -5 and 0 °C using a circulating chiller.

  • Substrate Addition: Slowly add 5-chloro-2-acetylthiophene to the cold sodium hydroxide solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 0 °C.

  • Oxidant Introduction: After the substrate addition is complete, slowly introduce a 10-12% sodium hypochlorite solution via the addition funnel.[9] Maintain the temperature between 15-30 °C during this addition. Note: This step is exothermic.

  • Reaction: Once the oxidant addition is complete, allow the mixture to stir at 15-30 °C for 4-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[1]

  • Quenching: Cool the reaction mixture to 5-10 °C. Slowly add a 10% aqueous solution of sodium sulfite until a test with potassium iodide-starch paper shows no oxidant remains (the paper remains white).[1]

  • Workup - Impurity Removal: Add dichloromethane to the mixture and stir for 30 minutes. Allow the layers to separate and remove the organic layer. This step removes chloroform and other non-polar impurities.[1][10]

  • Workup - Product Precipitation: Cool the remaining aqueous layer to 10-15 °C. Slowly add 30% hydrochloric acid to adjust the pH to 1-2, which will cause the product to precipitate as a white solid.[1][3]

  • Isolation: Filter the solid product via suction filtration. Wash the filter cake with a small amount of cold water.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: Transfer the crude, damp filter cake to a clean flask. Add a minimal amount of a hot 3:1 ethanol/water mixture to just dissolve the solid.[1][3] Toluene is also reported as a suitable recrystallization solvent.[9]

  • Crystallization: Allow the solution to cool slowly to room temperature. Cloudiness should appear as crystals begin to form.

  • Chilling: Once at room temperature, place the flask in an ice bath and cool to below 10 °C for at least 1 hour to maximize crystal formation.

  • Final Isolation: Filter the purified crystals, wash with a small amount of cold 3:1 ethanol/water, and dry under reduced pressure.

Data Summary Table

The following table summarizes typical results from a validated procedure, demonstrating the effectiveness of the purification process.

StagePurity (by HPLC)Typical YieldAppearance
Crude Product (Post-Precipitation)92-96%[1][3]~90-95% (crude)Off-white to pale yellow solid
Final Product (Post-Recrystallization)>98.5%[1][3]~80-88% (isolated)White crystalline solid

Section 4: Troubleshooting Workflow

For a systematic approach to problem-solving, refer to the following decision tree.

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree Start Problem Observed Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Low_Yield Low Isolated Yield? Incomplete_Rxn->Low_Yield No Sol_Oxidant Check Oxidant Stoichiometry & Potency Incomplete_Rxn->Sol_Oxidant Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Sol_Precipitation Check Workup pH (1-2) & Cooling Low_Yield->Sol_Precipitation Yes Impure_Product->Start No, Issue Resolved Sol_TempControl Improve Temperature Control During Additions Impure_Product->Sol_TempControl Yes Sol_TimeTemp Verify Reaction Time & Temperature Profile Sol_Oxidant->Sol_TimeTemp Sol_Extraction Review Extraction Phase Separation & pH Sol_Precipitation->Sol_Extraction Sol_Recrystal Optimize Recrystallization Sol_Extraction->Sol_Recrystal Sol_TempControl->Sol_Recrystal

Caption: Figure 2: Troubleshooting Decision Tree.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 5-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. Ethyl 5-chlorothiophene-2-carboxylate, a key heterocyclic building block, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy in elucidating the nuanced electronic and structural features of substituted aromatic systems. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, providing a comparative framework against structurally similar compounds and detailing the experimental protocols necessary for robust spectral acquisition.

Understanding the Molecular Landscape: A Spectroscopic Overview

This compound possesses a thiophene ring substituted with a chlorine atom at the 5-position and an ethyl carboxylate group at the 2-position. This substitution pattern gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra, each providing a unique window into the molecule's electronic architecture. The electron-withdrawing nature of both the chlorine atom and the ethyl carboxylate group significantly influences the chemical shifts of the thiophene ring protons and carbons.

¹H NMR Spectral Analysis: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region, corresponding to the thiophene ring protons, and the aliphatic region, representing the protons of the ethyl group.

Aromatic Region (δ 7.0-8.0 ppm):

The thiophene ring gives rise to two doublets, corresponding to the protons at the 3- and 4-positions.

  • H-3: The proton at the 3-position is expected to resonate downfield due to the deshielding effect of the adjacent electron-withdrawing carboxylate group. Its signal will appear as a doublet due to coupling with the H-4 proton.

  • H-4: The proton at the 4-position will also appear as a doublet, coupled to the H-3 proton. The presence of the chlorine atom at the 5-position will also influence its chemical shift.

Aliphatic Region (δ 1.0-4.5 ppm):

The ethyl group of the ester functionality will present as a classic quartet and triplet pattern.

  • Methylene Protons (-OCH₂CH₃): These protons are directly attached to the ester oxygen and will therefore be the most downfield of the aliphatic signals, appearing as a quartet due to coupling with the adjacent methyl protons.

  • Methyl Protons (-OCH₂CH₃): These protons will appear as a triplet, coupled to the methylene protons.

Comparative Analysis with Related Thiophene Derivatives:

To ground our predictions, we can compare the expected ¹H NMR spectrum with the known spectra of similar compounds. For instance, the ¹H NMR spectrum of the parent compound, 5-chlorothiophene-2-carboxylic acid, shows two doublets for the thiophene protons, providing a baseline for the chemical shifts in our target molecule[1]. Similarly, analysis of other substituted thiophene-2-carboxylates reveals predictable trends in chemical shifts based on the electronic nature of the substituents[2].

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

Key Resonances:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the range of δ 160-170 ppm.

  • Thiophene Ring Carbons: The five carbons of the thiophene ring will have distinct chemical shifts influenced by their substituents.

    • C-2 and C-5: These carbons, directly attached to the electron-withdrawing carboxylate group and chlorine atom, respectively, will be the most downfield of the ring carbons.

    • C-3 and C-4: These protonated carbons will appear further upfield.

  • Ethyl Group Carbons:

    • Methylene Carbon (-OCH₂CH₃): This carbon, bonded to the electronegative oxygen, will be more downfield than the methyl carbon.

    • Methyl Carbon (-OCH₂CH₃): This will be the most upfield signal in the spectrum.

A technical guide for the closely related Ethyl 5-chlorothiophene-2-glyoxylate provides predicted ¹³C NMR chemical shifts which can serve as a useful, albeit indirect, reference[3].

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra is crucial for accurate structural elucidation. The following protocol outlines the key steps for the acquisition of ¹H and ¹³C NMR data for this compound.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher for ¹H) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-32, to achieve a good signal-to-noise ratio.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

    • Proton decoupling is typically employed to simplify the spectrum and improve sensitivity.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

  • The chemical shifts are referenced to the internal standard (TMS).

Data Summary and Comparison

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, alongside experimental data for structurally related compounds to provide a comparative context.

Table 1: ¹H NMR Spectral Data Comparison

CompoundThiophene H-3 (δ, ppm, multiplicity, J Hz)Thiophene H-4 (δ, ppm, multiplicity, J Hz)-OCH₂CH₃ (δ, ppm, multiplicity, J Hz)-OCH₂CH₃ (δ, ppm, multiplicity, J Hz)Solvent
This compound (Predicted) ~7.6 (d, J ≈ 4.0)~7.0 (d, J ≈ 4.0)~4.3 (q, J ≈ 7.1)~1.3 (t, J ≈ 7.1)CDCl₃
5-Chlorothiophene-2-carboxylic acid[1]7.67 (d, J = 4.1)6.98 (d, J = 4.1)--DMSO-d₆
Methyl thiophene-2-carboxylate[4]7.79 (dd, J = 3.8, 1.2)7.10 (dd, J = 5.0, 3.8)-- (OCH₃ at 3.88)CDCl₃

Table 2: ¹³C NMR Spectral Data Comparison

CompoundC=O (δ, ppm)C-2 (δ, ppm)C-5 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)-OCH₂CH₃ (δ, ppm)-OCH₂CH₃ (δ, ppm)Solvent
This compound (Predicted) ~162~133~138~133~128~62~14CDCl₃
5-Chlorothiophene-2-carboxylic acid[5]162.6134.7138.2132.8128.0--DMSO-d₆

Visualizing the Workflow

To ensure clarity and reproducibility, the overall process of spectral analysis can be visualized as a systematic workflow.

G weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq ¹H NMR Acquisition transfer->h1_acq c13_acq ¹³C NMR Acquisition transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline reference Referencing to TMS phase_baseline->reference assign Peak Assignment & Integration reference->assign compare Comparative Analysis assign->compare

Caption: Workflow for NMR spectral analysis.

Conclusion: A Powerful Tool for Structural Verification

The detailed analysis of the ¹H and ¹³C NMR spectra of this compound, even when relying on a combination of predicted data and experimental evidence from close analogs, provides a robust framework for its structural identification and characterization. The predictable patterns of chemical shifts and coupling constants, governed by the fundamental principles of NMR spectroscopy, allow for a high degree of confidence in spectral assignment. This guide serves as a practical resource for researchers, enabling them to confidently interpret the NMR spectra of this and related thiophene derivatives, thereby accelerating their research and development efforts.

References

Interpreting the mass spectrum of 5-Chlorothiophene-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to Interpreting the Mass Spectrum of 5-Chlorothiophene-2-carboxylic acid ethyl ester

For researchers and professionals in drug development and chemical synthesis, mass spectrometry is an indispensable tool for molecular structure elucidation. The resulting spectrum is a molecular fingerprint, detailing the mass-to-charge ratio of the parent molecule and its fragments. Interpreting this data correctly is paramount for verifying structure and identifying unknowns.

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of 5-Chlorothiophene-2-carboxylic acid ethyl ester (C₇H₇ClO₂S). As a Senior Application Scientist, my objective is to move beyond a simple peak list, explaining the causal fragmentation mechanisms and providing a comparative framework against structurally similar molecules. This approach ensures a self-validating interpretation grounded in the fundamental principles of mass spectrometry.

The Molecular Ion Peak: A Chlorine Isotopic Signature

The first and most crucial observation in the mass spectrum of 5-Chlorothiophene-2-carboxylic acid ethyl ester is the molecular ion (M⁺) peak cluster. Due to the natural abundance of chlorine isotopes, ³⁵Cl (≈75%) and ³⁷Cl (≈25%), any fragment containing a chlorine atom will appear as a pair of peaks separated by two mass-to-charge (m/z) units.[1][2][3] This results in a characteristic M⁺ and M+2 peak with a relative intensity ratio of approximately 3:1.[3][4][5]

For our target molecule, with a molecular formula of C₇H₇ClO₂S, the expected molecular ions are:

  • M⁺: [C₇H₇³⁵ClO₂S]⁺• at m/z 190

  • [M+2]⁺: [C₇H₇³⁷ClO₂S]⁺• at m/z 192

The presence of this 3:1 doublet at m/z 190/192 is the primary confirmation of the molecule's elemental composition and molecular weight.

Principal Fragmentation Pathways

Under electron ionization, the high-energy electrons create an unstable molecular radical ion (M⁺•) that undergoes fragmentation.[6] The fragmentation pathways are not random; they favor the formation of the most stable cations and neutral radicals.[7] For 5-Chlorothiophene-2-carboxylic acid ethyl ester, the fragmentation is dominated by cleavages around the ester functional group and the thiophene ring.

The major fragmentation routes are detailed below and visualized in the fragmentation diagram (Figure 1).

  • Loss of the Ethoxy Radical (•OCH₂CH₃): This is a classic fragmentation pattern for ethyl esters, involving the cleavage of the C-O bond adjacent to the carbonyl group.[8][9] This pathway leads to the formation of the highly stable 5-chloro-2-thenoyl cation.

    • [M - 45]⁺: Results in fragment ions at m/z 145 ([C₅H₂³⁵ClOS]⁺) and m/z 147 ([C₅H₂³⁷ClOS]⁺), again in a 3:1 ratio. This is often the base peak or a very prominent peak in the spectrum due to the resonance stability of the acylium ion.

  • Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: The ester undergoes a rearrangement where a gamma-hydrogen is transferred to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule. This produces the molecular ion of the corresponding carboxylic acid.

    • [M - 28]⁺: Results in fragment ions at m/z 162 ([C₅H₃³⁵ClO₂S]⁺•) and m/z 164 ([C₅H₃³⁷ClO₂S]⁺•). This provides strong evidence for the presence of an ethyl ester group.

  • Loss of the Ethyl Radical (•CH₂CH₃): Alpha-cleavage at the other side of the ester oxygen can lead to the loss of an ethyl radical.

    • [M - 29]⁺: Creates fragment ions at m/z 161 ([C₅H₂³⁵ClO₂S]⁺) and m/z 163 ([C₅H₂³⁷ClO₂S]⁺).

  • Loss of a Chlorine Atom (•Cl): The carbon-chlorine bond can also cleave, although this may be less favorable than fragmentation at the ester group.

    • [M - 35]⁺: Generates a fragment ion at m/z 155 ([C₇H₇O₂S]⁺). Note that this peak will be a singlet, as the chlorine isotope pattern is lost.

  • Thiophene Ring Fragmentation: The 5-chloro-2-thenoyl cation (m/z 145/147) can further fragment by losing carbon monoxide (CO).

    • [m/z 145/147 - 28]⁺: This yields the 5-chlorothienyl cation at m/z 117 ([C₄H₂³⁵ClS]⁺) and m/z 119 ([C₄H₂³⁷ClS]⁺).

G cluster_frags Primary Fragments cluster_secondary Secondary Fragment M [C₇H₇ClO₂S]⁺• m/z 190/192 Molecular Ion F1 [C₅H₂ClOS]⁺ m/z 145/147 5-Chloro-2-thenoyl cation M->F1 - •OCH₂CH₃ (45) F2 [C₅H₃ClO₂S]⁺• m/z 162/164 McLafferty Rearrangement M->F2 - C₂H₄ (28) F3 [C₅H₂ClO₂S]⁺ m/z 161/163 M->F3 - •CH₂CH₃ (29) F4 [C₄H₂ClS]⁺ m/z 117/119 5-Chlorothienyl cation F1->F4 - CO (28)

Figure 1: Proposed EI fragmentation pathway for 5-Chlorothiophene-2-carboxylic acid ethyl ester.

Comparative Analysis with Structural Alternatives

To build confidence in our interpretation, we must compare the spectrum of our target compound with those of structurally similar molecules. This highlights how subtle changes in the molecular structure lead to predictable differences in the mass spectrum.

Alternative 1: Ethyl 2-thiophenecarboxylate (C₇H₈O₂S)

This analogue lacks the chlorine substituent. Its mass spectrum will differ in two critical ways:

  • Molecular Ion: The molecular ion will appear at m/z 156 , and it will be a single peak, lacking the characteristic M+2 isotopic pattern.

  • Fragment Ions: All fragments will be lighter by the mass of Cl (35/37 amu) minus the mass of H (1 amu). For instance, the acylium ion corresponding to the loss of •OCH₂CH₃ will be at m/z 111 ([C₅H₃OS]⁺), not m/z 145.

Alternative 2: 5-Chlorothiophene-2-carboxylic acid (C₅H₃ClO₂S)

This analogue replaces the ethyl ester with a carboxylic acid. While its molecular weight (162.59 g/mol ) is different, the key distinction lies in the fragmentation of the acid group.

  • Molecular Ion: The M⁺/M+2 cluster will appear at m/z 162/164 .[10][11]

  • Key Fragmentation: Instead of losing an ethoxy radical (•OCH₂CH₃), the primary fragmentation for a carboxylic acid is the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl group (•COOH).[8]

    • [M - 17]⁺: Loss of •OH gives a prominent peak at m/z 145/147 , identical to the base peak of the ethyl ester. This overlap demonstrates why analyzing multiple fragments is crucial.

    • [M - 45]⁺: Loss of •COOH gives a peak at m/z 117/119 , corresponding to the 5-chlorothienyl cation. The ethyl ester does not form this fragment directly from the molecular ion.

Data Summary for Comparison
m/z (ion) Proposed Structure 5-Chlorothiophene-2-carboxylic acid ethyl ester Ethyl 2-thiophenecarboxylate 5-Chlorothiophene-2-carboxylic acid
190/192[M]⁺•
162/164[M-C₂H₄]⁺• / [M]⁺•
156[M]⁺•
145/147[M-OCH₂CH₃]⁺ / [M-OH]⁺✓ (Base Peak)✓ (Prominent)
117/119[M-COOCH₂CH₃]⁺ / [M-COOH]⁺✓ (Secondary)✓ (Prominent)
111[M-OCH₂CH₃]⁺✓ (Base Peak)

Experimental Protocol: Acquiring a High-Quality EI Mass Spectrum

Reproducible and reliable data is the foundation of accurate analysis. The following protocol outlines the standard procedure for obtaining an EI mass spectrum for a compound like 5-Chlorothiophene-2-carboxylic acid ethyl ester using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain a clean, identifiable electron ionization mass spectrum of the analyte.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source (e.g., a Quadrupole or Time-of-Flight analyzer).

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for this type of analyte.

Methodology:

  • Sample Preparation: a. Prepare a dilute solution of the sample (approx. 100-200 ppm or 0.1-0.2 mg/mL) in a high-purity volatile solvent such as Dichloromethane, Ethyl Acetate, or Hexane. b. Ensure the sample is fully dissolved. If necessary, vortex or sonicate briefly.

  • GC-MS Instrument Setup: a. Injector: Set to 250 °C. Use split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector. b. Carrier Gas: Use Helium with a constant flow rate of approximately 1.0-1.2 mL/min. c. Oven Temperature Program: i. Initial temperature: 50 °C, hold for 1 minute. ii. Ramp: Increase temperature at a rate of 15-20 °C/min up to 280 °C. iii. Final hold: Hold at 280 °C for 2-5 minutes to ensure all components elute. d. MS Source: Set the EI source temperature to 230 °C and the electron energy to the standard 70 eV. e. MS Quadrupole (or Analyzer): Set the temperature to 150 °C. f. Scan Range: Set the mass analyzer to scan a range of m/z 40 to 400. This range will cover the molecular ion and all significant fragments.

  • Data Acquisition: a. Inject 1 µL of the prepared sample into the GC. b. Start the acquisition run. The total run time will be determined by the oven program. c. Monitor the total ion chromatogram (TIC) to observe the elution of the analyte peak.

  • Data Analysis: a. Once the run is complete, locate the analyte peak in the TIC. b. Select the apex of the peak and display the corresponding mass spectrum. c. Perform a background subtraction by selecting a baseline region just before or after the analyte peak to remove column bleed or solvent tailing signals. d. Analyze the resulting clean spectrum, identifying the molecular ion cluster and major fragment ions as described in this guide.

Figure 2: Standard workflow for GC-MS analysis of an organic compound.

Conclusion

The mass spectrum of 5-Chlorothiophene-2-carboxylic acid ethyl ester is rich with structural information. A systematic interpretation, grounded in the principles of isotopic abundance and predictable fragmentation pathways, allows for unambiguous identification. The key identifiers are the M⁺/M+2 ion cluster at m/z 190/192 (3:1 ratio) and the prominent fragment resulting from the loss of the ethoxy radical at m/z 145/147. By comparing this signature pattern with logical alternatives, researchers can achieve a high degree of confidence in their structural assignments, ensuring the integrity of their scientific findings.

References

A Researcher's Guide to Functional Group Identification in Thiophene Derivatives Using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and efficient characterization of molecular structures is paramount. Thiophene and its derivatives represent a cornerstone in medicinal chemistry and materials science, lauded for their diverse biological activities and electronic properties.[1][2] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful analytical technique for identifying the key functional groups appended to the thiophene core, thereby confirming molecular identity and purity.

This guide provides an in-depth comparison of the IR spectral characteristics of various thiophene derivatives. Moving beyond a simple catalog of frequencies, we will explore the underlying principles of how molecular vibrations are influenced by the electronic effects of different substituents. The information presented herein is synthesized from established spectroscopic data and is intended to empower researchers to interpret their own IR spectra with confidence.

The Vibrational Language of the Thiophene Ring

The thiophene ring, an aromatic five-membered heterocycle, possesses a unique set of vibrational modes. Understanding these fundamental absorptions is the first step in analyzing its derivatives. The aromaticity of the ring leads to delocalized π-electrons, influencing the bond strengths and, consequently, their vibrational frequencies.[2]

Key vibrational modes for an unsubstituted thiophene ring include:

  • Aromatic C-H Stretching: These vibrations typically occur in the 3126-3086 cm⁻¹ region.[3][4] The presence of bands in this high-frequency area is a strong indicator of the aromatic C-H bonds on the thiophene ring.

  • Ring C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are observed in the 1600-1350 cm⁻¹ range.[2] These bands can be sensitive to substitution patterns. For instance, two distinct bands are often seen near 1590 and 1400 cm⁻¹.[1]

  • C-H In-Plane Bending: These deformations are found between 1300 cm⁻¹ and 1000 cm⁻¹.[1][2]

  • C-S Stretching: The identification of the C-S bond vibration is crucial for confirming the thiophene structure. These bands are typically weaker and appear in the fingerprint region, with reported values around 850-600 cm⁻¹.[1][2]

  • C-H Out-of-Plane Bending: Occurring in the 900-700 cm⁻¹ region, these bands are particularly useful for determining the substitution pattern on the thiophene ring.[5][6]

The following diagram illustrates the fundamental structure and key vibrational regions of the thiophene molecule.

Comparative Analysis: The Influence of Substituents

The true diagnostic power of IR spectroscopy emerges when comparing the spectra of substituted thiophenes. Functional groups alter the electronic distribution within the thiophene ring through inductive and resonance effects, which in turn shifts the vibrational frequencies of the core structure and introduces new, characteristic bands.

This section compares the IR spectral data for thiophene derivatives with common electron-donating and electron-withdrawing groups.

Table 1: Comparison of IR Absorption Frequencies (cm⁻¹) for Common Thiophene Derivatives
Vibrational ModeUnsubstituted Thiophene2-Thiophenecarboxylic Acid2-Nitrothiophene2-Acetylthiophene
O-H Stretch (Carboxylic Acid) N/A3300-2500 (broad)N/AN/A
Aromatic C-H Stretch ~3100~3113-3083~3100~3100
C=O Stretch (Carbonyl) N/A~1669 (strong)N/A~1665 (strong)
Asymmetric NO₂ Stretch N/AN/A~1540N/A
Symmetric NO₂ Stretch N/AN/A~1350N/A
Ring C=C Stretch ~1504, ~1409~1528, ~1413, ~1352~1510, ~1420~1520, ~1410
C-S Stretch ~839, ~608~852, ~647~840~850
C-H Out-of-Plane Bending ~867, ~712~910, ~858~810~730

Data synthesized from multiple sources.[1][2][4][6][7] Exact frequencies can vary based on the sample state (solid, liquid) and measurement technique.

Analysis of Substituent Effects:

  • Electron-Withdrawing Groups (EWG):

    • Carbonyls (e.g., Carboxylic Acid, Acetyl): The most prominent feature is the intense C=O stretching band, typically found between 1760-1665 cm⁻¹.[7][8] For 2-thiophenecarboxylic acid, this appears around 1669 cm⁻¹, while for 2-acetylthiophene, it's at approximately 1665 cm⁻¹.[2][7] The conjugation of the carbonyl group with the thiophene ring slightly lowers the frequency compared to a saturated aliphatic ketone (~1715 cm⁻¹).[9] Furthermore, carboxylic acids exhibit a very broad O-H stretching band from 3300-2500 cm⁻¹, a hallmark of the hydrogen-bonded dimer.[10]

    • Nitro Groups: 2-Nitrothiophene introduces two strong, characteristic bands: an asymmetric stretch around 1540 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹.[6] These powerful EWGs pull electron density from the ring, which can influence the C=C stretching frequencies.

  • Interpretation Causality: The position of the substituent and its electronic nature directly impact the bond order and polarity of adjacent bonds. For example, an EWG at the 2-position can decrease the electron density in the C=C bonds, potentially shifting their stretching frequencies. These shifts, though sometimes subtle, provide valuable structural clues when compared against a reference spectrum.

Experimental Protocol: Acquiring High-Quality IR Spectra

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a standardized procedure for obtaining a Fourier Transform Infrared (FT-IR) spectrum of a solid thiophene derivative using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and reproducibility.

Objective: To obtain a clean, high-resolution IR spectrum of a solid thiophene derivative for functional group identification.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Sample of the thiophene derivative (a few milligrams)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes (e.g., Kimwipes)

Step-by-Step Methodology:

  • System Preparation:

    • Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions. This allows the laser and source to reach thermal equilibrium, minimizing drift.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Causality: A background spectrum is crucial as it measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic absorbance. This spectrum is subtracted from the sample spectrum to yield a pure spectrum of the analyte.

    • Clean the ATR crystal surface meticulously with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.

    • Lower the ATR press arm to ensure consistent pressure, then initiate the background scan from the instrument's software. A typical scan acquires 16-32 interferograms for a good signal-to-noise ratio.

  • Sample Application:

    • Raise the ATR press arm.

    • Place a small amount (1-5 mg) of the solid thiophene derivative onto the center of the ATR crystal using a clean spatula. The goal is to completely cover the crystal's sampling area.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra with low signal intensity and distorted band shapes.

  • Sample Spectrum Acquisition:

    • Enter the sample identification information into the software.

    • Initiate the sample scan using the same parameters (e.g., number of scans, resolution) as the background scan to ensure proper subtraction.

  • Data Processing and Cleaning:

    • After the scan is complete, the software will automatically perform the background subtraction.

    • Examine the spectrum for anomalies. If the baseline is sloped, apply a baseline correction.

    • Use the software's peak-picking tool to label the wavenumbers of significant absorption bands.

    • Clean the sample from the ATR crystal and press arm using a dry wipe first, followed by a solvent-dampened wipe. Ensure the surface is pristine for the next user.

The following workflow diagram visualizes the ATR-FTIR experimental process.

ATR_FTIR_Workflow Figure 2: Experimental Workflow for ATR-FTIR Spectroscopy start Start prep_instrument 1. Prepare Instrument (Power On, Stabilize) start->prep_instrument clean_crystal_bg 2. Clean ATR Crystal prep_instrument->clean_crystal_bg collect_bg 3. Collect Background Spectrum (No Sample) clean_crystal_bg->collect_bg apply_sample 4. Apply Solid Sample to Crystal collect_bg->apply_sample apply_pressure 5. Apply Consistent Pressure apply_sample->apply_pressure collect_sample 6. Collect Sample Spectrum apply_pressure->collect_sample process_data 7. Process Data (Background Subtraction, Baseline Correction) collect_sample->process_data analyze 8. Analyze Spectrum (Peak Picking) process_data->analyze cleanup 9. Clean Crystal & Press Arm analyze->cleanup end_node End cleanup->end_node

By adhering to this self-validating protocol, researchers can generate reliable and comparable IR spectra, forming a solid foundation for structural elucidation and chemical analysis in the development of novel thiophene-based compounds.

References

A Senior Application Scientist's Guide to Purity Analysis of Rivaroxaban and its Intermediates: A Comparative Analysis of HPLC and LC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rivaroxaban, a direct Factor Xa inhibitor marketed as Xarelto®, is a cornerstone of modern anticoagulant therapy. Its synthesis is a multi-step process involving several key intermediates. Ensuring the purity of the final Active Pharmaceutical Ingredient (API) is not merely a matter of quality control; it is a critical regulatory and safety requirement. Impurities can arise from the manufacturing process, degradation of the drug substance, or interactions during storage.[1][2] These impurities, even at trace levels, can impact the drug's efficacy and safety profile.

This guide provides a comparative analysis of the two most powerful chromatographic techniques employed for purity analysis in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple list of pros and cons to explain the causality behind methodological choices at different stages of drug development, from intermediate quality control to final API release and stability testing. The discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q3A(R2), which mandates the reporting, identification, and qualification of impurities in new drug substances.[3][4][5]

Pillar 1: The Workhorse for Routine Analysis - Stability-Indicating HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the bedrock of pharmaceutical quality control. Its robustness, cost-effectiveness, and reproducibility make it the ideal choice for routine analysis of Rivaroxaban and its intermediates, where the primary goal is to quantify known impurities against established reference standards.

The 'Why' Behind the Method: Causality in HPLC Protocol Design

A successful stability-indicating HPLC method must be able to separate the main component (API or intermediate) from all potential process-related impurities and degradation products.[6] For Rivaroxaban, this means resolving the API from known impurities listed in pharmacopoeias like the United States Pharmacopeia (USP), such as Rivaroxaban Related Compounds B, D, G, and J.[7][8]

  • Column Selection (The Separation Engine): The vast majority of validated methods for Rivaroxaban employ a reversed-phase C18 (octadecylsilane) column.[6][9][10] This is a logical choice based on the physicochemical properties of Rivaroxaban, which is a moderately polar molecule. The non-polar C18 stationary phase provides effective retention and separation from both more polar and less polar impurities.

  • Mobile Phase Composition (The Driving Force): The mobile phase is a carefully balanced mixture of an aqueous buffer and an organic solvent.

    • Aqueous Buffer: A phosphate buffer at a low pH (typically ~2.9) is commonly used.[9][10] This serves two purposes: first, it controls the ionization state of Rivaroxaban and its impurities, ensuring consistent retention times and sharp peak shapes. Second, the acidic pH enhances the retention of the analytes on the C18 column.

    • Organic Modifier: Acetonitrile is the organic solvent of choice.[6][9][10] Its low viscosity allows for efficient mass transfer, leading to better resolution, and its UV transparency at the detection wavelength is crucial. The ratio of buffer to acetonitrile is optimized to achieve the desired separation within a reasonable runtime.

  • Detection Wavelength (The Eye): Rivaroxaban has a chromophore that absorbs UV light, with a maximum absorbance typically observed around 249-254 nm.[10][11][12] This wavelength provides excellent sensitivity for both the API and its structurally related impurities.

Workflow for HPLC Method Validation

This diagram illustrates the logical flow for validating an HPLC method according to ICH Q2(R1) guidelines, ensuring the method is trustworthy and fit for purpose.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Initial Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Is it selective? Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness (Varied Parameters) LOQ->Robustness Final Validated Method for Routine QC Robustness->Final Is it reliable?

Caption: Workflow for HPLC Method Validation.

Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method

This protocol is a synthesized representation of validated methods published in peer-reviewed literature.[6][9][10]

1. Chromatographic Conditions:

  • HPLC System: Agilent 1100/1200 series or equivalent with a UV/PDA detector.

  • Column: Thermo ODS Hypersil C18 (250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase:

    • Solvent A: 25 mM Potassium Phosphate Monobasic buffer, pH adjusted to 2.9 with phosphoric acid.

    • Solvent B: Acetonitrile.

  • Elution Mode: Isocratic.

  • Composition: Solvent A: Solvent B (70:30 v/v).[9][10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (approx. 25°C).

  • Detection: UV at 249 nm.

  • Injection Volume: 15 µL.

2. Solution Preparation:

  • Diluent: Acetonitrile and Water (70:30 v/v).

  • Standard Solution (Rivaroxaban): Prepare a solution of USP Rivaroxaban RS at a concentration of 0.5 mg/mL in Diluent.

  • Sample Solution (API or Intermediate): Accurately weigh and dissolve the sample in Diluent to achieve a nominal concentration of 0.5 mg/mL.

  • System Suitability Solution: Use a solution containing Rivaroxaban and known impurities (e.g., USP Rivaroxaban Related Compounds) to verify resolution.[7]

3. System Suitability Criteria:

  • Tailing Factor (for Rivaroxaban peak): Not more than 2.0.

  • Theoretical Plates: Not less than 2000.

  • Resolution: Resolution between critical peak pairs (e.g., Rivaroxaban and its closest eluting impurity) should be not less than 2.0.

  • %RSD (for replicate injections): Not more than 1.5%.

Pillar 2: The Investigator for Structural Elucidation - LC-MS

When an unknown peak appears in an HPLC chromatogram during a stability study or process development, HPLC-UV can tell you how much is there, but it cannot tell you what it is. This is where the profound power of Mass Spectrometry becomes indispensable. By coupling a liquid chromatograph to a mass spectrometer, we add a new dimension of data: the mass-to-charge ratio (m/z) of the eluting compounds.

The 'Why' Behind the Method: When to Deploy LC-MS

LC-MS is not typically used for routine release testing due to its higher cost and complexity. Instead, it is a specialized tool for investigation and characterization.[13]

  • Identification of Unknowns: During forced degradation studies (exposing the drug to stress conditions like acid, base, oxidation, heat, and light), novel degradation products are often formed.[10][11] LC-MS provides the molecular weight of these unknowns, which is the first and most critical piece of information in determining their structure. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing for the prediction of the elemental formula.

  • Characterization of Process Impurities: In the analysis of Rivaroxaban intermediates, unexpected by-products can emerge from side reactions. LC-MS is used to identify these process-related impurities, helping chemists refine the synthesis and purification steps.[12][14]

  • Analysis of Potentially Genotoxic Impurities (PGIs): Some impurities, like nitrosamines, are of particular concern due to their carcinogenic potential at ultra-trace levels.[15] Standard HPLC-UV is not sensitive enough for this task. LC-MS/MS (tandem mass spectrometry) provides the exceptional sensitivity (down to parts-per-billion or lower) and selectivity required to detect and quantify these critical impurities.[16][17]

Decision-Making Framework: HPLC vs. LC-MS

This diagram outlines the decision-making process for selecting the appropriate analytical technique in the context of Rivaroxaban purity analysis.

start Purity Analysis Task q1 Is the task routine QC for known, specified impurities? start->q1 hplc Use Validated HPLC-UV Method q1->hplc Yes q2 Is an unknown peak detected (e.g., in a stability study)? q1->q2 No end_routine Routine Release hplc->end_routine lcms Deploy LC-MS for Identification & Characterization q2->lcms Yes q3 Is analysis for trace-level PGIs (e.g., Nitrosamines) required? q2->q3 No end_investigate Structure Elucidation lcms->end_investigate lcmsms Use High-Sensitivity LC-MS/MS Method q3->lcmsms Yes q3->end_routine No end_safety Safety Assessment lcmsms->end_safety

Caption: Decision framework for choosing HPLC vs. LC-MS.

Experimental Protocol: LC-MS for Impurity Identification

This protocol outlines a general approach for identifying unknown impurities. The LC conditions are often similar to the HPLC method to allow for correlation of retention times.

1. Liquid Chromatography Conditions:

  • LC System: UPLC/UHPLC system (e.g., Waters ACQUITY, Agilent 1290) for better resolution and compatibility with MS.

  • Column: A C18 column with smaller particle size (e.g., ≤ 2.7 µm) is preferred.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. (Volatile buffers like formic acid or ammonium formate are required for MS compatibility).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Elution Mode: Gradient elution is typically used to separate a wider range of impurities.

  • Flow Rate: 0.3 - 0.5 mL/min (adjusted for the MS interface).

  • Column Temperature: 40°C.

2. Mass Spectrometry Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is ideal.

  • Ionization Source: Electrospray Ionization (ESI), typically in positive mode for Rivaroxaban.

  • Data Acquisition:

    • Full Scan MS: Acquire data over a wide mass range (e.g., m/z 100-1000) to detect all ions.

    • Tandem MS (MS/MS): Fragment the ion of interest (the unknown impurity) to obtain structural information. This can be done via data-dependent acquisition (DDA) or by targeted analysis.

3. Data Analysis:

  • Extract the accurate mass of the unknown peak from the full scan data.

  • Use software to predict the elemental formula based on the accurate mass and isotopic pattern.

  • Analyze the MS/MS fragmentation pattern to propose a chemical structure. Compare the fragmentation of the unknown to the fragmentation of the Rivaroxaban main peak to identify structural similarities and differences.

Comparative Summary: HPLC-UV vs. LC-MS

FeatureHPLC-UVLC-MS / LC-MS/MS
Primary Application Routine QC, Assay, Quantification of known impuritiesIdentification of unknowns, Structural elucidation, Trace analysis (PGIs)
Detection Principle UV-Vis Light AbsorbanceMass-to-Charge Ratio (m/z)
Selectivity Moderate; relies on chromatographic separation. Co-elution is a risk.Excellent; can distinguish co-eluting peaks if they have different masses.[13]
Sensitivity Parts-Per-Million (ppm) range (LOD ~0.3 ppm for Rivaroxaban).[10]Parts-Per-Billion (ppb) to Parts-Per-Trillion (ppt) range.[13]
Identification Power None. Cannot identify unknown structures.Primary tool for identifying unknowns via molecular weight and fragmentation.[18]
Method Complexity Relatively simple and robust.More complex; requires volatile mobile phases and careful optimization of MS parameters.
Cost Lower initial investment and operational cost.Higher initial investment and maintenance; requires more expensive solvents and gases.[13]
Regulatory Standing The standard for release testing and pharmacopoeial methods.[7]Essential for characterization, stability studies, and meeting PGI limits.

Conclusion

The choice between HPLC and LC-MS for the purity analysis of Rivaroxaban and its intermediates is not a matter of one being universally "better" than the other. Rather, it is about selecting the right tool for the specific analytical challenge at hand.

  • HPLC-UV is the validated, reliable workhorse for the quality control laboratory, ensuring that every batch of Rivaroxaban API and its intermediates meets pre-defined specifications for known impurities. Its strength lies in its precision, robustness, and cost-effectiveness for routine quantitative tasks.

  • LC-MS is the indispensable investigative tool for the research and development scientist. Its unparalleled sensitivity and ability to provide structural information are critical for identifying unknown degradation products, characterizing process impurities, and ensuring the safety of the drug substance by controlling highly potent impurities at trace levels.[18][19]

A comprehensive analytical control strategy for a high-quality pharmaceutical product like Rivaroxaban leverages the strengths of both techniques in a complementary fashion, ensuring purity, safety, and efficacy from the earliest intermediate to the final drug product.

References

Structure-activity relationships (SAR) of 5-arylthiophene-2-glyoxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationships (SAR) of 5-Arylthiophene-2-Glyoxylate Derivatives and Related Bioactive Scaffolds

Introduction: The Thiophene Scaffold in Modern Drug Discovery

The thiophene ring is a privileged five-membered heterocyclic scaffold that serves as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have led to its incorporation into a multitude of clinically significant drugs. Thiophene derivatives exhibit a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] The 5-arylthiophene-2-substituted framework, in particular, offers a versatile template for drug design, allowing for systematic modifications to fine-tune pharmacological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) for 5-arylthiophene-2-glyoxylate derivatives and structurally related analogues, drawing on experimental data from key studies to provide actionable insights for researchers and drug development professionals.

Core Scaffold: 5-Arylthiophene-2-Glyoxylate

The 5-arylthiophene-2-glyoxylate core features a thiophene ring substituted at the 5-position with an aryl group and at the 2-position with a glyoxylate (or a related 2-oxo-acetyl) moiety. This arrangement presents three primary points for chemical modification to explore the SAR:

  • The C5-Aryl Ring (R¹): Substituents on this ring can modulate electronic properties, steric bulk, and hydrophobic interactions, significantly impacting target binding affinity.

  • The C2-Glyoxylate Moiety (R²): The ester, acid, or amide functionality can be altered to influence solubility, metabolic stability, and hydrogen bonding interactions with the target protein.

  • The Thiophene Core: While less commonly modified, substitutions on the thiophene ring itself can alter the overall electronic nature and geometry of the molecule.

Below is a general workflow for the synthesis and evaluation of such derivatives.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_analysis Analysis A Starting Materials (e.g., Thiophene-2-carboxylate) B Suzuki or Stille Coupling to introduce C5-Aryl group A->B C Modification of C2-substituent (e.g., Oxidation to Glyoxylate) B->C D Final Derivative Library C->D E Primary Screening (e.g., Kinase Panel, Antibacterial Assay) D->E F Hit Identification E->F G Secondary Assays (e.g., Cell-based, Dose-Response) F->G H Lead Compound(s) G->H I Quantitative Data (IC50 / EC50 values) H->I J Structure-Activity Relationship (SAR) Analysis I->J K Iterative Design & Optimization J->K K->B K->C Modify Glyoxylate Moiety SAR_Summary cluster_0 5-Arylthiophene-2-Glyoxylate Scaffold cluster_1 C5-Aryl Ring (R1) Modifications cluster_2 C2-Glyoxylate (R2) Modifications scaffold R1_EDG Electron-Donating Groups (e.g., -OCH3, -OH) Favored for aPKC Inhibition scaffold->R1_EDG R1_Halogen Halogens (para-position) (e.g., -Cl, -Br) Favored for Anti-inflammatory Activity scaffold->R1_Halogen R2_Ester Ester/Amide/Acid Modulates H-bonding, solubility, and metabolic stability. scaffold->R2_Ester R2_Chain Attachment to other pharmacophores (e.g., Quinolones) Can enhance potency scaffold->R2_Chain

References

A Spectroscopic Compass: Navigating the Structural Landscape of Ethyl 5-chlorothiophene-2-glyoxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth spectroscopic comparison of Ethyl 5-chlorothiophene-2-glyoxylate, a versatile building block in medicinal chemistry, and its key derivatives. By examining the nuanced shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data upon chemical modification, this document serves as a practical reference for reaction monitoring, structural confirmation, and understanding the electronic interplay of substituents on the thiophene scaffold.

Introduction: The Versatility of a Bifunctional Scaffold

Ethyl 5-chlorothiophene-2-glyoxylate is a molecule of significant interest owing to its dual reactivity. The 5-chloro position on the thiophene ring acts as a handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl substituents.[1] Concurrently, the ethyl glyoxylate moiety at the 2-position provides a gateway for a multitude of transformations, most notably the formation of amides and hydrazones.[2] This bifunctionality makes it an attractive starting material for generating libraries of complex molecules in drug discovery programs.[2] Understanding the characteristic spectroscopic signature of the parent compound and how it predictably changes upon derivatization is paramount for efficient and accurate chemical synthesis.

Spectroscopic Baseline: Characterization of Ethyl 5-chlorothiophene-2-glyoxylate

Before exploring its derivatives, establishing a comprehensive spectroscopic profile for Ethyl 5-chlorothiophene-2-glyoxylate (Molecular Formula: C₈H₇ClO₃S, Molecular Weight: 218.66 g/mol ) is essential.[1] The data presented below serves as a benchmark for comparison.

Spectroscopic Technique Expected Characteristics
¹H NMR (CDCl₃)δ 7.10-7.80 (d, 1H, Thiophene-H), δ 7.00-7.60 (d, 1H, Thiophene-H), δ 4.20-4.50 (q, 2H, -OCH₂-), δ 1.20-1.50 (t, 3H, -CH₃)[3]
¹³C NMR (CDCl₃)δ 180-190 (C=O, Ketone), δ 160-170 (C=O, Ester), δ 135-145 (Thiophene C-Cl), δ 130-140 (Thiophene C-CO), Thiophene CH carbons will also be present.[2][3]
IR (cm⁻¹)Strong absorption bands for the ester C=O stretch and the ketone C=O stretch.[4]
Mass Spectrometry (EI) Molecular ion peak [M]⁺ at m/z ≈ 218, with a characteristic [M+2]⁺ peak at m/z ≈ 220 due to the ³⁷Cl isotope.[2]

Comparative Analysis: The Spectroscopic Impact of Derivatization

The true utility of a building block is revealed in the character and predictability of its derivatives. Here, we examine two primary classes of derivatives of Ethyl 5-chlorothiophene-2-glyoxylate: those arising from substitution at the 5-chloro position via Suzuki coupling and those from modification of the glyoxylate moiety through amide bond formation.

Case Study 1: Suzuki Coupling - Arylation at the 5-Position

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds.[5] Reacting Ethyl 5-chlorothiophene-2-glyoxylate with an arylboronic acid, such as phenylboronic acid, replaces the chlorine atom with a phenyl group, yielding Ethyl 5-phenylthiophene-2-glyoxylate. This structural change induces predictable shifts in the spectroscopic data.

Table 1: Spectroscopic Data Comparison of Ethyl 5-chlorothiophene-2-glyoxylate and its Phenyl Derivative.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
Ethyl 5-chlorothiophene-2-glyoxylate Thiophene-H: ~7.1-7.8 (d), ~7.0-7.6 (d)[3]Ketone C=O: 180-190, Ester C=O: 160-170, Thiophene C-Cl: 135-145[3]C=O (ester and ketone) strong absorptions[4]M⁺: 218, M+2: 220[2]
Ethyl 5-phenylthiophene-2-glyoxylate (Representative Data) Phenyl-H: ~7.3-7.6 (m), Thiophene-H shifts expectedAromatic carbons from the new phenyl group, loss of C-Cl signalC=O (ester and ketone) strong absorptionsM⁺: 260

Causality of Spectral Shifts:

  • ¹H NMR: The introduction of the phenyl group introduces new signals in the aromatic region. The electronic effect of the phenyl group (compared to chlorine) will also induce shifts in the remaining thiophene proton signals.

  • ¹³C NMR: The most significant change is the appearance of new aromatic carbon signals from the phenyl ring and the disappearance of the signal corresponding to the carbon bonded to chlorine.

  • Mass Spectrometry: The molecular ion peak shifts from m/z 218 to m/z 260, reflecting the mass difference between chlorine and a phenyl group. The isotopic pattern for chlorine is no longer present.

Case Study 2: Amide Coupling - Modifying the Glyoxylate Moiety

The ethyl glyoxylate functional group is readily converted to an amide.[2] This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by coupling with an amine using a standard coupling agent like HATU.[2] This transformation significantly alters the electronic and structural environment around the carbonyl groups.

Table 2: Spectroscopic Data Comparison of Ethyl 5-chlorothiophene-2-glyoxylate and its Amide Derivative.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
Ethyl 5-chlorothiophene-2-glyoxylate -OCH₂-: 4.2-4.5 (q), -CH₃: 1.2-1.5 (t)[3]Ester C=O: 160-170, -OCH₂-: ~62, -CH₃: ~14[4]C=O (ester and ketone) strong absorptions[4]M⁺: 218, M+2: 220[2]
N-Aryl-5-chlorothiophene-2-glyoxylamide (Representative Data) Loss of ethyl signals, appearance of NH proton (broad singlet) and new aryl proton signalsAmide C=O: ~160-170, loss of ethyl carbon signalsN-H stretch, Amide I and Amide II bands appear, change in C=O regionM⁺ will vary based on the amine used

Causality of Spectral Shifts:

  • ¹H NMR: The characteristic quartet and triplet of the ethyl ester group disappear, replaced by signals from the newly introduced amine substituent and a broad singlet for the N-H proton.

  • ¹³C NMR: The signals for the ethyl group carbons are absent. The chemical shift of the ester carbonyl is replaced by that of the amide carbonyl, which typically resonates in a similar region.

  • IR Spectroscopy: The spectrum will now show characteristic N-H stretching and bending vibrations. The carbonyl region will be altered, with the appearance of the Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch) bands.

  • Mass Spectrometry: The molecular weight will change depending on the amine used for the coupling reaction.

Experimental Protocols

To ensure the reproducibility and integrity of the data presented, the following are detailed, self-validating experimental protocols for the key transformations and analyses discussed.

Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate

The parent compound is typically synthesized via a Friedel-Crafts acylation of 2-chlorothiophene.[4]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride in an inert solvent like dichloromethane.

  • Addition of Acylating Agent: Ethyl oxalyl monochloride is added dropwise to the stirred suspension at a controlled temperature, typically 0 °C.[1]

  • Addition of Substrate: 2-Chlorothiophene is then added dropwise, maintaining the low temperature.[1]

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).[1]

  • Workup: The reaction is quenched by carefully pouring it over crushed ice and extracted with an organic solvent.[1]

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure Ethyl 5-chlorothiophene-2-glyoxylate.[1]

General Procedure for Suzuki Coupling

This protocol describes a typical Suzuki coupling of Ethyl 5-chlorothiophene-2-glyoxylate with an arylboronic acid.[5]

  • Reaction Setup: To a clean, dry reaction vial, add Ethyl 5-chlorothiophene-2-glyoxylate (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium phosphate (2.0 eq), and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).[5]

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., nitrogen or argon).[5]

  • Solvent Addition: Add an anhydrous solvent system, such as a mixture of 1,4-dioxane and water.[5]

  • Reaction: Heat the reaction mixture (e.g., 90 °C) with vigorous stirring for several hours, monitoring by TLC.[5]

  • Workup and Purification: After cooling, the reaction is worked up by partitioning between ethyl acetate and water. The organic layer is dried and concentrated, and the crude product is purified by silica gel column chromatography.[5]

General Procedure for Amide Coupling

This two-step protocol outlines the synthesis of amide derivatives.[2]

  • Hydrolysis: To a solution of Ethyl 5-chlorothiophene-2-glyoxylate in a suitable solvent (e.g., THF/water), add a base such as lithium hydroxide. Stir at room temperature until the starting material is consumed (monitored by TLC). Acidify the mixture and extract the product, 5-chlorothiophene-2-glyoxylic acid.[2]

  • Amide Coupling: To a solution of the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir for a short period, then add the desired primary or secondary amine. Continue stirring until the reaction is complete. Work up by quenching with water and extracting the product, which is then purified by column chromatography.[2]

Spectroscopic Analysis Workflow

A standardized workflow is crucial for obtaining high-quality, comparable data.

Caption: Standard workflow for sample preparation and spectroscopic analysis.

Conclusion and Future Outlook

The spectroscopic data of Ethyl 5-chlorothiophene-2-glyoxylate provides a clear and reliable starting point for the characterization of its diverse derivatives. Substitutions at the 5-position or modifications of the glyoxylate moiety result in predictable and interpretable changes in NMR, IR, and mass spectra. The comparative data and protocols within this guide offer a robust framework for researchers engaged in the synthesis of novel thiophene-based compounds. As the demand for novel heterocyclic scaffolds in drug discovery and materials science continues to grow, a thorough understanding of these fundamental spectroscopic relationships will remain an indispensable tool for the modern scientist.

References

Reactivity comparison of Ethyl 5-chlorothiophene-2-carboxylate vs. other esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Synthesis

In the landscape of medicinal chemistry and materials science, heterocyclic compounds are indispensable building blocks. Among these, thiophene and its derivatives are recognized as "privileged scaffolds" due to their prevalence in a wide array of biologically active molecules and functional materials.[1] Ethyl 5-chlorothiophene-2-carboxylate is a bifunctional reagent that has garnered significant attention as a key intermediate, most notably in the synthesis of the anticoagulant drug Rivaroxaban.[2]

This guide provides an in-depth, objective comparison of the reactivity of this compound against other common esters. We will dissect its unique electronic structure to explain its behavior in key synthetic transformations and provide field-proven experimental protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to effectively leverage this versatile molecule in their synthetic programs.

Deconstructing the Molecule: Structure and Electronic Profile

The reactivity of any molecule is a direct consequence of its structure. This compound possesses a unique electronic architecture that dictates its chemical behavior.

The core is a five-membered thiophene ring, which is an aromatic, electron-rich heterocycle due to the participation of a sulfur lone pair in the π-system.[3][4][5] However, this inherent electron richness is significantly modulated by two powerful electron-withdrawing groups (EWGs):

  • A chloro group at the C5 position: Halogens withdraw electron density via induction.

  • An ethyl carboxylate group at the C2 position: The ester group withdraws density through both induction and resonance.

This substitution pattern renders the thiophene ring "electron-deficient." This electronic profile is the primary driver of the molecule's reactivity, creating two major points of activation:

  • Activation of the C5-Cl Bond: The electron-poor nature of the thiophene ring facilitates the oxidative addition of a palladium(0) catalyst to the C-Cl bond. This step is often rate-limiting in cross-coupling reactions, and its acceleration is a key feature of this substrate's utility.[6][7][8]

  • Activation of the Thiophene Ring for Nucleophilic Attack: The EWGs can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr), making the ring susceptible to attack by nucleophiles.[9][10]

Compared to other esters like ethyl benzoate or ethyl 2-chlorobenzoate, the heteroaromatic nature of the thiophene ring and its specific substitution pattern give this compound a distinct and synthetically advantageous reactivity profile.

Comparative Reactivity Analysis

We will now compare the reactivity of this compound across three fundamental classes of reactions.

A. The C-Cl Bond: A Gateway for Cross-Coupling Reactions

The C5-Cl bond is arguably the most versatile functional handle on the molecule, serving as an electrophilic partner in a host of palladium-catalyzed cross-coupling reactions.

Versus Other Halides (Cl vs. Br/I): The C-X bond strength is the principal determinant of reactivity in oxidative addition, following the general trend: C-I > C-Br > C-Cl >> C-F.[11] Consequently, an analogous bromide, such as 5-bromothiophene-2-carboxylate, will typically react faster and under milder conditions. However, the economic and environmental benefits of using aryl chlorides, which are often less expensive and more widely available, have spurred the development of highly active catalyst systems.[11][12] Modern catalysts, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, have largely overcome the traditional inertness of aryl and heteroaryl chlorides, making them excellent substrates.[7][8][13]

Versus Carbocyclic Analogues (e.g., Ethyl 4-chlorobenzoate): Heteroaryl chlorides are generally more reactive than their aryl chloride counterparts in palladium-catalyzed couplings.[7][8] The presence of the sulfur heteroatom in the thiophene ring, combined with the activating effect of the C2-ester group, makes the C-Cl bond of this compound more susceptible to oxidative addition than that of a simple chlorobenzoate.

The following table provides a qualitative and quantitative comparison for a typical Suzuki-Miyaura cross-coupling reaction.

SubstrateRelative ReactivityTypical YieldRationale
Ethyl 5-iodo thiophene-2-carboxylateVery High>95%Weakest C-X bond; reacts quickly under mild conditions with standard Pd catalysts.[11]
Ethyl 5-bromo thiophene-2-carboxylateHigh90-98%Weaker C-Br bond allows for high efficiency, often with standard catalysts.[14]
This compound Moderate to High 85-95% Stronger C-Cl bond requires more active, specialized catalysts (e.g., with SPhos, RuPhos, or NHC ligands) but gives excellent yields.[7][13]
Ethyl 4-chlorobenzoateModerate70-90%Less activated than the heteroaromatic analogue; requires robust catalyst systems for efficient coupling.[8]
B. The Ester Group: Reactivity in Nucleophilic Acyl Substitution

The reactivity of the ester is governed by the electrophilicity of the carbonyl carbon. This is best illustrated by comparing rates of hydrolysis.

The electron-withdrawing nature of the 5-chloro-2-thienyl group increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack than simple alkyl or standard aryl esters.

  • vs. Ethyl Acetate (CH₃CO₂Et): The methyl group is electron-donating relative to the aromatic ring. The 5-chloro-2-thienyl group is strongly electron-withdrawing, making the carbonyl of this compound significantly more electrophilic and thus more reactive.

  • vs. Ethyl Benzoate (PhCO₂Et): While the phenyl group is electron-withdrawing, the combined inductive effect of the chloro substituent and the electronic properties of the thiophene ring make the 5-chloro-2-thienyl group a stronger electron-withdrawing substituent. Therefore, this compound is expected to undergo hydrolysis more readily than ethyl benzoate. Studies on substituted benzoate esters confirm that electron-withdrawing groups accelerate hydrolysis rates.[15]

EsterRelative Rate of Basic HydrolysisRationale
Ethyl Acetate1 (Baseline)Reference alkyl ester.
Ethyl Benzoate~0.01-0.1Phenyl group is withdrawing but resonance stabilization of the ester is significant.
This compound >1 The 5-chloro-2-thienyl group is a strong EWG, increasing the carbonyl's electrophilicity.

Note: Relative rates are estimates based on established chemical principles. Actual values depend heavily on reaction conditions.[16][17][18]

C. The Thiophene Ring: Nucleophilic Aromatic Substitution (SNAr)

The presence of two EWGs ortho and para to each other (in the context of the thiophene ring) activates the substrate for SNAr.[10] A strong nucleophile can attack the ring, displacing the chloride. This pathway is highly favorable because the negative charge of the intermediate Meisenheimer complex is stabilized by resonance involving both the ester and the nitro group (if present, as in model systems) or by the inductive effect of the chloro- and ester groups.[9][19]

  • vs. 2-Chlorothiophene: Lacks the C2-ester group, providing significantly less stabilization for the anionic intermediate. SNAr on 2-chlorothiophene is therefore much slower and requires more forcing conditions.[10]

  • vs. 1-Chloro-4-nitrobenzene: This is a classic substrate for SNAr. The reactivity of this compound would be comparable, with the ester group playing a similar activating role to the nitro group in stabilizing the intermediate.

Field-Proven Experimental Protocols

The following protocols are provided as self-validating systems, detailing the causality behind reagent choices.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the C-C bond formation between this compound and an arylboronic acid.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Workup A 1. Add Reagents to Vial: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - K₃PO₄ (2.0 eq) - Pd₂(dba)₃ (1 mol%) - SPhos (2.2 mol%) B 2. Seal vial with septum A->B C 3. Purge with Argon (10 min) B->C D 4. Add degassed solvent (e.g., 1,4-Dioxane/H₂O) C->D E 5. Heat to 90-100 °C (12-24 h) D->E F 6. Monitor by TLC/LC-MS E->F Check for completion G 7. Cool to RT, dilute with Ethyl Acetate & H₂O F->G If complete H 8. Aqueous Workup G->H I 9. Purify via Column Chromatography H->I

Caption: Experimental workflow for a comparative Suzuki coupling.

Step-by-Step Methodology:

  • Reagent Loading: In a dry reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and SPhos (0.022 mmol, 2.2 mol%).

    • Causality: K₃PO₄ is a crucial base that activates the boronic acid, facilitating the transmetalation step of the catalytic cycle.[20] The Pd₂(dba)₃/SPhos system is a highly active catalyst combination proven to be effective for the coupling of challenging (hetero)aryl chlorides.[13]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe. The aqueous mixture is often beneficial for the Suzuki reaction.[6][21]

  • Reaction: Place the vial in a pre-heated oil bath at 90-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water, then transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the C-N bond formation with a secondary amine.

Step-by-Step Methodology:

  • Reagent Loading: In an argon-filled glovebox or Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

    • Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[22] The Pd(OAc)₂/RuPhos catalyst system is highly effective for the amination of heteroaryl chlorides.[23]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vessel and heat in an oil bath at 100 °C for 16-24 hours.

  • Workup & Purification: After cooling, the workup and purification follow a similar procedure to the Suzuki coupling, typically involving filtration through celite to remove palladium residues, followed by an aqueous wash and column chromatography.

Key Reactivity Pathways and Conclusion

The synthetic utility of this compound stems from its predictable and versatile reactivity at three distinct sites.

Reactivity_Pathways cluster_cc C-Cl Bond Reactivity cluster_ring Ring Reactivity cluster_ester Ester Reactivity A This compound B Suzuki Coupling (Pd cat., ArB(OH)₂) A->B C-C formation C Buchwald-Hartwig Amination (Pd cat., R₂NH) A->C C-N formation E Nucleophilic Aromatic Substitution (SNAr) (Strong Nucleophile, e.g., RS⁻) A->E C-Nu formation F Hydrolysis (H⁺ or OH⁻) -> Carboxylic Acid A->F C=O attack D Sonogashira, Heck, etc. G Amidation (R₂NH, heat) -> Amide H Reduction (e.g., LiAlH₄) -> Alcohol

Caption: Key reactivity pathways for this compound.

References

A Comparative Guide to Phosphine Ligands for the Cross-Coupling of Electron-Poor Chlorothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds is fundamental to the creation of novel pharmaceuticals and functional materials. Thiophene moieties, in particular, are privileged structures in medicinal chemistry. However, the cross-coupling of electron-poor chlorothiophenes presents a significant challenge due to the inherent low reactivity of the C-Cl bond, which is further deactivated by electron-withdrawing substituents. The strategic selection of a phosphine ligand for the palladium catalyst is paramount to overcoming this hurdle and achieving efficient bond formation.

This guide provides an in-depth, objective comparison of the efficacy of various phosphine ligands for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of electron-poor chlorothiophenes. By synthesizing technical data with mechanistic insights, this document serves as a practical resource for chemists to make informed decisions in ligand selection and reaction optimization.

The Challenge: Activating the Inert C-Cl Bond in Electron-Poor Thiophenes

The key to a successful cross-coupling reaction lies in the initial oxidative addition of the aryl halide to the palladium(0) catalyst. With electron-poor chlorothiophenes, the strong C-Cl bond and the reduced electron density on the thiophene ring make this step particularly sluggish.[1] The ideal phosphine ligand must therefore possess specific steric and electronic properties to facilitate this critical transformation. Generally, bulky and electron-rich phosphine ligands have proven to be the most effective.[2] The steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, while the electron-donating nature of the ligand increases the electron density on the palladium center, thereby accelerating the oxidative addition.[3][4]

Comparative Efficacy of Phosphine Ligands

The choice of phosphine ligand is highly dependent on the specific cross-coupling reaction and the nature of the substrates. Below is a comparative analysis of commonly employed phosphine ligands, with a focus on their performance in the coupling of electron-poor chlorothiophenes.

Buchwald Biaryl Phosphine Ligands: The Workhorses for Challenging Couplings

The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized the field of cross-coupling. Ligands such as XPhos , SPhos , and RuPhos are now considered the gold standard for activating unreactive aryl chlorides, including those of electron-deficient heterocycles.[5][6]

LigandStructureKey FeaturesTypical Performance with Electron-Poor Chloroarenes
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly bulky and electron-rich.[7]Excellent yields in Suzuki and Buchwald-Hartwig couplings of various aryl and heteroaryl chlorides.[8][9]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylFeatures electron-donating methoxy groups, enhancing catalyst activity.[10]Often provides superior results to XPhos for specific substrates, demonstrating high turnover numbers.[6]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to SPhos with isopropoxy groups, offering a balance of steric and electronic properties.Effective in a broad range of C-N and C-C couplings, including those with challenging substrates.[6][11]

Experimental Data Snapshot: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

While specific comparative data for a range of electron-poor chlorothiophenes is dispersed throughout the literature, the coupling of 4-chlorotoluene serves as a reliable benchmark for ligand performance with deactivated aryl chlorides.

LigandCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)
XPhos 0.5 (Pd)K₃PO₄1001898
SPhos 1.0 (Pd)K₃PO₄RT298
RuPhos Not specifiedK₃PO₄1001260-88*

*Yield range reported for coupling with morpholine derivatives.[3]

cataCXium® Ligands: Highly Active and Versatile Alternatives

The cataCXium® family of ligands, particularly cataCXium® A (di(1-adamantyl)-n-butylphosphine), are characterized by their extreme steric bulk and high electron-donating ability.[12] These properties make them highly effective for the activation of aryl chlorides in various cross-coupling reactions.[13]

LigandStructureKey FeaturesTypical Performance with Electron-Poor Chloroarenes
cataCXium® A Di(1-adamantyl)-n-butylphosphineExceptionally bulky and electron-rich.Demonstrates high turnover numbers in Suzuki and Buchwald-Hartwig couplings of electron-rich and -deficient aryl chlorides.[12]

Mechanistic Considerations: The Role of the Phosphine Ligand

The catalytic cycle of a palladium-catalyzed cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The phosphine ligand plays a crucial role in each of these steps.

Cross-Coupling Catalytic Cycle cluster_legend Legend Pd0 Pd(0)L_n OxAdd Oxidative Addition (Aryl-Pd(II)-X)L_m Pd0->OxAdd + Aryl-Cl Transmetal Transmetalation (Aryl-Pd(II)-R)L_m OxAdd->Transmetal + R-M RedElim Reductive Elimination (Aryl-R) Transmetal->RedElim RedElim->Pd0 L_Pd0 Pd(0) Catalyst L_OxAdd Oxidative Addition Complex L_Transmetal Transmetalation Complex L_RedElim Product Formation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Oxidative Addition: As previously discussed, bulky, electron-rich ligands are essential for promoting the oxidative addition of the C-Cl bond to the Pd(0) center. This is often the rate-limiting step for challenging substrates like electron-poor chlorothiophenes.[1]

Transmetalation: In Suzuki couplings, the transfer of the organic group from the organoboron reagent to the palladium center is the transmetalation step. The nature of the phosphine ligand can influence the rate of this step.

Reductive Elimination: This is the final step where the new C-C or C-heteroatom bond is formed, and the Pd(0) catalyst is regenerated. Sterically demanding ligands can accelerate this step by promoting the collapse of the palladium(II) intermediate.[4]

Experimental Protocols

The following are representative, detailed experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination of an electron-poor chlorothiophene.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-5-nitrothiophene

This protocol provides a general procedure for the coupling of an electron-poor chlorothiophene with an arylboronic acid using a Buchwald-type ligand.

Suzuki-Miyaura Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: - 2-Chloro-5-nitrothiophene - Arylboronic acid - Base (e.g., K₃PO₄) - Pd precatalyst (e.g., Pd₂(dba)₃) - Phosphine Ligand (e.g., XPhos) setup->reagents solvent Add Anhydrous Solvent (e.g., Toluene or Dioxane) reagents->solvent reaction Heat Reaction Mixture (e.g., 100 °C) solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification end End purification->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • 2-Chloro-5-nitrothiophene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloro-5-nitrothiophene, the arylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube containing the substrates and base.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Chlorothiophene-3-carbonitrile

This protocol outlines a general procedure for the C-N bond formation between an electron-poor chlorothiophene and an amine.

Materials:

  • 2-Chlorothiophene-3-carbonitrile (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Anhydrous dioxane (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, RuPhos, and NaOtBu.

  • Add 2-chlorothiophene-3-carbonitrile and the amine to the tube.

  • Add anhydrous dioxane and seal the tube.

  • Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the residue by column chromatography.

Conclusion: A Guideline for Ligand Selection

The successful cross-coupling of electron-poor chlorothiophenes is a testament to the power of rational ligand design. For these challenging substrates, bulky and electron-rich phosphine ligands are indispensable.

  • For Suzuki-Miyaura and Buchwald-Hartwig aminations , the Buchwald biaryl phosphine ligands, particularly XPhos and SPhos , are excellent starting points, often providing high yields under relatively mild conditions.

  • cataCXium® A represents a highly active alternative, especially when high turnover numbers are desired.

It is crucial to recognize that the optimal ligand is often substrate-dependent. Therefore, a small-scale screen of several top-performing ligands is always a prudent approach to identify the most efficient catalyst system for a specific transformation. The mechanistic understanding and experimental protocols provided in this guide offer a solid foundation for researchers to navigate the complexities of coupling electron-poor chlorothiophenes and accelerate the discovery of novel molecules.

References

Unveiling Molecular Architectures: A Comparative Guide to X-ray Diffraction for the Structural Confirmation of Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals deeply engaged in the world of heterocyclic chemistry, the precise determination of a molecule's three-dimensional structure is not merely a final step but a cornerstone of innovation. Thiophene and its derivatives, integral to a vast array of pharmaceuticals and advanced materials, present unique structural questions that demand definitive answers.[1][2][3] This guide provides an in-depth, objective comparison of the two primary X-ray diffraction (XRD) techniques—Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD)—for the unambiguous confirmation of thiophene compound structures. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to select and implement the optimal method for your research endeavors.

The Decisive Difference: Single-Crystal vs. Powder XRD for Thiophene Analysis

The choice between SCXRD and PXRD hinges on the nature of the sample and the level of structural detail required. While both are powerful techniques, they offer fundamentally different insights into the molecular world.

Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal gold standard for determining the precise atomic arrangement within a crystalline solid.[4] By irradiating a single, well-ordered crystal, SCXRD provides a three-dimensional electron density map of the molecule, revealing exact bond lengths, bond angles, and stereochemistry. This unparalleled level of detail is indispensable for understanding structure-activity relationships, elucidating reaction mechanisms, and for the rational design of novel thiophene-based drugs and materials.

Powder X-ray Diffraction (PXRD) , in contrast, analyzes a polycrystalline sample, which consists of a multitude of tiny, randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle. While PXRD does not typically yield the atomic-level resolution of SCXRD for de novo structure determination of complex organic molecules, it is an invaluable tool for phase identification, assessing sample purity, and studying crystalline polymorphism.[5][6][7] For many thiophene-based materials, particularly polymers and bulk powders where large single crystals are difficult to obtain, PXRD is the primary method of structural characterization.[8][9]

Comparative Analysis: SCXRD vs. PXRD for Thiophene Compounds

To facilitate an informed decision, the following table summarizes the key performance attributes of each technique when applied to thiophene derivatives, supported by representative experimental data from published studies.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single, high-quality crystal (typically 0.1-0.3 mm)[4]Microcrystalline powder (homogenous particle size <10 µm)[6]
Information Yield Absolute molecular structure, bond lengths, bond angles, torsion angles, stereochemistry, crystal packing[4]Crystal system, unit cell parameters, phase identification, crystallinity, crystallite size, polymorphism[5][10]
Resolution Atomic resolutionLower resolution, peak overlap can be an issue
Primary Application for Thiophenes Unambiguous structure elucidation of novel thiophene derivatives[1][11]Phase identification of known thiophenes, quality control, polymorphism screening of thiophene-based APIs[12]
Example Data: Unit Cell Determination For a novel thiophene derivative: Monoclinic, P2₁/c, a = 9.0415(2) Å, b = 8.3294(2) Å, c = 13.1283(3) Å, β = 90.169(2)°[13]For a thiophene-derived 1,4-dihydropyridine: Monoclinic, a = 26.496(5) Å, b = 7.4333(11) Å, c = 17.426(3) Å[8]
Challenges for Thiophenes Growing diffraction-quality single crystals can be challenging.Preferred orientation of crystallites can affect peak intensities; peak broadening with small crystallites.[10]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, self-validating protocols for both SCXRD and PXRD analysis of thiophene compounds. The rationale behind each step is explained to provide a deeper understanding of the experimental process.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

The journey to an absolute molecular structure via SCXRD begins with the often-challenging task of growing a suitable single crystal.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis & Structure Solution CrystalGrowth Crystal Growth (e.g., slow evaporation, vapor diffusion) CrystalSelection Crystal Selection & Mounting (under microscope) CrystalGrowth->CrystalSelection DataCollection Diffractometer Data Collection (crystal rotation in X-ray beam) CrystalSelection->DataCollection DataReduction Data Reduction & Correction DataCollection->DataReduction StructureSolution Structure Solution (e.g., direct methods) DataReduction->StructureSolution StructureRefinement Structure Refinement (least-squares fitting) StructureSolution->StructureRefinement Validation Structure Validation & CIF Generation StructureRefinement->Validation

SCXRD Experimental Workflow

Step-by-Step Methodology:

  • Crystal Growth and Selection:

    • Rationale: The quality of the final structure is entirely dependent on the quality of the single crystal. The goal is to obtain a crystal free of defects, cracks, and twinning.

    • Protocol:

      • Grow crystals of the purified thiophene compound using methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[13]

      • Under a polarizing microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension) that exhibits uniform extinction every 90 degrees of rotation.

      • Carefully mount the selected crystal on a goniometer head using a cryoprotectant oil.[14]

  • Data Collection:

    • Rationale: To obtain a complete dataset, the crystal is rotated in the X-ray beam to collect diffraction data from all possible orientations. Cooling the crystal minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots.

    • Protocol:

      • Mount the goniometer head on the diffractometer.

      • Cool the crystal to a low temperature (typically 100 K) using a cryostream.[13][14]

      • Expose the rotating crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[14]

      • Collect a series of diffraction images using a CCD or CMOS detector.[4]

  • Data Reduction and Structure Solution:

    • Rationale: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. The "phase problem," a central challenge in crystallography, is then solved to generate an initial electron density map.

    • Protocol:

      • Integrate the raw data to obtain a list of reflection indices (h,k,l) and their intensities.

      • Apply corrections for experimental factors such as absorption and beam intensity variations.

      • Determine the unit cell and space group of the crystal.

      • Solve the phase problem using direct methods or Patterson methods to generate an initial structural model.[13]

  • Structure Refinement and Validation:

    • Rationale: The initial model is refined to improve the agreement between the observed diffraction data and the data calculated from the model. The final structure is then validated to ensure its chemical and crystallographic reasonability.

    • Protocol:

      • Refine the atomic positions and thermal parameters using least-squares methods.[13]

      • Locate and add hydrogen atoms to the model.

      • Validate the final structure using software tools to check for errors and ensure geometric parameters are reasonable.

      • Generate a Crystallographic Information File (CIF) containing all relevant structural and experimental information.

Powder X-ray Diffraction (PXRD) Workflow

The PXRD workflow is generally faster and requires less specialized sample preparation than SCXRD.

PXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Grinding Sample Grinding (to fine, homogenous powder) Mounting Sample Mounting (on a flat sample holder) Grinding->Mounting PXRD_Scan Diffractometer Scan (over a range of 2θ angles) Mounting->PXRD_Scan PhaseID Phase Identification (comparison to database) PXRD_Scan->PhaseID Rietveld Rietveld Refinement (optional, for detailed analysis) PhaseID->Rietveld Analysis Analysis of Crystallinity, etc. Rietveld->Analysis

PXRD Experimental Workflow

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper sample preparation is crucial to ensure a random orientation of the crystallites, which is a key assumption in PXRD. A smooth sample surface minimizes background noise.

    • Protocol:

      • Grind the thiophene compound to a fine, homogenous powder (ideally with a particle size of 5-10 microns).

      • Mount the powder on a flat sample holder, ensuring a smooth, level surface.

  • Data Collection:

    • Rationale: The sample is scanned over a range of angles (2θ) to collect all possible diffraction peaks from the randomly oriented crystallites.

    • Protocol:

      • Place the sample holder in the powder diffractometer.

      • Scan the sample over a desired 2θ range (e.g., 5-70°) with a defined step size and counting time.[8]

  • Data Analysis:

    • Rationale: The resulting diffraction pattern is analyzed to identify the crystalline phases present and to extract other structural information.

    • Protocol:

      • Identify the positions and intensities of the diffraction peaks.

      • For phase identification, compare the experimental pattern to reference patterns in a crystallographic database (e.g., the ICDD PDF database).[7]

      • For more detailed analysis, perform Rietveld refinement to refine the unit cell parameters and other structural details.

      • Analyze peak broadening to estimate crystallite size using the Scherrer equation.[10]

Interpreting the Data: From Diffraction Pattern to Molecular Structure

A key output from a successful SCXRD experiment is the Crystallographic Information File (CIF). This standardized text file contains a wealth of information, including:

  • Unit cell parameters: The dimensions and angles of the basic repeating unit of the crystal.

  • Atomic coordinates: The x, y, and z positions of each atom in the unit cell.

  • Bond lengths and angles: Precise geometric information about the molecule.

  • Experimental details: Information about the data collection and refinement process.

For PXRD, the primary data is the diffractogram. Key features to interpret include:

  • Peak positions (2θ): These are determined by the spacing between crystal lattice planes (d-spacing) according to Bragg's Law (nλ = 2dsinθ).

  • Peak intensities: These are related to the arrangement of atoms within the crystal structure.

  • Peak widths: Broader peaks can indicate smaller crystallite size or lattice strain.[10]

Common Challenges and Troubleshooting in the XRD of Thiophenes

  • Crystal Growth: Obtaining single crystals of sufficient size and quality for SCXRD is often the most significant hurdle for novel organic compounds. Experiment with various solvents, temperatures, and crystallization techniques (slow evaporation, vapor diffusion, layering).

  • Polymorphism: Thiophene-based active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms (polymorphs), each with different physical properties that can impact drug performance.[12] PXRD is the primary tool for identifying and quantifying polymorphism.

  • Preferred Orientation: In PXRD, non-random orientation of crystallites can lead to inaccurate peak intensities. Proper sample grinding and preparation are essential to minimize this effect.

  • Low Crystallinity: For some thiophene-based polymers, the degree of crystallinity can be low, resulting in broad, poorly defined PXRD peaks.

Conclusion: An Integrated Approach to Structural Confirmation

For the unambiguous structural confirmation of novel thiophene compounds, single-crystal X-ray diffraction is the definitive technique, providing an unparalleled level of atomic detail. However, powder X-ray diffraction serves as a vital and often more practical tool for routine characterization, quality control, and the study of polycrystalline materials and polymorphism. For a comprehensive understanding of thiophene-based systems, an integrated approach that leverages the strengths of both techniques is often the most powerful strategy. By carefully considering the research question and the nature of the sample, scientists can confidently select the appropriate XRD method to illuminate the intricate molecular architecture of these important heterocyclic compounds.

References

Safety Operating Guide

Ethyl 5-chlorothiophene-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of Ethyl 5-chlorothiophene-2-carboxylate

For researchers and professionals in drug development, the synthesis and handling of novel compounds are daily realities. Just as crucial as the synthesis itself is the safe and compliant disposal of resulting waste streams. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound (CAS No. 5751-82-6), ensuring the safety of laboratory personnel and the protection of our environment. Our focus extends beyond mere procedure to instill a deep understanding of the chemical principles that dictate these best practices.

Hazard Assessment: Understanding the "Why"

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a hazardous substance, and its properties necessitate careful handling from acquisition to final disposal.[1][2]

Primary Hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[3]

  • Serious Eye Irritation (Category 2): Poses a significant risk of serious eye irritation.[3]

  • Potential Respiratory Irritation: May cause irritation to the respiratory system if inhaled.[2][4]

  • Hazardous Decomposition: While stable under normal conditions, thermal decomposition can release toxic and irritating vapors, including carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.[1][3]

This hazard profile dictates the need for stringent personal protective equipment (PPE) and engineering controls to prevent exposure during handling and disposal.

Chemical and Physical Properties Summary
PropertyValueSource
CAS Number 5751-82-6[3]
Molecular Formula C₇H₇ClO₂S[5]
Appearance Colorless liquid[5]
Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)[3]
Signal Word Warning[1][3]
Stability Stable under normal conditions[3]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The causality is simple: to prevent a hazardous substance from causing harm, a physical barrier is essential. The selection of PPE must directly address the identified hazards of skin and eye irritation.

Mandatory PPE for Handling and Disposal:

  • Eye and Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[4] Gloves should be inspected before use and disposed of properly after handling.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, wear appropriate protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: All handling of waste, especially transfers that could generate aerosols, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[4]

Spill Management Protocol

Accidents happen, but a robust and rehearsed spill protocol can mitigate their impact significantly. The goal is to contain, clean, and correctly dispose of the spilled material without exposing personnel or the environment.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Don PPE: Before approaching the spill, don the full PPE ensemble described in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Material: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.[1][2]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[3]

  • Dispose of Cleanup Materials: All contaminated materials (absorbent, gloves, etc.) must be placed in the same hazardous waste container as the spilled chemical.

The Disposal Workflow: A Step-by-Step Guide

The disposal of this compound is governed by its classification as a hazardous chemical waste.[2] The following workflow ensures compliance with regulatory standards, such as those set by the U.S. Environmental Protection Agency (EPA).

Step 1: Waste Characterization and Classification

As a chemical waste generator, you are legally required to determine if your waste is hazardous.[4] Under the EPA's Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or if it exhibits "characteristics" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[7]

  • Listed Waste: this compound is not found on the P or U lists of discarded commercial chemical products.[4][7]

  • Characteristic Waste: Based on its Safety Data Sheet (SDS), it does not meet the criteria for ignitability, corrosivity, or reactivity.[3][7] While no specific toxicity data is available, its nature as a chlorinated organic compound warrants treating it as toxic.[3]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective disposal.

  • Designated Waste Container: Use a dedicated, chemically resistant container (e.g., high-density polyethylene or glass) for collecting this compound waste.

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly aqueous or reactive wastes. It should be collected in a container designated for non-aqueous halogenated organic waste.

  • Labeling: The container must be clearly labeled "Hazardous Waste" and list all contents, including "this compound." The label should also include the date accumulation started and the relevant hazard warnings (e.g., "Irritant").

Step 3: On-Site Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area. This area must be:

  • At or near the point of generation.

  • Under the control of the operator.

  • Secure and well-ventilated.

  • Equipped with secondary containment to capture any potential leaks.

Step 4: Final Disposal

The final disposal must be handled by a licensed hazardous waste disposal company.

  • Method of Disposal: The required method for chlorinated organic compounds is high-temperature incineration in a facility with appropriate scrubbers and pollution controls. This is crucial to ensure the complete destruction of the molecule and to prevent the formation of highly toxic chlorinated dioxins and furans.

  • Scheduling Pickup: Contact your institution's EHS department to arrange for the pickup and transport of the waste by the certified vendor. Do not attempt to dispose of this chemical down the drain or in regular trash.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for proper disposal.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated: This compound haz_assess 1. Hazard Assessment (Skin/Eye Irritant, Chlorinated) start->haz_assess ppe 2. Don Full PPE (Goggles, Gloves, Lab Coat) haz_assess->ppe container 3. Select Designated Halogenated Waste Container ppe->container labeling 4. Label Container: 'Hazardous Waste', Contents, Date container->labeling storage 5. Store in Secure Satellite Accumulation Area labeling->storage segregate Do NOT mix with other waste streams secondary_contain Ensure Secondary Containment storage->secondary_contain ehs 6. Contact EHS for Pickup storage->ehs incinerate 7. Professional Disposal (High-Temp Incineration) ehs->incinerate end end incinerate->end Process Complete

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the chemical hazards, implementing rigorous safety protocols, and adhering to a compliant disposal workflow, researchers can ensure a safe laboratory environment and safeguard the broader ecosystem. This commitment to safety and environmental stewardship is the bedrock of trustworthy and authoritative scientific research.

References

A Researcher's Guide to the Safe Handling of Ethyl 5-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to navigate the complexities of chemical handling safely and effectively. This guide moves beyond mere procedural lists to provide a deep, actionable understanding of the risks and mitigation strategies associated with Ethyl 5-chlorothiophene-2-carboxylate. Our goal is to foster a culture of safety that becomes second nature in your critical drug development and research endeavors.

Section 1: Hazard Identification and Risk Assessment

Key Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is not a matter of simple box-checking; it is a critical, risk-informed decision. The "why" behind each piece of equipment is as important as the "what."

Eye and Face Protection:

Direct contact with this compound can cause serious eye irritation[1]. Therefore, robust eye protection is non-negotiable.

  • Mandatory: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3]. These provide a seal around the eyes, protecting against splashes and vapors.

  • Recommended for High-Risk Operations: In situations with a higher risk of splashing, such as during transfers of large quantities or when heating the substance, a face shield should be worn in addition to safety goggles to protect the entire face[4].

Skin and Body Protection:

Given that the compound is a skin irritant, comprehensive skin protection is essential to prevent contact.

  • Gloves: Chemically impermeable gloves are required. The choice of glove material should be based on chemical compatibility and breakthrough time. Nitrile gloves are a common and effective choice for many laboratory chemicals, but it is always best practice to consult the glove manufacturer's compatibility charts for specific chemicals.

  • Lab Coat: A standard lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron or suit is recommended[5].

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. Protective boots may be necessary in situations where large spills are possible[4].

Respiratory Protection:

While normal use in a well-ventilated area or a chemical fume hood may not require respiratory protection, it is crucial to be prepared for non-standard situations[3][6].

  • Standard Operations: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors or mists[3][4].

  • Emergency Situations: If a significant spill occurs or if working outside of a fume hood where exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge is necessary[3][7].

Table 1: Summary of Personal Protective Equipment for this compound

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Chemical Safety GogglesOSHA 29 CFR 1910.133 or EN166Prevents serious eye irritation from splashes or vapors[1][3].
Face Shield (in addition to goggles)Recommended for high-splash risk procedures[4].
Hands Chemically Impermeable GlovesPrevents skin irritation[1][4].
Body Laboratory CoatProtects skin and clothing from minor splashes.
Chemically Resistant Apron/SuitRecommended for high-splash risk procedures[5].
Respiratory Use in a Chemical Fume HoodMinimizes inhalation of vapors[3].
Approved RespiratorNIOSH/MSHA or EN 149Required if ventilation is inadequate or in case of a large spill[3][7].

Section 3: Operational Plans - Safe Handling and Storage

Adherence to proper handling and storage protocols is fundamental to preventing accidents and ensuring the integrity of the chemical.

Handling Protocol:
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible[3][8].

  • Ventilation: Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred location[3][4].

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing[3][4].

  • Hygiene: Wash hands and face thoroughly after handling the substance[4]. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse[8][9].

Storage Protocol:
  • Container: Keep the container tightly closed to prevent the release of vapors[3][4].

  • Location: Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents[4][10].

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Section 4: Disposal Plan - A Responsible Conclusion to Your Research

Proper disposal is a critical final step in the chemical handling lifecycle. All disposal practices must comply with federal, state, and local regulations[5].

  • Waste Classification: this compound and its containers should be treated as hazardous waste[2].

  • Collection: Collect waste material in a suitable, closed, and properly labeled container.

  • Professional Disposal: Contact a licensed professional waste disposal service to arrange for the disposal of this material[5]. Do not attempt to dispose of it down the drain or in regular trash.

Section 5: Emergency Procedures - Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response is crucial.

Spill Response:

The following diagram outlines the logical workflow for responding to a chemical spill.

Spill_Response_Workflow cluster_InitialActions Immediate Actions cluster_Containment Containment & Cleanup cluster_FinalSteps Post-Cleanup Evacuate Evacuate Immediate Area & Alert Others Assess Assess Spill Size & Immediate Risks Evacuate->Assess Once safe PPE Don Appropriate PPE (incl. Respirator if needed) Assess->PPE Proceed if safe Contain Contain the Spill (use inert absorbent material) PPE->Contain Collect Collect Absorbed Material into a sealed container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

Spill Cleanup Steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent such as sand, diatomite, or acid binders[4][5]. For larger spills, contain the spill by bunding[4].

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal[4][5].

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the collected waste as hazardous material in accordance with all regulations[5].

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention[1].

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur[1][3].

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek medical attention[1][3].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.